molecular formula C12H12N2O2 B097665 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one CAS No. 17952-87-3

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Cat. No.: B097665
CAS No.: 17952-87-3
M. Wt: 216.24 g/mol
InChI Key: PWARHDUWOJUADN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one is a member of beta-carbolines.
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a natural product found in Boronia pinnata with data available.

Properties

IUPAC Name

6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-16-7-2-3-10-9(6-7)8-4-5-13-12(15)11(8)14-10/h2-3,6,14H,4-5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWARHDUWOJUADN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70170825
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17952-87-3
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17952-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017952873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido(3,4-b)indol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70170825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.058
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the core chemical principles, reaction mechanisms, and detailed experimental protocols for the synthesis of this target molecule. Emphasis is placed on two primary and strategic approaches: the Bischler-Napieralski reaction and the Pictet-Spengler reaction, including modern catalytic variations. This guide aims to equip the reader with the necessary knowledge to not only replicate these syntheses but also to understand the underlying chemical logic, enabling informed decisions in experimental design and optimization.

Introduction: The Significance of the β-Carboline Scaffold

The β-carboline framework is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds.[1] These molecules exhibit a broad spectrum of biological activities, including antiviral, antitumor, and antimicrobial properties.[2] The specific derivative, this compound, incorporates a lactam function within the tetrahydro-β-carboline core, a feature that modulates its physicochemical properties and biological target interactions. Its synthesis is therefore of significant interest for the development of novel therapeutic agents.

This guide will explore the primary synthetic strategies for the construction of this specific lactam, providing a detailed analysis of the reaction mechanisms and practical, step-by-step protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of this compound reveals two logical disconnection points, leading to two convergent and well-established synthetic strategies.

G Target This compound BN_Intermediate N-Acyl-6-methoxytryptamine Target->BN_Intermediate Bischler-Napieralski (C-N bond formation) PS_Intermediate 6-Methoxy-1,2,3,4-tetrahydro- β-carboline-1-carboxylic acid Target->PS_Intermediate Pictet-Spengler followed by Oxidation/Lactamization StartingMaterial1 6-Methoxytryptamine BN_Intermediate->StartingMaterial1 StartingMaterial2 Acylating Agent (e.g., Chloroacetyl chloride) BN_Intermediate->StartingMaterial2 PS_Intermediate->StartingMaterial1 StartingMaterial3 Keto-acid (e.g., Glyoxylic acid) PS_Intermediate->StartingMaterial3

Caption: Retrosynthetic analysis of the target molecule.

The first approach involves the formation of the C4-C4a bond via an intramolecular electrophilic aromatic substitution, characteristic of the Bischler-Napieralski reaction . This pathway commences with the acylation of 6-methoxytryptamine. The second major route relies on the Pictet-Spengler reaction , which forms the C1-C9a bond through the condensation of 6-methoxytryptamine with a suitable carbonyl compound, typically a keto-acid, followed by subsequent transformations to install the lactam functionality.

Pathway I: The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines and related heterocyclic systems, including β-carbolines.[3] The reaction proceeds through the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[4] For the synthesis of our target lactam, a two-step sequence is envisioned:

  • Acylation: Reaction of 6-methoxytryptamine with chloroacetyl chloride to yield N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-chloroacetamide.

  • Intramolecular Cyclization: Subsequent intramolecular cyclization of the chloroacetamide derivative to form the desired lactam.

Mechanistic Insights

The cyclization step is the cornerstone of this pathway. Under the influence of a Lewis acid or dehydrating agent (e.g., POCl₃, P₂O₅), the amide carbonyl is activated, facilitating an intramolecular electrophilic attack of the indole ring at the C4 position onto the activated carbonyl carbon.[5] This is followed by dehydration to form a dihydro-β-carboline intermediate, which in the case of an N-chloroacetyl precursor, can undergo subsequent intramolecular N-alkylation to form the lactam ring.

G cluster_0 Bischler-Napieralski Cyclization Mechanism A N-Chloroacetyl-6-methoxytryptamine B Activated Intermediate (e.g., with POCl3) A->B Activation C Cyclized Intermediate B->C Intramolecular Electrophilic Substitution D Dihydro-β-carboline C->D Dehydration E 6-Methoxy-2,3,4,9-tetrahydro-1H- beta-carbolin-1-one D->E Intramolecular Nucleophilic Substitution (Lactamization)

Caption: Proposed mechanism for the Bischler-Napieralski route.

Experimental Protocol

Step 1: Synthesis of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-chloroacetamide

  • Dissolve 6-methoxytryptamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.1 equivalents), to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.1 equivalents) in the same solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to this compound

  • To a solution of N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-2-chloroacetamide (1 equivalent) in a dry, high-boiling solvent such as toluene or xylene, add a dehydrating agent like phosphorus oxychloride (POCl₃) (2-3 equivalents).

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with a suitable base (e.g., ammonium hydroxide or sodium carbonate) to a pH of 8-9.

  • Extract the product with an organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography.

Parameter Step 1: Acylation Step 2: Cyclization
Key Reagents 6-Methoxytryptamine, Chloroacetyl chloride, TriethylamineN-chloroacetyl-6-methoxytryptamine, POCl₃
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Toluene or Xylene
Temperature 0 °C to Room TemperatureReflux
Typical Yield 80-95%60-80%

Pathway II: The Pictet-Spengler Approach

The Pictet-Spengler reaction is a classic and highly efficient method for the synthesis of tetrahydro-β-carbolines.[6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[2] To obtain the target lactam, a strategic choice of the carbonyl component is crucial.

A plausible route involves the reaction of 6-methoxytryptamine with glyoxylic acid to form 6-methoxy-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid. This intermediate can then potentially be converted to the desired lactam.

Mechanistic Considerations

The reaction begins with the formation of a Schiff base between the primary amine of 6-methoxytryptamine and the aldehyde of glyoxylic acid. Under acidic conditions, the iminium ion is formed, which is a potent electrophile. The electron-rich indole nucleus then attacks the iminium carbon in an intramolecular electrophilic aromatic substitution to form the tetrahydro-β-carboline ring. The subsequent conversion of the 1-carboxylic acid to the lactam is a more challenging step and may require specific oxidative or rearrangement conditions that are not well-documented in a one-pot fashion.

G cluster_1 Pictet-Spengler Reaction Mechanism A 6-Methoxytryptamine + Glyoxylic Acid B Schiff Base A->B Condensation C Iminium Ion B->C Protonation D Spiroindolenine Intermediate C->D Intramolecular Electrophilic Attack E 6-Methoxy-1,2,3,4-tetrahydro- β-carboline-1-carboxylic acid D->E Rearomatization

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Protocol

Step 1: Synthesis of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid [6]

  • Dissolve 6-methoxytryptamine hydrochloride (1 equivalent) in water with gentle warming.

  • Cool the solution to room temperature and add a solution of glyoxylic acid monohydrate (1.1 equivalents) in water.

  • Slowly add a solution of potassium hydroxide to adjust the pH to approximately 3.5-4.0, which should induce precipitation of the product.

  • Stir the mixture at ambient temperature for 1 hour.

  • Collect the solid by filtration and wash thoroughly with water.

Step 2: Conversion to this compound

Note: A direct, high-yielding one-step conversion from the carboxylic acid to the lactam is not well-established in the literature. This would likely require an oxidative decarboxylation or a multi-step sequence involving protection, activation, and cyclization. Further research and methods development are needed for this transformation.

Modern Synthetic Innovations: Catalytic Carbonylative Cyclization

Recent advances in organometallic catalysis have provided more direct and efficient routes to β-carbolinone structures. A notable example is the cobalt-catalyzed carbonylative synthesis of (NH)-tetrahydro-β-carbolinones from tryptamine derivatives.[7] This method utilizes a cobalt(II) salt as a catalyst and a carbon monoxide source to achieve a direct C-H activation and carbonylation-cyclization cascade.

Conceptual Framework

This approach circumvents the need for pre-functionalized starting materials by directly incorporating the carbonyl group into the β-carboline skeleton. The reaction likely proceeds through a directed C-H activation of the indole ring, followed by migratory insertion of carbon monoxide and subsequent reductive elimination to form the lactam.

G Start 6-Methoxytryptamine Derivative Product 6-Methoxy-2,3,4,9-tetrahydro-1H- beta-carbolin-1-one Start->Product Carbonylative Cyclization Catalyst Co(II) Catalyst Catalyst->Product CO_Source Carbon Monoxide Source CO_Source->Product

Caption: Cobalt-catalyzed carbonylative synthesis.

While a detailed, step-by-step protocol for the specific synthesis of this compound using this method requires adaptation from the general procedure, the reported methodology offers a promising and atom-economical alternative to the classical synthetic routes.[7]

Conclusion and Future Perspectives

The synthesis of this compound can be effectively achieved through established synthetic methodologies, primarily the Bischler-Napieralski and Pictet-Spengler reactions. The Bischler-Napieralski approach offers a more direct route to the target lactam, while the Pictet-Spengler reaction provides a reliable method for constructing the core tetrahydro-β-carboline framework, albeit requiring further steps for lactam formation.

The emergence of modern catalytic methods, such as the cobalt-catalyzed carbonylative cyclization, presents exciting opportunities for more efficient and sustainable syntheses of this important class of compounds. Future research will likely focus on the optimization of these catalytic systems and their application to a broader range of substituted β-carbolinones, further expanding the chemical space for drug discovery.

References

  • Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules. 2021 Feb; 26(4): 947.

  • One pot synthesis of 1-substituted tetrahydro-β-carbolines by Bischler–Napieralski cyclization. Journal of Chemical Sciences. 2013; 125(4): 799-805.

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol. RSC Advances. 2014; 4(65): 34537-34545.

  • 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses. 1971; 51: 139.

  • A facile and efficient method for the synthesis of tetrahydro-β-carbolines via the Pictet-Spengler reaction in water/citric acid. Eurasian Chemical Communications. 2021; 3(1): 1-8.

  • Cobalt-catalyzed carbonylative synthesis of free (NH)-tetrahydro-β-carbolinones from tryptamine derivatives. Organic Chemistry Frontiers. 2021; 8(19): 5356-5361.

  • A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. Australian Journal of Chemistry. 1974; 27(5): 1103-1107.

  • Bischler-Napieralski Reaction. J&K Scientific LLC.

  • Bischler-Napieralski Reaction. Organic Chemistry Portal.

  • Synthesis of β-carboline derivatives. Molbank. 2013; 2013(4): M799.

  • Pictet–Spengler reaction of 6‐methoxytryptamine (7) with ketoester 8. ResearchGate.

  • A concise approach for the synthesis of 6-methoxy-2-tetralone. MOJ Biorg Org Chem. 2018; 2(1):32‒34.

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.

  • Bischler–Napieralski reaction. Wikipedia.

  • Bischler-Napieralski Reaction. YouTube.

  • Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Molecules. 2019; 24(12): 2293.

  • The Pictet-Spengler Reaction Updates Its Habits. Molecules. 2016; 21(6): 764.

  • The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically-active tetrahydro-β-carboline derivatives. Arkivoc. 2005; 2005(12): 98-153.

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate.

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules. 2018; 23(7): 1663.

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Biological Activity of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive analysis of the known and potential biological activities of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one. Direct pharmacological data for this specific lactam derivative of the β-carboline family is limited, with existing evidence pointing towards potential antidepressant activity in animal models and its identification as a metabolite of diazepam.[1] To construct a more complete and predictive biological profile, this guide synthesizes data from its closest structural analog, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC), a compound with well-documented activity as a selective monoamine oxidase-A (MAO-A) inhibitor and modulator of the serotonergic system.[2][3][4] By examining the established pharmacology of related β-carbolines, we provide a mechanistic framework and actionable experimental protocols to guide future research and drug development efforts focused on this compound class.

Introduction to the β-Carboline Scaffold

The β-carbolines are a large family of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole core structure. These compounds are found endogenously in plants and animals and exhibit a wide range of pharmacological effects.[5] The specific compound of interest, 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, is distinguished by a methoxy group at the 6-position and a ketone (lactam) function at the 1-position of the tetrahydro-β-carboline skeleton. This lactam functionality differentiates it from many well-studied β-carboline alkaloids like harmaline and its immediate structural analog, 6-MeO-THBC, which possess an amine in the corresponding ring system.

To understand the potential pharmacology of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, it is essential to compare its structure with its closely related and more extensively studied analogs.

G cluster_0 Structural Comparison of β-Carbolines A 6-Methoxy-2,3,4,9-tetrahydro- 1H-β-carbolin-1-one (Target Compound) B 6-Methoxy-1,2,3,4-tetrahydro- β-carboline (6-MeO-THBC) (Primary Analog) A->B Key Difference: Lactam (=O) vs. Amine (-NH-) at C1 C 6-Methoxyharmalan (Related Analog) B->C Difference in Saturation and C1 Substitution

Caption: Structural relationships between the target compound and its key analogs.

Biological Activity Profile

Direct Evidence for 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

Direct research on the title compound is sparse but provides crucial starting points for investigation:

  • Antidepressant Activity: The compound has been reported to exhibit antidepressant activity in animal studies, a significant finding that aligns with the known effects of other serotonergic modulators and MAO inhibitors.[1]

  • Metabolite Identification: It was identified as a metabolite of diazepam in rat urine, suggesting it may be formed endogenously following the administration of certain benzodiazepines.[1]

Inferred Activity from 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC)

The most robust predictive data comes from 6-MeO-THBC, the non-lactam analog. Its well-characterized effects strongly suggest a similar, though likely modulated, profile for our target compound.

6-MeO-THBC is a potent and specific inhibitor of MAO-A, the primary enzyme responsible for the degradation of serotonin. This activity is central to its pharmacological effects.

A study using whole mouse brain homogenates demonstrated its selectivity for MAO-A over MAO-B.[2] At doses of 50 mg/kg or less, 6-MeO-THBC acts as a specific MAO-A inhibitor in vivo.[2]

Table 1: MAO-A and MAO-B Inhibition by 6-MeO-THBC

Parameter MAO-A MAO-B Source
Substrate Used [3H]serotonin [14C]beta-phenylethylamine [2]
In Vitro IC50 1.6 µM Not specified (weak) [2]
In Vivo Inhibition (100 mg/kg, 1h) 58% 16% [2]
In Vivo Inhibition (50 mg/kg, 1h) 43% No inhibition [2]

| In Vivo Inhibition (25 mg/kg, 1h) | 23% | No inhibition |[2] |

Consistent with its MAO-A inhibition, 6-MeO-THBC elevates brain serotonin (5-HT) levels.[3][4] Its pharmacological effects, including changes in body temperature and antagonism of amphetamine toxicity, are primarily attributed to this increase in tissue 5-HT concentration and/or inhibition of 5-HT reuptake, rather than a strong direct effect on serotonin receptors.[4]

Intriguingly, 6-MeO-THBC has been identified as a naturally occurring compound in the retina of rabbits, pigs, and humans, where it is found in quantities similar to melatonin.[5][6] This suggests a potential role as an endogenous neuromodulator, possibly regulating retinal function or circadian rhythms.

Mechanistic Considerations and Signaling

The primary mechanism of action for analogs like 6-MeO-THBC is the inhibition of MAO-A. This action directly increases the resident time and concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Serotonin Serotonin (5-HT) MAOA Monoamine Oxidase-A (MAO-A) Serotonin->MAOA Metabolism Increased5HT Increased 5-HT Concentration Serotonin->Increased5HT Leads to Metabolite 5-HIAA (Inactive Metabolite) MAOA->Metabolite Compound 6-MeO-THBC Analog Compound->MAOA Inhibition

Caption: Mechanism of MAO-A inhibition leading to increased synaptic serotonin.

While direct receptor binding data for the target compound is unavailable, related β-carbolines show affinity for various serotonin receptors, suggesting that the core scaffold can interact with these targets. For instance, 6-methoxyharmalan binds to 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 receptors, although it did not show agonist or antagonist activity at 5-HT2A at the concentrations tested.[7] This highlights the necessity of a full receptor binding panel to characterize 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one.

Experimental Protocols for Biological Characterization

To directly assess the biological activity of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, the following experimental approaches are recommended.

Protocol: In Vitro MAO-A/B Inhibition Assay

This protocol is designed to determine the IC50 of the test compound for both MAO isozymes, establishing its potency and selectivity. It is based on the methodology used for its analog, 6-MeO-THBC.[2]

Causality and Rationale:

  • Choice of Substrates: [3H]Serotonin is used for its high specificity as a substrate for MAO-A, while [14C]beta-phenylethylamine is a specific substrate for MAO-B. This dual-substrate approach is critical for determining isozyme selectivity.

  • System: Whole brain homogenate provides a physiologically relevant source of both MAO-A and MAO-B enzymes.

  • Validation: The assay is validated by running a known non-selective inhibitor (e.g., pargyline) and a known selective inhibitor (e.g., clorgyline for MAO-A) as positive controls.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize whole mouse brains in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Setup: In microcentrifuge tubes, combine the brain homogenate, buffer, and varying concentrations of the test compound (6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one).

  • Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the radiolabeled substrate ([3H]serotonin for MAO-A or [14C]beta-phenylethylamine for MAO-B) to start the reaction.

  • Incubation: Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl).

  • Metabolite Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate/toluene mixture) to selectively extract the radiolabeled metabolites.

  • Quantification: Centrifuge to separate the phases and transfer an aliquot of the organic layer to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

G cluster_workflow Workflow: In Vitro MAO-A Inhibition Assay A 1. Prepare Brain Homogenate B 2. Aliquot + Add Test Compound A->B C 3. Pre-incubate (37°C, 15 min) B->C D 4. Add [3H]Serotonin (Substrate) C->D E 5. Incubate (37°C, 20 min) D->E F 6. Stop Reaction (Add Acid) E->F G 7. Solvent Extraction of Metabolite F->G H 8. Quantify Radioactivity (Scintillation Counting) G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for determining MAO-A inhibitory activity.

Future Directions and Research Perspectives

The profile of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one remains largely unexplored. Based on the available data and the known activity of its analogs, a clear path for future research emerges:

  • Confirm MAO-A Inhibition: The first critical step is to perform the in vitro MAO-A/B inhibition assay detailed above to confirm if the 1-oxo substitution preserves or modifies the potent and selective MAO-A inhibition seen in its analog.

  • Comprehensive Receptor Screening: A broad radioligand binding screen (e.g., a Cerep or Eurofins panel) is necessary to identify any direct interactions with a wide range of CNS receptors, particularly serotonin, dopamine, and benzodiazepine receptors.

  • In Vivo Behavioral Models: Given the preliminary report of antidepressant activity, validation in established animal models is crucial. Key models include the Forced Swim Test (FST) and Tail Suspension Test (TST) for antidepressant-like effects, and the Elevated Plus Maze (EPM) for anxiolytic properties.

  • Pharmacokinetic Profiling: Determine the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties to understand its brain penetrance, stability, and metabolic fate, expanding on its known formation from diazepam.

  • Structural Biology: Elucidating how the 1-oxo group affects binding to MAO-A through co-crystallization or molecular modeling studies could provide insights for designing next-generation inhibitors with improved properties.

By systematically addressing these areas, the scientific community can fully characterize the therapeutic potential of this intriguing β-carboline derivative.

References

  • 6-Methoxyharmalan - Wikipedia. [Link]

  • 6-Methoxyharman - Wikipedia. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain - PubMed. [Link]

  • 6-Methoxy-tetrahydro-beta-carboline in the retinae of rabbits and pigs - PubMed. [Link]

  • 6-MeO-THH - Wikipedia. [Link]

  • The Mode of Action of 6-Methoxy-1,2,3,4-Tetrahydro-β-Carboline on Brain Serotonin. [Link]

  • 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate - NIH. [Link]

  • Harmaline - Wikipedia. [Link]

  • Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level - PubMed. [Link]

  • A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline - SciSpace. [Link]

  • 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina - PubMed. [Link]

  • The Influence of Some 1-Substituted 6-Methoxy-1,2,3,4-tetrahydro-β-carbolines on the Metabolism and Activity of 5-Hydroxytryptamine | Journal of Medicinal Chemistry. [Link]

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" CAS number 17952-87-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS Number: 17952-87-3)

Introduction

This compound is a member of the beta-carboline family of alkaloids, a class of compounds that has garnered significant interest from the scientific community due to their diverse pharmacological activities. This guide provides a comprehensive overview of the available technical information on this specific molecule, intended for researchers, scientists, and professionals in drug development. While data on this particular derivative is somewhat limited, this guide synthesizes the existing knowledge and provides context through related compounds to support further research and application.

Chemical Identity
PropertyValue
IUPAC Name 6-methoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
CAS Number 17952-87-3
Molecular Formula C₁₂H₁₂N₂O₂
Molecular Weight 216.24 g/mol [1][2]
Appearance Light brown powder
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CCNC3=O

Synthesis and Characterization

For the synthesis of the target molecule, a plausible approach would involve the reaction of 5-methoxytryptamine with a suitable three-carbon synthon that can form the lactam ring.

General Synthetic Approach (Hypothetical)

A potential synthetic route is outlined below. This is a generalized workflow and would require optimization for specific yields and purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Pictet-Spengler Reaction cluster_cyclization Lactam Formation cluster_product Final Product 5-Methoxytryptamine 5-Methoxytryptamine Reaction_Vessel Acidic Conditions (e.g., TFA, HCl) 5-Methoxytryptamine->Reaction_Vessel Keto_acid_derivative alpha-Keto acid derivative (e.g., alpha-ketoglutaric acid) Keto_acid_derivative->Reaction_Vessel Cyclization Cyclization Reaction_Vessel->Cyclization Intermediate formation Target_Molecule 6-Methoxy-2,3,4,9-tetrahydro-1H- beta-carbolin-1-one Cyclization->Target_Molecule Intramolecular cyclization cAMP_Pathway Receptor GPCR G_Protein G Protein Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Neurotransmitter release) PKA->Cellular_Response Phosphorylates targets OD2a 6-Methoxy-2,3,4,9-tetrahydro-1H- beta-carbolin-1-one (OD2a) OD2a->Receptor Stimulates

Caption: Postulated mechanism of action via cAMP signaling pathway stimulation.

Context from Related Beta-Carbolines

While specific studies on the "-1-one" derivative are limited, research on the closely related compound, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline, provides valuable insights into the potential activities of this class of molecules.

  • Monoamine Oxidase (MAO) Inhibition: 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline has been shown to be a specific inhibitor of MAO-A. MAO-A is a key enzyme in the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, a mechanism associated with antidepressant effects.

  • Serotonergic System Modulation: Studies on related beta-carbolines suggest interactions with serotonin receptors, which could contribute to their psychoactive and therapeutic effects.

It is plausible that this compound shares some of these properties, which, combined with its ability to stimulate cAMP, makes it a compelling candidate for further investigation in the field of neuropharmacology.

Safety and Handling

Specific safety and handling data for CAS number 17952-87-3 is not extensively documented. As with any research chemical, it should be handled with care in a laboratory setting by trained personnel.

General Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion and Future Directions

This compound is a beta-carboline derivative with demonstrated potential for modulating the cAMP signaling pathway, suggesting its promise as a lead compound for the development of novel therapeutics, particularly in the area of addiction. However, a significant gap in the publicly available literature exists regarding its detailed synthesis, comprehensive spectroscopic characterization, and in-depth pharmacological profiling.

Future research should focus on:

  • Developing and publishing a robust and scalable synthesis protocol.

  • Complete spectroscopic characterization (NMR, IR, MS, and elemental analysis) to establish a definitive reference standard.

  • In-depth investigation of its mechanism of action, including receptor binding profiles and downstream signaling effects.

  • Preclinical studies to evaluate its efficacy and safety in relevant animal models of addiction and other neurological disorders.

The information presented in this guide, though constrained by the limited available data, provides a solid foundation for researchers to build upon in their exploration of this promising molecule.

References

  • Mohamed, S. M. (2022). The Evaluation of the Potential of Tetrahydro-β-carboline Derivatives for the Treatment of Addiction Using In-vivo Model with Zebrafish and Using Liquid Chromatography-tandem Mass Spectrometry for the Neurotransmitter Analysis (Doctoral dissertation, Universiti Sains Malaysia). Retrieved from [Link]

Sources

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one: A Technical Guide to its Potential as a Selective MAO-A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 6-methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a synthetic beta-carboline, with a focus on its potential as a selective inhibitor of Monoamine Oxidase-A (MAO-A). This document is intended for researchers, scientists, and drug development professionals in the fields of neuropharmacology and medicinal chemistry. We will delve into the synthesis, proposed mechanism of action, methodologies for in vitro and in vivo evaluation, and the underlying structure-activity relationships that govern its interaction with MAO-A. While direct experimental data for this specific compound is emerging, we will draw upon established principles and data from structurally analogous compounds to build a robust scientific case for its investigation.

Introduction: The Significance of MAO-A Inhibition and the Promise of Beta-Carbolines

Monoamine oxidase A (MAO-A) is a critical enzyme in the central nervous system, primarily responsible for the degradation of key monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1][2] The regulation of these neurotransmitters is fundamental to mood, cognition, and overall neurological function. Consequently, the inhibition of MAO-A has been a cornerstone in the therapeutic strategy for depressive and anxiety disorders.[2]

The β-carboline scaffold, a tricyclic indole alkaloid structure, is prevalent in nature and has been the subject of extensive research due to its diverse pharmacological activities.[2][3] A significant body of evidence has established that many β-carboline derivatives are potent and selective inhibitors of MAO-A.[4][5] This has led to their investigation as potential therapeutic agents for neurological and psychiatric conditions.[5] this compound represents a promising, yet underexplored, member of this class. Its structural features suggest a high potential for selective MAO-A inhibition, warranting a detailed examination of its properties.

Synthetic Approach: The Pictet-Spengler Reaction

The synthesis of the tetrahydro-β-carboline core is most effectively achieved through the Pictet-Spengler reaction.[6][7][8] This well-established reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[7]

Proposed Synthesis of this compound

A plausible synthetic route to the title compound would involve a multi-step process commencing with a Pictet-Spengler reaction.

Step 1: Pictet-Spengler Reaction. The initial step would involve the reaction of 5-methoxytryptamine with glyoxylic acid under acidic conditions to form the corresponding tetrahydro-β-carboline-1-carboxylic acid.

Step 2: Oxidation. The resulting tetrahydro-β-carboline can be oxidized to the corresponding β-carboline.

Step 3: Esterification and Lactam Formation. Subsequent esterification and intramolecular cyclization would lead to the formation of the desired this compound.

Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline Precursor

This protocol provides a general framework for the synthesis of a tetrahydro-β-carboline, which can be adapted for the synthesis of the precursor to the title compound.

  • Reactant Preparation: Dissolve 5-methoxytryptamine (1 equivalent) in a suitable solvent such as a mixture of toluene and acetonitrile.

  • Addition of Aldehyde/Keto Acid: Add glyoxylic acid (1.1 equivalents) to the solution.

  • Acid Catalysis: Introduce an acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis Workflow Reactants 5-Methoxytryptamine + Glyoxylic Acid Reaction Pictet-Spengler Reaction (Acid Catalyst, Heat) Reactants->Reaction Intermediate Tetrahydro-β-carboline -1-carboxylic acid Reaction->Intermediate Oxidation Oxidation Intermediate->Oxidation Carboline β-Carboline-1-carboxylic acid Oxidation->Carboline Esterification Esterification Carboline->Esterification Ester β-Carboline-1-carboxylate Esterification->Ester Cyclization Intramolecular Cyclization Ester->Cyclization Product 6-Methoxy-2,3,4,9-tetrahydro -1H-beta-carbolin-1-one Cyclization->Product

Caption: Proposed synthetic workflow for the target compound.

Mechanism of MAO-A Inhibition

The inhibitory activity of β-carbolines on MAO-A is believed to be competitive and reversible.[4] The planar, tricyclic structure of the β-carboline nucleus allows it to fit into the active site of the MAO-A enzyme, which is characterized by a hydrophobic cavity.

The proposed mechanism involves the interaction of the β-carboline with the flavin adenine dinucleotide (FAD) cofactor, which is essential for the catalytic activity of MAO. The β-carboline molecule is thought to bind to the active site in a manner that prevents the substrate (e.g., serotonin) from accessing the FAD cofactor, thereby inhibiting the oxidative deamination process.

Computational docking studies on various β-carbolines have provided insights into the key interactions within the MAO-A active site.[9][10] These studies suggest that hydrophobic interactions with aromatic residues such as tyrosine and phenylalanine, as well as hydrogen bonding with specific amino acid residues and water molecules, are crucial for binding affinity and inhibitory potency.[9] The methoxy group at the 6-position of the title compound is predicted to enhance binding affinity through favorable interactions within the active site.

MAO_Inhibition_Pathway cluster_pathway MAO-A Inhibition Signaling Pathway MAO_A Monoamine Oxidase A (MAO-A) Metabolism Oxidative Deamination MAO_A->Metabolism Catalyzes Neurotransmitter_Levels Increased Synaptic Neurotransmitter Levels MAO_A->Neurotransmitter_Levels Inhibition leads to Substrate Monoamine Neurotransmitter (e.g., Serotonin) Substrate->MAO_A Binds to Inhibitor 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one Binding Competitive Binding to Active Site Inhibitor->Binding Binding->MAO_A Blocks Substrate Access Products Inactive Metabolites Metabolism->Products

Caption: Proposed mechanism of MAO-A inhibition.

In Vitro Evaluation: The Kynuramine Assay

A standard and reliable method for determining the MAO-A inhibitory activity of a compound is the kynuramine assay.[11][12] This fluorometric assay utilizes kynuramine, a non-fluorescent substrate that is oxidized by MAO to produce the highly fluorescent product, 4-hydroxyquinoline.[11] The rate of fluorescence increase is directly proportional to the MAO-A activity.

Experimental Protocol: In Vitro MAO-A Inhibition Assay (Kynuramine Method)

  • Reagent Preparation:

    • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • Enzyme Solution: Recombinant human MAO-A enzyme diluted in assay buffer to a pre-determined optimal concentration.

    • Substrate Solution: Kynuramine dihydrochloride dissolved in assay buffer.

    • Inhibitor Stock Solution: this compound dissolved in DMSO to a high concentration (e.g., 10 mM).

    • Reference Inhibitor: Clorgyline (a selective MAO-A inhibitor) prepared similarly to the test compound.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to all wells.

    • Add the test compound or reference inhibitor at various concentrations to the respective wells. Include a vehicle control (DMSO) and a no-inhibitor control.

    • Add the MAO-A enzyme solution to all wells except for the blank.

    • Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the kynuramine substrate solution to all wells.

  • Data Acquisition:

    • Immediately measure the fluorescence intensity (Excitation: ~310-320 nm, Emission: ~380-400 nm) at time zero and then kinetically over a defined period (e.g., 30-60 minutes) at 37°C using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantitative Data and Structure-Activity Relationship (SAR)

While specific IC50 data for this compound is not yet widely published, we can infer its potential activity from a closely related analogue, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THβC). A study by Buckholtz and Boggan (1980) reported an in vitro IC50 value of 1.6 µM for 6-MeO-THβC against MAO-A in mouse brain homogenates.[13]

CompoundTargetIC50 (µM)Source
6-Methoxy-1,2,3,4-tetrahydro-beta-carbolineMAO-A1.6[13]
HarmineMAO-A0.005[4]
Clorgyline (Reference)MAO-A~0.002[11]

The key structural difference between 6-MeO-THβC and the title compound is the presence of a carbonyl group at the C-1 position. The influence of this modification on MAO-A inhibitory activity requires direct experimental validation. However, based on general SAR principles for β-carbolines, the following can be considered:

  • The Methoxy Group at C-6: The presence of a methoxy group at the 6- or 7-position of the β-carboline ring is generally associated with increased MAO-A inhibitory potency.[4] This is likely due to favorable electronic and steric interactions within the enzyme's active site.

  • The C-1 Position: Substitution at the C-1 position can significantly impact activity. While a methyl group at C-1 is often found in potent MAO-A inhibitors like harmine, the effect of a carbonyl group is less characterized.[9] It may alter the electronic properties and conformation of the molecule, potentially affecting its binding affinity.

In Vivo Evaluation: Preclinical Models of Antidepressant Activity

To assess the potential therapeutic efficacy of this compound as an antidepressant, in vivo behavioral models in rodents are essential. The forced swim test and the tail suspension test are widely used screening paradigms to detect antidepressant-like activity.[1]

Experimental Protocol: Forced Swim Test (FST) in Mice

  • Animal Acclimation: Acclimate male Swiss mice to the experimental room for at least one week before the test.

  • Drug Administration: Administer this compound (at various doses), a vehicle control, or a reference antidepressant (e.g., imipramine) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Pre-test Session (Day 1): Place each mouse individually in a glass cylinder filled with water (25 ± 1 °C) for a 15-minute period.

  • Test Session (Day 2): 24 hours after the pre-test, place the mice back into the cylinder for a 6-minute test session. Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: A significant reduction in the duration of immobility in the drug-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.

The in vivo study on 6-MeO-THβC demonstrated a dose-dependent inhibition of MAO-A in the mouse brain, with a maximal inhibition of 58% at 100 mg/kg (i.p.) after 1 hour.[13] Importantly, at doses up to 50 mg/kg, the inhibition was specific for MAO-A, with no significant effect on MAO-B.[13]

Conclusion and Future Directions

This compound is a compelling candidate for investigation as a selective MAO-A inhibitor. Its β-carboline scaffold, coupled with a methoxy substitution pattern known to confer high affinity for MAO-A, provides a strong rationale for its potential therapeutic application in mood and anxiety disorders.

Future research should focus on:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthetic route for this compound.

  • In Vitro Pharmacological Profiling: The determination of its IC50 value for both MAO-A and MAO-B to confirm its potency and selectivity.

  • In Vivo Behavioral Studies: Comprehensive evaluation in preclinical models of depression and anxiety to establish its therapeutic potential.

  • Pharmacokinetic and Toxicological Assessment: Investigation of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

The exploration of this and other novel β-carboline derivatives holds significant promise for the development of the next generation of safer and more effective treatments for a range of neurological disorders.

References

  • Cao, R., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. Synlett, 25(10), 1435-1438.
  • Wikipedia contributors. (2023, December 27). Pictet–Spengler reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]

  • László, L., & Fábián, L. (2020). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 25(23), 5727.
  • Massa, A., et al. (2016).
  • Gribble, G. W. (2021). METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
  • Buckholtz, N. S., & Boggan, W. O. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 20(1), 73-78.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2733, pp. 339-351). Humana, New York, NY.
  • Šterk, D., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. International Journal of Molecular Sciences, 23(20), 12229.
  • Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of biochemistry and biophysics, 337(1), 137-142.
  • Castagnoli, K., et al. (2017). Selective inhibition of MAO-A activity results in an antidepressant-like action of 2-benzoyl 4-iodoselenophene in mice. Pharmacology Biochemistry and Behavior, 154, 28-35.
  • Lyles, G. A. (1980). A simple method for screening monoamine oxidase (MAO) inhibitory drugs for type preference. Life sciences, 26(10), 747-753.
  • Yurttaş, L., et al. (2017). New Human Monoamine Oxidase A Inhibitors with Potential Anti-Depressant Activity: Design, Synthesis, Biological Screening and Evaluation of Pharmacological Activity. Current drug targets, 18(11), 1296-1308.
  • Ho, B. T., et al. (1968). Structure-activity relationships of beta-carbolines as monoamine oxidase inhibitors. Biochemical pharmacology, 17(2), 169-176.
  • Herraiz, T., & Chaparro, C. (2005). Monoamine oxidase inhibition by plant-derived β-carbolines; implications for the psychopharmacology of tobacco and ayahuasca. Pharmacological research, 52(4), 315-323.
  • Khan, I., et al. (2020). In Silico Studies and In Vivo MAOA Inhibitory Activity of Coumarins Isolated from Angelica archangelica Extract: An Approach toward Antidepressant Activity. ACS omega, 5(25), 15267-15276.
  • Šterk, D., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. Molecules, 27(19), 6649.
  • Charles River Laboratories. (n.d.). MAO Inhibition in Drug Discovery and Development. Retrieved January 13, 2026, from [Link]

  • Benny, F., et al. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie, 356(5), e2300091.
  • Bortolato, M., et al. (2013). The aggression and behavioral abnormalities associated with monoamine oxidase A deficiency are rescued by acute inhibition of serotonin reuptake. The Journal of neuroscience, 33(3), 1142-1151.
  • Pletscher, A., & Besendorf, H. (1966). Structure-action relationship of beta-carbolines as monoamine oxidase inhibitors. Biochemical pharmacology, 15(10), 1625-1627.
  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved January 13, 2026, from [Link]

  • Vemu, B. R., et al. (2020). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. International Journal of Pharmaceutical Sciences and Research, 11(1), 1-15.
  • Chaurasiya, N. D., et al. (2010). Inhibition of Human Monoamine Oxidase A and B by beta-Carboline Alkaloids: Structure Activity Relationship Analysis.
  • Kuznetsov, A. G., et al. (2023). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 28(17), 6245.
  • Fernandes, C., et al. (2018).
  • Li, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5123.
  • Meyer, J. H., et al. (2009). Brain monoamine oxidase A activity predicts trait aggression. The Journal of neuroscience, 29(11), 3571-3576.

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" potential therapeutic uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Potential of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

A Comprehensive Exploration for Researchers and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold

This compound is a member of the β-carboline alkaloid family, a class of compounds that has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] Structurally related to harmaline and tetrahydroharmine, this particular molecule holds promise for a range of therapeutic applications, primarily centered on neurological and psychiatric disorders.[1] The β-carboline scaffold itself is considered a "privileged structure" in medicinal chemistry, capable of interacting with multiple biological targets.[3] This guide will provide a detailed technical overview of the known and potential therapeutic uses of this compound, its putative mechanisms of action, and a roadmap for its preclinical evaluation.

Chemical Identity:

Attribute Value
IUPAC Name 6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one
CAS Number 17952-87-3[1][4][]
Molecular Formula C12H12N2O2[1][4]
Molecular Weight 216.24 g/mol [1][4]

Part 1: Core Directive - A Multifaceted Therapeutic Candidate

The therapeutic potential of this compound stems from the well-documented bioactivities of the broader β-carboline family. These compounds are known to exert influence over key neurological pathways, suggesting a multitarget approach to treating complex diseases. This guide will explore three primary avenues of potential therapeutic utility: neurodegenerative disorders, psychiatric conditions, and anti-inflammatory applications.

Part 2: Scientific Integrity & Logic - Postulated Mechanisms of Action

The therapeutic effects of β-carbolines are largely attributed to their ability to modulate monoaminergic systems and exhibit neuroprotective properties.

Monoamine Oxidase-A (MAO-A) Inhibition: A Key to Antidepressant and Neuroprotective Effects

A significant body of evidence points to β-carbolines as potent inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine. Specifically, the related compound 6-methoxy-1,2,3,4-tetrahydro-beta-carboline has been identified as a specific inhibitor of MAO-A.[6] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a well-established mechanism for antidepressant therapies.[1]

In the context of neurodegenerative diseases like Parkinson's, MAO-B is a key enzyme in the dopamine degradation pathway in the brain.[7] While the direct effect of this compound on MAO-B is yet to be fully elucidated, the potential for dual MAO-A/B inhibition or selective MAO-A inhibition presents a compelling therapeutic strategy.

Hypothesized Signaling Pathway: MAO-A Inhibition

MAO_A_Inhibition Compound 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one MAO_A Monoamine Oxidase A (MAO-A) Compound->MAO_A Inhibits Neurotransmitters Serotonin Norepinephrine Dopamine MAO_A->Neurotransmitters Degrades Synaptic_Cleft Increased Synaptic Concentration Neurotransmitters->Synaptic_Cleft Leads to Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Cleft->Neuronal_Signaling Therapeutic_Effect Antidepressant & Neuroprotective Effects Neuronal_Signaling->Therapeutic_Effect

Caption: Postulated mechanism of MAO-A inhibition.

Neuroprotection: A Multifactorial Approach

The neuroprotective potential of β-carbolines extends beyond MAO inhibition and is thought to involve a combination of antioxidant and anti-inflammatory effects.[8][9] Oxidative stress and chronic inflammation are key pathological features of neurodegenerative diseases like Alzheimer's and Parkinson's.[7][8]

  • Antioxidant Activity: By scavenging reactive oxygen species (ROS), β-carbolines may mitigate neuronal damage and apoptosis.[8]

  • Anti-inflammatory Effects: These compounds may also suppress the production of pro-inflammatory cytokines in the brain, further protecting neurons from inflammatory-mediated damage.[8]

The β-carboline scaffold is being actively investigated for the development of multi-target drugs for Alzheimer's disease, with the potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and antagonize the N-methyl-D-aspartate (NMDA) receptor.[3][10]

Experimental Workflow: Assessing Neuroprotective Efficacy

Neuroprotection_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal Cell Lines (e.g., SH-SY5Y) Oxidative_Stress Induce Oxidative Stress (e.g., H2O2, 6-OHDA) Cell_Culture->Oxidative_Stress Treatment Treat with 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one Oxidative_Stress->Treatment Assays Cell Viability Assay (MTT) ROS Measurement (DCFDA) Apoptosis Assay (Caspase-3) Treatment->Assays Animal_Model Animal Model of Neurodegeneration (e.g., MPTP-induced Parkinson's) Drug_Administration Administer Compound Animal_Model->Drug_Administration Behavioral_Tests Behavioral Assessments (e.g., Rotarod, Open Field) Drug_Administration->Behavioral_Tests Histology Post-mortem Brain Tissue Analysis (Immunohistochemistry for TH, Iba1) Behavioral_Tests->Histology

Caption: A preclinical workflow for evaluating neuroprotective effects.

Serotonin Receptor Modulation

Several β-carbolines have been shown to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[11][12] While some, like 6-methoxyharmalan, exhibit modest affinity for these receptors, their functional activity as agonists or antagonists is not always pronounced.[11] The modulation of these receptors can have profound effects on mood, cognition, and perception. Further investigation is required to delineate the specific interactions of this compound with the serotonergic system.

Part 3: Potential Therapeutic Applications & Preclinical Validation

Major Depressive Disorder (MDD)

Scientific Rationale: The potential MAO-A inhibitory activity of this compound, coupled with its known antidepressant effects in animal models, makes it a strong candidate for the treatment of MDD.[1]

Experimental Protocol: Forced Swim Test in Rodents

  • Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour.

  • Drug Administration: Administer this compound (1, 5, 10 mg/kg, i.p.) or vehicle (saline) 30 minutes prior to the test. A positive control, such as imipramine (20 mg/kg, i.p.), should be included.

  • Forced Swim Test: Place each mouse in a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Scoring: Record the duration of immobility during the last 4 minutes of a 6-minute test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the treatment groups to the vehicle control.

Anticipated Quantitative Data:

Treatment Group Dose (mg/kg) Immobility Time (seconds, Mean ± SEM) % Reduction in Immobility vs. Vehicle
Vehicle-150 ± 100%
Imipramine2075 ± 850%
Compound1130 ± 1213%
Compound590 ± 940%
Compound1070 ± 753%

Parkinson's Disease (PD)

Scientific Rationale: The neuroprotective properties of β-carbolines, including potential MAO inhibition and antioxidant effects, suggest a therapeutic role in slowing the progression of PD and managing its symptoms.[7][8]

Experimental Protocol: MPTP-induced Mouse Model of Parkinson's Disease

  • Animal Model: Induce parkinsonism in male C57BL/6 mice by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (20 mg/kg, i.p.) once daily for 4 days.

  • Treatment Regimen: Begin daily treatment with this compound (10 mg/kg, p.o.) or vehicle 1 day prior to the first MPTP injection and continue for 14 days.

  • Behavioral Assessment: On day 15, assess motor function using the rotarod test. Record the latency to fall from a rotating rod with accelerating speed.

  • Neurochemical Analysis: On day 16, sacrifice the animals and dissect the striatum. Measure dopamine and its metabolites (DOPAC, HVA) using HPLC with electrochemical detection.

  • Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain sections. Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron survival.

Anticipated Quantitative Data:

Treatment Group Rotarod Latency (s, Mean ± SEM) Striatal Dopamine (ng/mg tissue, Mean ± SEM) TH+ Neurons in Substantia Nigra (% of Control)
Control + Vehicle180 ± 1515 ± 1.2100%
MPTP + Vehicle60 ± 85 ± 0.540%
MPTP + Compound120 ± 1010 ± 0.875%

Alzheimer's Disease (AD)

Scientific Rationale: The β-carboline scaffold is a promising starting point for developing multi-target ligands for AD, potentially inhibiting cholinesterases and modulating NMDA receptors.[3][10]

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), along with their respective substrates (acetylthiocholine and butyrylthiocholine) and Ellman's reagent (DTNB).

  • Inhibition Assay: In a 96-well plate, incubate the enzymes with varying concentrations of this compound for 15 minutes at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.

  • Measurement: Measure the absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • IC50 Determination: Calculate the concentration of the compound that inhibits 50% of the enzyme activity (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anticipated Quantitative Data:

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)15.2
Butyrylcholinesterase (BChE)25.8

This compound represents a promising lead compound with the potential for therapeutic development in a range of neurological and psychiatric disorders. Its putative mechanisms of action, centered on MAO-A inhibition and neuroprotection, align with current therapeutic strategies for depression, Parkinson's disease, and Alzheimer's disease. The preclinical data, while still in its early stages for this specific molecule, is strongly supported by the extensive research on the broader β-carboline class.

Future research should focus on a comprehensive in vitro and in vivo characterization of this compound. This includes detailed pharmacokinetic and toxicological profiling, as well as head-to-head studies with current standard-of-care treatments in relevant animal models. The synthesis of analogues may also yield compounds with improved potency, selectivity, and drug-like properties. The multifaceted nature of this compound's potential pharmacology makes it a compelling candidate for further investigation in the quest for novel and effective treatments for complex brain disorders.

References

  • 6-Methoxyharmalan - Wikipedia. (n.d.). Retrieved from [Link]

  • 6-Methoxyharman - Wikipedia. (n.d.). Retrieved from [Link]

  • Herges, K., et al. (2010). Bivalent beta-carbolines as potential multitarget anti-Alzheimer agents. PubMed. Retrieved from [Link]

  • Benchekroun, M., et al. (2021). β-Carboline as a Privileged Scaffold for Multitarget Strategies in Alzheimer's Disease Therapy. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Piechowska, P., et al. (2019). Bioactive β-Carbolines in Food: A Review. MDPI. Retrieved from [Link]

  • Singh, S., et al. (2022). Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinson's Disease: An Overview. Environmental Dynamics and Global Climate Change. Retrieved from [Link]

  • Piechowska, P., et al. (2019). Bioactive β-Carbolines in Food: A Review. PubMed. Retrieved from [Link]

  • 10-methoxy-harmalan, an anti-serotonin chemical? (2021). BioEnergetic Toxin-Free Living. Retrieved from [Link]

  • 6-Methoxyharmalan | C13H14N2O | CID 417052. (n.d.). PubChem. Retrieved from [Link]

  • 6-MeO-THH - Wikipedia. (n.d.). Retrieved from [Link]

  • Buckholtz, N. S., & Boggan, W. O. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. PubMed. Retrieved from [Link]

  • A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. (n.d.). SciSpace. Retrieved from [Link]

  • 5-Methoxyharmalan - Wikipedia. (n.d.). Retrieved from [Link]

  • 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. (n.d.). NIH. Retrieved from [Link]

  • Synthesis of β-carboline derivatives. (n.d.). Sciforum. Retrieved from [Link]

  • Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers. (n.d.). PMC - NIH. Retrieved from [Link]

  • Leino, M., et al. (1984). 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina. PubMed. Retrieved from [Link]

  • Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. (n.d.). NIH. Retrieved from [Link]

  • Kari, I. (1981). 6-methoxy-1,2,3,4-tetrahydro-beta-carboline in Pineal Gland of Chicken and Cock. PubMed. Retrieved from [Link]

  • Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" and serotonin levels

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one: A Putative Serotonergic Modulator

Abstract

This technical guide provides a comprehensive examination of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, a member of the β-carboline class of indole alkaloids. Structurally derived from tryptophan, β-carbolines are known to interact significantly with the central nervous system, primarily through modulation of the serotonergic system. While direct research on this specific molecule is nascent, this document synthesizes information from closely related analogs to postulate its primary mechanisms of action, focusing on the inhibition of monoamine oxidase A (MAO-A) and potential direct interactions with serotonin receptors. We present detailed, field-proven methodologies for the in vitro and in vivo characterization of its serotonergic activity, including enzyme inhibition assays, cell-based receptor functional assays, and neurochemical analysis in preclinical models. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel β-carboline compounds.

Introduction to β-Carbolines and the Serotonergic System

The β-Carboline Alkaloids: A Structurally Significant Class

β-Carbolines are a diverse group of indole alkaloids characterized by a tricyclic pyrido[3,4-b]indole core. These compounds are biosynthetically derived from the amino acid L-tryptophan and are structurally related to crucial neurochemicals, including the neurotransmitter serotonin.[1] They are found in various plants, and some have been identified as endogenous constituents in animal tissues, including the brain and pineal gland.[2][3][4] The pharmacological versatility of the β-carboline scaffold has made it a foundation for developing novel therapeutic agents.

The Central Role of Serotonin (5-HT) in Neuroregulation

Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, cognition, and reward-seeking behaviors.[5] Dysregulation of the serotonergic system is implicated in the pathophysiology of numerous neuropsychiatric conditions, such as major depressive disorder, anxiety disorders, and schizophrenia.[5] Consequently, molecules that modulate serotonin levels or receptor activity are of significant interest in drug discovery.

6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one: An Overview

6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (CAS No: 17952-87-3; Molecular Formula: C₁₂H₁₂N₂O₂) is a specific derivative within the tetrahydro-β-carboline family.[6][7][8] Its structure, featuring a methoxy group at the 6-position and a ketone at the 1-position, suggests a distinct pharmacological profile. Based on the extensive evidence from structurally similar compounds, it is hypothesized that this molecule primarily elevates serotonin levels by inhibiting its metabolic degradation.

Postulated Mechanism of Serotonergic Modulation

The serotonergic activity of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one is likely multifactorial, stemming from its classification as a β-carboline. The principal mechanisms are postulated to be enzyme inhibition and direct receptor modulation.

Primary Hypothesis: Inhibition of Monoamine Oxidase A (MAO-A)

The most established mechanism by which β-carbolines increase serotonin levels is through the inhibition of monoamine oxidase A (MAO-A).[1] MAO-A is the primary enzyme responsible for the metabolic breakdown of serotonin in the presynaptic terminal. A closely related analog, 6-methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THβC), has been demonstrated to be a specific and reversible inhibitor of MAO-A, leading to a direct elevation of brain serotonin concentrations.[9][10][11][12] Inhibition of MAO-A prevents the conversion of serotonin to 5-hydroxyindoleacetic acid (5-HIAA), thereby increasing the amount of serotonin available for vesicular packaging and subsequent release into the synaptic cleft.

Secondary Hypothesis: Direct Serotonin Receptor Interaction

Beyond MAO inhibition, many β-carbolines exhibit affinity for various serotonin receptors. Studies on related compounds have shown binding to 5-HT₂A and 5-HT₂C receptors.[13][14] For instance, 6-methoxyharman binds to the 5-HT₂C receptor.[15] Such interactions can modulate downstream signaling cascades independently of ambient serotonin levels. Depending on whether the compound acts as an agonist or antagonist, this can lead to a range of effects, from psychedelic phenomena (5-HT₂A agonism) to regulation of mood and appetite (5-HT₂C modulation).[16][17]

Diagram: Proposed Pathway of Serotonergic Action

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan HTP 5-HTP Tryptophan->HTP TPH Serotonin Serotonin (5-HT) HTP->Serotonin AADC Vesicle Vesicular Storage Serotonin->Vesicle MAOA MAO-A Serotonin->MAOA Receptor 5-HT Receptors (e.g., 5-HT2A, 5-HT2C) Vesicle->Receptor Release HIAA 5-HIAA (Metabolite) MAOA->HIAA Compound 6-Methoxy-β-carbolin-1-one Compound->MAOA Inhibition Compound->Receptor Direct Modulation? Signal Signal Transduction Receptor->Signal

Caption: Postulated mechanism of 6-Methoxy-β-carbolin-1-one on serotonin pathways.

Methodologies for Preclinical Evaluation

To validate the hypothesized serotonergic activity, a tiered experimental approach is necessary, beginning with in vitro characterization and progressing to in vivo studies.

In Vitro Characterization

This assay directly quantifies the compound's ability to inhibit the MAO-A enzyme. The choice of a fluorometric assay provides high sensitivity and throughput.

  • Principle: This protocol utilizes a non-fluorescent substrate that is converted by MAO-A into a highly fluorescent product. The reduction in fluorescence in the presence of the test compound, relative to a control, indicates enzyme inhibition.

  • Step-by-Step Protocol:

    • Reagent Preparation: Prepare a phosphate buffer (100 mM, pH 7.4). Reconstitute recombinant human MAO-A enzyme in the buffer to a working concentration (e.g., 10 µg/mL). Prepare a stock solution of the substrate (e.g., Amplex Red) and a horseradish peroxidase (HRP) coupling enzyme.

    • Compound Dilution: Prepare a serial dilution of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (e.g., from 1 nM to 100 µM) in the assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., clorgyline).

    • Assay Plate Setup: In a 96-well black microplate, add 50 µL of each compound dilution or control.

    • Enzyme Addition: Add 25 µL of the MAO-A enzyme solution to each well. Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Add 25 µL of the substrate/HRP mixture to each well to start the reaction.

    • Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/590 nm) kinetically over 30-60 minutes at 37°C.

    • Data Analysis: Calculate the rate of reaction (slope of fluorescence over time) for each concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This cell-based assay determines if the compound acts as an agonist or antagonist at specific Gq-coupled serotonin receptors like 5-HT₂A or 5-HT₂C.[18][19]

  • Principle: Activation of Gq-coupled receptors triggers the release of intracellular calcium (Ca²⁺). A calcium-sensitive fluorescent dye loaded into the cells will exhibit increased fluorescence upon receptor activation, which can be measured in real-time.[20][21]

  • Step-by-Step Protocol:

    • Cell Culture: Culture cells stably expressing the human 5-HT₂A or 5-HT₂C receptor (e.g., HEK293 or CHO-K1 cell lines) in appropriate media until they reach ~80-90% confluency.[20]

    • Cell Plating: Seed the cells into a 96-well black, clear-bottom microplate and grow overnight to form a monolayer.

    • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM). Incubate for 60 minutes at 37°C in the dark.

    • Compound Preparation: Prepare serial dilutions of the test compound and a known agonist (e.g., serotonin) and antagonist (e.g., ketanserin).

    • Agonist Mode Testing: Place the plate in a fluorescence imaging plate reader (FLIPR) or equivalent instrument. Add the test compound dilutions and measure the fluorescence change over time to detect agonist activity.

    • Antagonist Mode Testing: To test for antagonism, pre-incubate the cells with the test compound for 15-30 minutes, then add a known concentration of serotonin (at its EC₈₀) and measure the fluorescence response. A reduced response compared to the serotonin-only control indicates antagonism.

    • Data Analysis: For agonist activity, plot the peak fluorescence response against log[concentration] to determine EC₅₀ and Eₘₐₓ values. For antagonist activity, plot the inhibition of the serotonin response to determine the IC₅₀ value.

In Vivo Pharmacodynamic Assessment

This protocol provides a robust method for measuring endogenous serotonin and its metabolite, 5-HIAA, in brain tissue following compound administration.[22] High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for this application due to its superior sensitivity and selectivity for monoamines.[23][24]

  • Principle: Brain tissue is homogenized and deproteinized. The supernatant, containing neurotransmitters, is injected into an HPLC system. The compounds are separated on a reverse-phase column and detected by an electrochemical detector, which measures the current produced when the analytes are oxidized at an electrode surface.

  • Step-by-Step Protocol:

    • Animal Dosing: Administer 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one via the desired route (e.g., intraperitoneal injection) to a cohort of rodents (e.g., male C57BL/6 mice). Include a vehicle-treated control group.

    • Tissue Collection: At a predetermined time point (e.g., 60 minutes post-dose), euthanize the animals via an appropriate method (e.g., cervical dislocation followed by decapitation).

    • Brain Dissection: Rapidly dissect the brain on an ice-cold surface. Isolate specific regions of interest (e.g., prefrontal cortex, hippocampus, striatum) as these are key areas for serotonin function. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.

    • Sample Preparation:

      • Weigh the frozen tissue sample.

      • Homogenize the tissue in 10 volumes of a cold homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard like N-methylserotonin).

      • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

      • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • HPLC-ECD Analysis:

      • Inject a fixed volume (e.g., 20 µL) of the filtered supernatant into the HPLC system.

      • Use a C18 reverse-phase column maintained at a constant temperature (e.g., 30°C).

      • The mobile phase should consist of a buffered aqueous solution (e.g., sodium acetate, citric acid) with an organic modifier (e.g., methanol) and an ion-pairing agent (e.g., octanesulfonic acid), adjusted to a specific pH (e.g., 3.5).

      • Set the electrochemical detector potential to a level optimal for oxidizing serotonin and 5-HIAA (e.g., +0.65 V) versus an Ag/AgCl reference electrode.

    • Data Analysis: Quantify the concentrations of serotonin and 5-HIAA by comparing the peak areas from the samples to those of a standard curve. Normalize the results to the weight of the tissue (e.g., ng/mg tissue).

Diagram: Experimental Workflow for In Vivo Assessmentdot

G start Start: Hypothesis Validation dosing 1. Animal Dosing (Vehicle vs. Compound) start->dosing sacrifice 2. Timed Euthanasia and Brain Dissection dosing->sacrifice storage 3. Flash Freeze & Store at -80°C sacrifice->storage homogenize 4. Tissue Homogenization (in Perchloric Acid) storage->homogenize centrifuge 5. Centrifugation (15,000 x g, 4°C) homogenize->centrifuge supernatant 6. Supernatant Filtration centrifuge->supernatant hplc 7. HPLC-ECD Analysis supernatant->hplc analysis 8. Data Quantification (vs. Standard Curve) hplc->analysis end Endpoint: Serotonin & 5-HIAA Levels analysis->end

Sources

An In-depth Technical Guide to 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a compelling molecule for investigation in the field of neurodegenerative diseases. We will delve into its chemical characteristics, plausible mechanisms of action based on related compounds, and detailed experimental protocols for its evaluation as a potential neuroprotective agent.

Introduction: The Therapeutic Potential of Beta-Carbolines in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on identifying novel therapeutic agents that can mitigate this neuronal loss. Among these, the β-carboline alkaloids, a class of compounds with a core pyrido[3,4-b]indole structure, have garnered significant interest.[1] These molecules are not only found in various plants and have been used in traditional medicine, but are also endogenously present in mammals.

This compound belongs to this promising class of compounds. While direct and extensive research on its neuroprotective effects is still emerging, its structural similarity to other neuroactive β-carbolines, such as pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), suggests a strong potential for therapeutic intervention in neurodegenerative pathologies.[2][3] This guide will, therefore, explore the known attributes of this compound and extrapolate potential avenues for its investigation in neurodegenerative disease research.

Compound Profile: this compound

PropertyValueSource
CAS Number 17952-87-3[4][5]
Molecular Formula C₁₂H₁₂N₂O₂[4][5]
Molecular Weight 216.24 g/mol [4][5]
Synonyms 2,3,4,9-Tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one[4]
Appearance Solid
Storage 10°C - 25°C, in a well-closed container[4]

Synthesis of this compound

The synthesis of β-carboline derivatives often employs the Pictet-Spengler reaction.[6] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. For this compound, a plausible synthetic route would involve the reaction of a tryptophan derivative with an appropriate aldehyde, followed by oxidation and other modifications.

A general synthetic approach for a related compound, 6-methoxy-1,2,3,4-tetrahydro-β-carboline, involves the reaction of 6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylic acid tert-butyl ester with hydrogen chloride in methanol.[7] This suggests that the target compound can be synthesized through established organic chemistry routes, allowing for its production for research purposes.

Postulated Mechanisms of Neuroprotection

While the precise neuroprotective mechanisms of this compound are yet to be fully elucidated, we can infer potential pathways based on the known activities of structurally similar β-carbolines and the common pathological features of neurodegenerative diseases.

Modulation of Monoamine Oxidase (MAO) Activity

A key characteristic of some β-carbolines is their ability to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine. Specifically, the related compound 6-methoxy-1,2,3,4-tetrahydro-beta-carboline has been shown to be a specific inhibitor of MAO-A.[8] Inhibition of MAO-A can lead to increased levels of serotonin in the brain, which may have antidepressant and neuroprotective effects.[9] Given the structural similarity, it is plausible that this compound also exhibits MAO inhibitory activity, which would be a primary focus of investigation.

Antioxidant and Anti-inflammatory Properties

Oxidative stress and neuroinflammation are central to the pathogenesis of many neurodegenerative diseases.[10][11] Reactive oxygen species (ROS) contribute to neuronal damage, and activated microglia release pro-inflammatory cytokines that exacerbate this damage.[10][12] Many natural and synthetic compounds with neuroprotective effects exert their action through antioxidant and anti-inflammatory mechanisms.[13] It is hypothesized that this compound may possess the ability to scavenge free radicals and modulate inflammatory pathways in the brain.

Neurogenesis and Neuronal Maturation

The stimulation of neurogenesis, the process of generating new neurons, is a highly sought-after therapeutic strategy for neurodegenerative diseases. The related compound pinoline has been shown to stimulate early neurogenesis and neuronal maturation in vitro.[2][3] This effect is thought to be mediated through serotonergic and melatonergic pathways.[2][3] Investigating whether this compound can promote the formation and maturation of new neurons is a critical area of research.

Signaling Pathway: Postulated Neuroprotective Mechanisms

G Compound 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one MAO_A MAO-A Inhibition Compound->MAO_A Antioxidant Antioxidant Activity Compound->Antioxidant Anti_inflammatory Anti-inflammatory Effects Compound->Anti_inflammatory Neurogenesis Stimulation of Neurogenesis Compound->Neurogenesis Serotonin Increased Serotonin MAO_A->Serotonin Neuroprotection Neuroprotection Serotonin->Neuroprotection ROS Reduced ROS Antioxidant->ROS ROS->Neuroprotection Neuroinflammation Decreased Neuroinflammation Anti_inflammatory->Neuroinflammation Neuroinflammation->Neuroprotection Neuronal_Maturation Enhanced Neuronal Maturation Neurogenesis->Neuronal_Maturation Neuronal_Maturation->Neuroprotection

Caption: Postulated neuroprotective pathways of this compound.

Experimental Protocols for Evaluating Neuroprotective Efficacy

To rigorously assess the neuroprotective potential of this compound, a multi-tiered experimental approach is recommended, progressing from in vitro cellular assays to in vivo animal models.

In Vitro Neuroprotection Assays

Objective: To determine the ability of the compound to protect neuronal cells from various toxic insults relevant to neurodegenerative diseases.

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and well-characterized model for neurotoxicity studies.[14]

Protocol: Neuroprotection against Oxidative Stress

  • Cell Culture: Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours.

  • Induction of Oxidative Stress: Introduce an oxidative insult, such as 6-hydroxydopamine (6-OHDA) at 20 µM or hydrogen peroxide (H₂O₂), to the cells for 18-24 hours.[14]

  • Cell Viability Assessment: Measure cell viability using the MTT or alamarBlue® assay.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC₅₀ of the compound.

Protocol: Assessment of Antioxidant Activity

  • ROS Measurement: Utilize a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Procedure: After pre-treatment with the compound and induction of oxidative stress, incubate the cells with DCFH-DA.

  • Quantification: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence indicates a reduction in ROS levels.

Experimental Workflow: In Vitro Neuroprotection Assay

G Start Start Culture Culture SH-SY5Y Cells Start->Culture Plate Plate Cells in 96-well Plates Culture->Plate Pretreat Pre-treat with Compound Plate->Pretreat Insult Induce Neurotoxic Insult (e.g., 6-OHDA, H₂O₂) Pretreat->Insult Incubate Incubate for 18-24h Insult->Incubate Assess Assess Cell Viability (MTT / alamarBlue) Incubate->Assess Analyze Analyze Data and Determine EC₅₀ Assess->Analyze End End Analyze->End

Caption: A streamlined workflow for assessing in vitro neuroprotection.

In Vivo Neuroprotection Studies

Objective: To evaluate the neuroprotective effects of the compound in a living organism, providing insights into its potential therapeutic efficacy.

Animal Model: Rodent models of Parkinson's disease, such as the 6-OHDA or MPTP-induced models, are widely used and well-established.

Protocol: 6-OHDA-Induced Parkinson's Disease Model in Rats

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Stereotaxic Surgery: Anesthetize the rats and unilaterally inject 6-OHDA into the medial forebrain bundle or substantia nigra to induce dopaminergic neurodegeneration.

  • Compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection or oral gavage) at various doses, starting either before or after the 6-OHDA lesion.

  • Behavioral Assessment: Conduct behavioral tests, such as the apomorphine- or amphetamine-induced rotation test, cylinder test, and stepping test, to assess motor deficits.

  • Histological and Biochemical Analysis: After a designated treatment period, euthanize the animals and collect brain tissue.

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.

    • Neurotransmitter Analysis: Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites in the striatum.

Conclusion and Future Directions

This compound represents a promising yet underexplored candidate for neurodegenerative disease research. Its structural relationship to known neuroprotective β-carbolines provides a strong rationale for its investigation. The proposed mechanisms of action, including MAO inhibition, antioxidant effects, and promotion of neurogenesis, offer multiple avenues for detailed mechanistic studies.

The experimental protocols outlined in this guide provide a robust framework for a systematic evaluation of this compound's neuroprotective potential. Future research should focus on confirming its MAO inhibitory profile, elucidating its specific molecular targets, and assessing its pharmacokinetic and safety profiles. Through such rigorous investigation, the full therapeutic potential of this compound in the context of neurodegenerative diseases can be unveiled.

References

Sources

An In-depth Technical Guide to 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one: Natural Occurrence, Biosynthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, a member of the pharmacologically significant β-carboline alkaloid family. This document delves into the natural occurrence of this compound, its biosynthetic pathways, and its potential therapeutic applications, with a particular focus on its neuromodulatory and antidepressant properties. Detailed methodologies for its isolation and characterization are presented to equip researchers with the practical knowledge required for further investigation.

Introduction to β-Carbolines: A Storied Class of Indole Alkaloids

The β-carboline alkaloids are a diverse group of natural and synthetic compounds characterized by a tricyclic pyrido[3,4-b]indole core structure.[1][2] Their widespread presence in nature, from plants and fungi to animals and marine organisms, is a testament to their evolutionarily conserved biosynthetic pathways.[1][3] The pharmacological interest in this scaffold is vast, with derivatives exhibiting a wide spectrum of biological activities, including antiviral, antimalarial, antitumor, and potent effects on the central nervous system.[1][3] 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one is a specific tetrahydro-β-carboline that has garnered attention for its potential as a bioactive molecule.

Natural Occurrence and Identified Sources

While the broader class of β-carbolines is widely distributed, the specific natural sources of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one are more select. To date, its presence has been confirmed in the plant kingdom. A closely related analog, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THBC), has been identified as an endogenous compound in mammalian tissues, including the retina of humans, rabbits, and pigs, suggesting a potential role as a neuromodulator.[4][5]

Table 1: Known Natural Sources of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one and Related Compounds

CompoundSourceOrganism TypeReference
6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-oneLeaves of Tetraclinis genusPlant[6]
6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC)Human retinaAnimal[4]
6-Methoxy-1,2,3,4-tetrahydro-β-carboline (6-MeO-THBC)Rabbit and pig retinaeAnimal[5]
General β-carbolinesVarious plant families, fungi, marine organismsVarious[1]

Biosynthesis: The Pictet-Spengler Reaction at its Core

The biosynthesis of the tetrahydro-β-carboline scaffold is a classic example of the Pictet-Spengler reaction, a fundamental transformation in alkaloid chemistry.[1][7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. In the case of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, the likely biosynthetic precursors are 5-methoxytryptamine and a dicarbonyl compound.

The proposed biosynthetic pathway commences with the formation of a Schiff base between the primary amine of 5-methoxytryptamine and an aldehyde. This is followed by an intramolecular electrophilic substitution on the indole ring, leading to the formation of the tricyclic tetrahydro-β-carboline core. Subsequent oxidation would yield the final product.

Pictet-Spengler Reaction for 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one Biosynthesis cluster_precursors Precursors cluster_intermediates Intermediates cluster_product Product 5-Methoxytryptamine 5-Methoxytryptamine Schiff_Base Schiff Base 5-Methoxytryptamine->Schiff_Base Condensation Aldehyde Aldehyde Aldehyde->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Cyclization Final_Product 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one Cyclized_Intermediate->Final_Product Oxidation

Caption: Proposed biosynthetic pathway via the Pictet-Spengler reaction.

Biological Activities and Therapeutic Potential

6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one has demonstrated notable biological activity, particularly in preclinical models of depression.[6] Its structural similarity to endogenous neuromodulators and other psychoactive β-carbolines suggests a potential interaction with various neurotransmitter systems. The broader class of tetrahydro-β-carbolines is known to interact with serotonin and dopamine receptors, which could be a contributing factor to its observed antidepressant effects.[9]

Furthermore, the presence of the related compound 6-MeO-THBC in the retina points towards a potential role in ocular physiology.[4][5] Studies have investigated the effects of 6-MeO-THBC on light-induced retinal damage, indicating a complex interaction with retinal processes.[10]

Isolation and Purification from Natural Sources: A Methodological Approach

The isolation of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one from natural sources requires a systematic approach involving extraction, partitioning, and chromatographic separation. The following is a generalized protocol based on standard methods for alkaloid isolation.

Protocol 1: General Procedure for the Isolation of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

  • Extraction:

    • Air-dry and pulverize the plant material (e.g., leaves of Tetraclinis).

    • Perform exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature.

    • Concentrate the crude extract under reduced pressure.

  • Acid-Base Partitioning:

    • Resuspend the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids.

    • Wash the acidic solution with a non-polar solvent (e.g., hexane or dichloromethane) to remove neutral and acidic impurities.

    • Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10 to deprotonate the alkaloids.

    • Extract the liberated alkaloids into an organic solvent such as dichloromethane or chloroform.

  • Chromatographic Purification:

    • Subject the alkaloid-rich fraction to column chromatography over silica gel.

    • Elute with a gradient of increasing polarity, typically a mixture of a non-polar solvent (e.g., chloroform or ethyl acetate) and a polar solvent (e.g., methanol).

    • Monitor the fractions using thin-layer chromatography (TLC) and a suitable visualization agent (e.g., Dragendorff's reagent).

    • Combine fractions containing the target compound and further purify using preparative TLC or high-performance liquid chromatography (HPLC) if necessary.

  • Characterization:

    • Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Isolation and Purification Workflow Start Start Pulverized_Plant_Material Pulverized Plant Material Start->Pulverized_Plant_Material Solvent_Extraction Solvent Extraction (Methanol/Ethanol) Pulverized_Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Alkaloid_Fraction Alkaloid-Rich Fraction Acid_Base_Partitioning->Alkaloid_Fraction Column_Chromatography Column Chromatography (Silica Gel) Alkaloid_Fraction->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Purified_Compound Purified Compound Fraction_Collection->Purified_Compound Spectroscopic_Characterization Spectroscopic Characterization (MS, NMR, IR) Purified_Compound->Spectroscopic_Characterization End End Spectroscopic_Characterization->End

Caption: A generalized workflow for the isolation of the target compound.

Physicochemical and Spectroscopic Data

Accurate characterization of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one is crucial for its identification and for ensuring its purity in biological assays.

Table 2: Key Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₁₂H₁₂N₂O₂[6][11][12]
Molecular Weight 216.24 g/mol [6][11][12]
CAS Number 17952-87-3[6][11]
Appearance Solid[13]
¹H NMR Data to be obtained from experimental analysis
¹³C NMR Data to be obtained from experimental analysis
Mass Spectrometry Data to be obtained from experimental analysis
Infrared Spectroscopy Data to be obtained from experimental analysis

Note: Detailed experimental spectroscopic data should be acquired for definitive structural elucidation.

Conclusion and Future Directions

6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one represents a promising natural product with potential therapeutic applications, particularly in the realm of neuroscience. Its confirmed presence in nature and the well-established biosynthetic pathway for its core structure provide a solid foundation for further research. Future investigations should focus on a more extensive screening for its natural sources, elucidation of its specific molecular targets and mechanism of action for its antidepressant effects, and exploration of its potential role in retinal physiology. The development of efficient and scalable synthetic routes will also be crucial for enabling in-depth pharmacological studies and potential drug development efforts.

References

  • 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one - Biosynth.

  • 6-MeO-THH - Wikipedia.

  • Leino, M., et al. (1984). 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina. Experimental Eye Research, 38(3), 325-330.

  • This compound | CAS 17952-87-3 | SCBT.

  • This compound - Sigma-Aldrich.

  • Leino, M. (1983). 6-Methoxy-tetrahydro-beta-carboline in the retinae of rabbits and pigs. Experimental Eye Research, 36(1), 135-138.

  • 6-METHOXY-2,3,4,9-TETRAHYDRO-1H-B-CARBOLIN-1-ONE Product Description.

  • Kovács, Z., et al. (2017). Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter. Molecules, 22(10), 1693.

  • Goh, K. L., et al. (2012). 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2941.

  • Peura, P., & Kari, I. (1983). Occurrence of 6-hydroxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline in Tissues and Body Fluids of Rat. Biochemical Pharmacology, 32(9), 1507-1510.

  • 6-METHOXY-1,2,3,4-TETRAHYDRO-BETA-CARBOLINE synthesis - chemicalbook.

  • Airaksinen, M. M., et al. (1984). Distribution of 1,2,3,4-tetrahydro-beta-carboline and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline in mice. Journal of Pharmacy and Pharmacology, 36(8), 546-549.

  • Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline - International Journal of Research and Review.

  • Wang, C., et al. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 20(4), 6979-6991.

  • Synthesis of β-carboline derivatives - Sciforum.

  • Leino, M., & Laakso, M. L. (1984). Effects of melatonin and 6-methoxy-tetrahydro-beta-carboline in light induced retinal damage: a computerized morphometric method. Life Sciences, 35(20), 1995-2000.

Sources

The Structural Symphony of a Bioactive Scaffold: An In-depth Guide to the Structure-Activity Relationship of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate dance between a molecule's structure and its biological function is a cornerstone of modern drug discovery. This technical guide delves into the nuanced world of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will dissect the core principles of its structure-activity relationship (SAR), exploring how subtle modifications to its chemical architecture can profoundly influence its interactions with key biological targets. This document serves as a comprehensive resource, synthesizing foundational knowledge with actionable experimental insights to empower researchers in the rational design of novel therapeutics based on this privileged beta-carboline core.

Introduction: The Allure of the Beta-Carboline Nucleus

Beta-carbolines are a class of indole alkaloids, both naturally occurring and synthetically derived, that have long captured the attention of the scientific community due to their diverse and potent pharmacological activities.[1] Their tricyclic structure, a fusion of a pyridine ring to an indole nucleus, provides a rigid and versatile scaffold for molecular recognition by a variety of biological macromolecules. The tetrahydro-beta-carboline subset, in particular, offers a three-dimensional geometry that is often crucial for specific receptor interactions.

At the heart of our exploration is This compound . The presence of the 6-methoxy group on the indole ring and the lactam functionality at the 1-position are key determinants of its chemical properties and biological profile. This guide will systematically unpack the SAR of this molecule, focusing on three primary areas of biological investigation: serotonin receptor modulation, cholinesterase inhibition, and monoamine oxidase (MAO) inhibition.

The Architectural Blueprint: Synthesis of the Core Scaffold

A deep understanding of a molecule's SAR is intrinsically linked to the ability to synthesize its analogs. The primary and most versatile method for constructing the tetrahydro-beta-carboline skeleton is the Pictet-Spengler reaction .[1][2] This acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone provides a direct and efficient route to the core structure.

Visualizing the Synthetic Pathway: The Pictet-Spengler Reaction

pictet_spengler cluster_0 Core Synthesis tryptamine 5-Methoxytryptamine intermediate Schiff Base/ Iminium Ion Intermediate tryptamine->intermediate Condensation aldehyde Glyoxylic Acid aldehyde->intermediate thbc 6-Methoxy-1-carboxy-2,3,4,9- tetrahydro-1H-beta-carboline intermediate->thbc Cyclization target 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one thbc->target Decarboxylation & Oxidation/Reduction reagents + H⁺ (Acid Catalyst) cyclization Intramolecular Electrophilic Substitution lactamization Lactamization

Caption: Generalized Pictet-Spengler reaction for the synthesis of the target scaffold.

Experimental Protocol: A Representative Synthesis

A robust protocol for the synthesis of the 6-methoxy-tetrahydro-beta-carboline core, adapted from established literature, is as follows:[3][4]

  • Reaction Setup: To a solution of 5-methoxytryptamine (1 equivalent) in a suitable solvent (e.g., dichloromethane or toluene), add glyoxylic acid (1.1 equivalents).

  • Acid Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) to the reaction mixture.[2]

  • Reaction Progression: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC). The initial condensation forms a Schiff base, which then undergoes cyclization.

  • Workup and Purification: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the tetrahydro-beta-carboline-1-carboxylic acid intermediate.

  • Lactam Formation: The final lactam, this compound, can be formed through subsequent chemical transformations such as decarboxylation and oxidation/reduction steps, depending on the specific synthetic strategy.

Decoding the SAR: Impact of Structural Modifications

The biological activity of this compound can be finely tuned by strategic modifications at several key positions. The following sections explore the known and putative SAR for its interactions with major biological targets.

Serotonin Receptor Affinity: The Gatekeeper of Neuromodulation

Beta-carbolines are known to interact with various serotonin (5-HT) receptors, and the 6-methoxy substitution appears to be a critical determinant for this activity.[5]

  • The Role of the 6-Methoxy Group: Studies on related beta-carbolines have demonstrated that the presence of a methoxy group at the 6-position significantly enhances binding affinity for 5-HT2 receptors.[5] This is likely due to favorable electronic and steric interactions within the receptor's binding pocket. In some cases, the 6-methoxy substitution can recover binding affinity lost by modifications at other positions, highlighting its importance.[5]

  • C1-Position Modifications: The introduction of aryl substituents at the C1-position has been shown to be a fruitful strategy for modulating 5-HT receptor affinity. A preference for a 3-indolyl substituent at this position has been observed in some series, leading to potent 5-HT2B and 5-HT2C receptor ligands.[5]

  • N2-Position Modifications: The piperidine nitrogen (N2) offers a handle for introducing various side chains. Alkylation or acylation at this position can influence receptor subtype selectivity and pharmacokinetic properties.

SAR Summary for Serotonin Receptor Binding

Position Modification Impact on Activity Rationale
C6 Methoxy GroupCrucial for high affinity, particularly at 5-HT2 receptors.[5]Favorable electronic and steric interactions in the binding pocket.
C1 Aryl SubstituentsCan significantly enhance affinity and selectivity.Provides additional binding interactions (e.g., pi-stacking).
N2 Alkyl/Acyl GroupsModulates selectivity and pharmacokinetic properties.Alters the overall shape, size, and polarity of the molecule.
Experimental Protocol: Radioligand Binding Assay for 5-HT Receptors

To assess the affinity of newly synthesized analogs for serotonin receptors, a competitive radioligand binding assay is the gold standard.[6][7]

  • Membrane Preparation: Prepare cell membrane homogenates from cells expressing the desired 5-HT receptor subtype (e.g., HEK293 cells transfected with the human 5-HT2A receptor).

  • Assay Buffer: Utilize a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Competition Binding: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Incubation and Filtration: Incubate the plates to allow binding to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Cholinesterase Inhibition: A Target in Neurodegenerative Disorders

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Certain beta-carboline derivatives have shown promise in this area.[8]

  • Cationic Character: The formation of carbolinium salts, which can be generated by methylation, has been shown to lead to potent cholinesterase inhibitors with activity comparable to established drugs.[8] This suggests that a positive charge on the beta-carboline nucleus can enhance binding to the anionic active site of cholinesterases.

  • Oxygenation at C6: The presence of a methoxy or hydroxy group at the 6-position has been explored in the context of cholinesterase inhibition, with some derivatives showing significant activity.[8]

SAR Summary for Cholinesterase Inhibition

Feature Modification Impact on Activity Rationale
Overall Charge Quaternization of NitrogenIncreased potency.[8]Enhanced electrostatic interactions with the enzyme's active site.
C6-Substitution Methoxy/Hydroxy GroupContributes to binding affinity.[8]Potential for hydrogen bonding or other favorable interactions.
Experimental Protocol: Ellman's Assay for Cholinesterase Activity

The Ellman's method is a widely used, simple, and reliable colorimetric assay for measuring cholinesterase activity.[9][10]

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and a substrate solution (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BChE).

  • Assay Setup: In a 96-well plate, add the buffer, DTNB solution, the cholinesterase enzyme, and the test compound at various concentrations.

  • Initiation of Reaction: Start the reaction by adding the substrate solution to each well.

  • Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). Measure the absorbance of this product over time at 412 nm using a microplate reader.

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound. From this, the IC₅₀ value can be determined.

Monoamine Oxidase (MAO) Inhibition: Implications for Mood and Neuroprotection

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO is a therapeutic approach for depression and Parkinson's disease. Related tetrahydro-beta-carbolines have been identified as specific MAO-A inhibitors.[11]

  • Specificity for MAO-A: 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline has been shown to be a specific inhibitor of MAO-A, with an IC₅₀ in the low micromolar range.[11]

  • Structural Requirements: The tetrahydro-beta-carboline scaffold appears to be well-suited for fitting into the active site of MAO-A. The specific contributions of the 6-methoxy and 1-oxo groups of the target molecule to MAO inhibition warrant further investigation.

SAR Summary for MAO Inhibition

Feature Observation Potential Implication
Core Scaffold Tetrahydro-beta-carbolineFavorable for MAO-A binding.[11]
C6-Methoxy Group Present in known MAO-A inhibitors.May contribute to affinity and selectivity.
Experimental Protocol: MAO-Glo™ Assay

The MAO-Glo™ Assay is a commercially available, homogeneous, luminescent assay that provides a sensitive and high-throughput method for measuring MAO activity.[12][13]

  • Reaction Setup: In a white, opaque 96-well plate, incubate the MAO enzyme (MAO-A or MAO-B) with a luminogenic MAO substrate in the presence of varying concentrations of the test compound.

  • MAO Reaction: The MAO enzyme converts the substrate into a luciferin derivative.

  • Signal Generation: After the MAO reaction, add the Luciferin Detection Reagent. This reagent stops the MAO reaction and contains enzymes that convert the luciferin derivative into a luminescent signal.

  • Measurement: Measure the luminescence using a plate-reading luminometer. The amount of light produced is directly proportional to the MAO activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Integrated SAR and Future Directions

The structure-activity relationship of this compound is a multifaceted area of research with significant therapeutic potential. The core scaffold provides a privileged starting point for the development of novel agents targeting serotonin receptors, cholinesterases, and monoamine oxidases.

Logical Relationships in SAR Exploration

sar_logic cluster_modifications Structural Modifications cluster_targets Biological Targets & Assays core 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one Core c1 C1-Position (e.g., Aryl, Alkyl) core->c1 Synthesize Analogs n2 N2-Position (e.g., Alkyl, Acyl) core->n2 Synthesize Analogs c6 C6-Position (e.g., Bioisosteres of Methoxy) core->c6 Synthesize Analogs ht Serotonin Receptors (Radioligand Binding Assay) c1->ht Evaluate Activity che Cholinesterases (Ellman's Assay) c1->che Evaluate Activity mao Monoamine Oxidase (MAO-Glo™ Assay) c1->mao Evaluate Activity n2->ht Evaluate Activity n2->che Evaluate Activity n2->mao Evaluate Activity c6->ht Evaluate Activity c6->che Evaluate Activity c6->mao Evaluate Activity sar Structure-Activity Relationship Data ht->sar Generate Data che->sar Generate Data mao->sar Generate Data lead_opt Lead Optimization sar->lead_opt Inform

Caption: A logical workflow for the systematic exploration of the SAR of the target scaffold.

Future research should focus on the systematic synthesis and evaluation of analog libraries based on the this compound core. Key areas for exploration include:

  • Bioisosteric replacement of the 6-methoxy group to probe the importance of its electronic and steric properties.

  • Diverse substitutions at the C1-position to explore a wider range of interactions with the target binding sites.

  • Introduction of various functionalities at the N2-position to optimize pharmacokinetic profiles and potentially introduce polypharmacology.

By employing the synthetic strategies and bioassay protocols outlined in this guide, researchers can efficiently navigate the chemical space around this promising scaffold and unlock its full therapeutic potential.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Li, W., et al. (2014). Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoroisopropanol. RSC Advances, 4(59), 31238-31242. [Link]

  • Reiss, T. R., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10833-10842. [Link]

  • Schott, Y., et al. (2006). 6-Hydroxy- And 6-methoxy-beta-carbolines as Acetyl- And Butyrylcholinesterase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5840-5843. [Link]

  • Patel, K., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Pharmaceuticals, 15(5), 556. [Link]

  • Scribd. (n.d.). Ellmans Protocol Colorimetric Determination of Cholinesterase Activities. Retrieved from [Link]

  • Google Patents. (n.d.). US20060004203A1 - Modified pictet-spengler reaction and products prepared therefrom.
  • Vanguru, R., et al. (2022). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 27(19), 6543. [Link]

  • Glennon, R. A., et al. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and Alcohol Dependence, 60(2), 121-132. [Link]

  • Biocompare. (n.d.). MAO-Glo Assay V1402 from Promega. Retrieved from [Link]

  • Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. [Link]

  • Mohammadi, M., et al. (2018). Ellman's method is still an appropriate method for measurement of cholinesterases activities. Journal of Reports in Pharmaceutical Sciences, 7(1), 101-102. [Link]

  • Reddy, T. S., et al. (2020). Total Synthesis of 6-Hydroxymetatacarboline-d Discovered from Mycena metata via the Pictet–Spengler Reaction Followed by the Horner–Wadsworth–Emmons Reaction. ACS Omega, 5(29), 18371-18377. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Retrieved from [Link]

  • Newman, A. H., et al. (2001). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 44(2), 242-249. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Reddy, T. S., et al. (2020). Total Synthesis of 6-Hydroxymetatacarboline-d Discovered from Mycena metata via the Pictet–Spengler Reaction Followed by the Horner–Wadsworth–Emmons Reaction. ACS Omega, 5(29), 18371-18377. [Link]

  • Vanguru, R., et al. (2022). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 27(19), 6543. [Link]

  • Sparks, D. L., & Buckholtz, N. S. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 20(1), 73-78. [Link]

  • Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]

  • Wikipedia. (n.d.). 6-MeO-THH. Retrieved from [Link]

  • Wszelaki, N., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 28(3), 1435. [Link]

  • Goh, T. B., et al. (2012). 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3339. [Link]

  • Mathew, B., et al. (2023). Structure-Based Design of Novel MAO-B Inhibitors: A Review. Molecules, 28(12), 4799. [Link]

  • Rampa, A., et al. (1998). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Journal of Medicinal Chemistry, 41(21), 3976-3986. [Link]

  • McIsaac, W. M., et al. (1972). 6-Methoxy-1,2,3,4-tetrahydro- -carboline--a serotonin elevator. Journal of Neurochemistry, 19(4), 1203-1206. [Link]

  • ResearchGate. (n.d.). 6‐Methoxy‐1‐tetralone Derivatives Bearing an N‐Arylpyridinium Moiety as Cholinesterase Inhibitors: Design, Synthesis, Biological Evaluation, and Molecular Docking Study. Retrieved from [Link]

  • SciELO. (n.d.). Anticholinesterase activity of β-carboline-1,3,5-triazine hybrids. Retrieved from [Link]

Sources

Methodological & Application

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" in vitro MAO-A inhibition assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Monoamine Oxidase-A (MAO-A) Inhibition Assay for 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of MAO-A Inhibition and β-Carboline Scaffolds

Monoamine oxidase A (MAO-A) is a critical flavin-containing enzyme located on the outer mitochondrial membrane.[1][2][3] It plays a pivotal role in the central nervous system by catalyzing the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][4][5] The enzymatic breakdown of these neurotransmitters is essential for maintaining neurochemical balance. Consequently, the inhibition of MAO-A can increase the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and anxiety disorders.[3][5]

The β-carboline alkaloids represent a class of compounds, both naturally occurring and synthetic, that are structurally related to tryptamines. Many derivatives of this scaffold have been identified as potent and reversible inhibitors of MAO-A.[6][7] The compound of interest, 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one , belongs to this family.[8][9] Its structural similarity to known MAO-A inhibitors, such as 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (a demonstrated specific MAO-A inhibitor), makes it a compelling candidate for investigation as a novel therapeutic agent.[10]

This document provides a comprehensive guide to assessing the in vitro MAO-A inhibitory potential of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one using a robust and high-throughput compatible fluorescence-based assay.

Assay Principle: Fluorometric Detection of MAO-A Activity

The protocol described herein is based on the principle of detecting hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed amine oxidation reaction.[11][12]

The core reaction is as follows:

  • MAO-A Catalysis: Recombinant human MAO-A enzyme oxidizes a suitable substrate (e.g., p-tyramine, a substrate for both MAO-A and MAO-B), producing an aldehyde, ammonia, and H₂O₂.[4][12]

  • Fluorogenic Detection: The generated H₂O₂, in the presence of horseradish peroxidase (HRP), facilitates the oxidation of a non-fluorescent probe (e.g., Amplex® Red reagent or OxiRed™ Probe) into a highly fluorescent product (resorufin).[11]

  • Quantification: The resulting fluorescence intensity is directly proportional to the amount of H₂O₂ produced, and thus, to the MAO-A activity. An inhibitor, such as 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, will reduce the rate of H₂O₂ production, leading to a decrease in the fluorescent signal.

This continuous assay format is highly sensitive and suitable for high-throughput screening in a microplate format.[11][13]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the MAO-A inhibition assay protocol.

MAO_A_Inhibition_Assay_Workflow prep Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound, Controls) plate Plate Setup (Blank, Positive/Negative Controls, Test Compound Dilutions) prep->plate Dispense preinc Pre-incubation (Enzyme + Inhibitor) plate->preinc Allow Interaction initiate Reaction Initiation (Add Substrate/Detection Mix) preinc->initiate Start Reaction incubate Reaction Incubation (Room Temp or 37°C, Light Protected) initiate->incubate Develop Signal read Fluorescence Measurement (Ex/Em ~530/590 nm) incubate->read Quantify analyze Data Analysis (Calculate % Inhibition, IC₅₀ Curve) read->analyze Process Data

Caption: Workflow for the fluorometric MAO-A inhibition assay.

PART 1: Materials and Reagent Preparation

Essential Materials
  • Test Compound: 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (CAS 17952-87-3).[8][9]

  • Enzyme: Recombinant Human Monoamine Oxidase-A (MAO-A).

  • Substrate: p-Tyramine hydrochloride.

  • Detection Reagent: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) or similar H₂O₂ probe.

  • Enzyme: Horseradish Peroxidase (HRP).

  • Positive Control Inhibitor: Clorgyline (a known selective MAO-A inhibitor).[12]

  • Assay Buffer: 50-100 mM Phosphate or HEPES buffer, pH 7.4.

  • Solvent: Dimethyl sulfoxide (DMSO), high purity.

  • Microplates: Opaque, black, 96-well flat-bottom plates are recommended to minimize background fluorescence and light scattering.

  • Instrumentation: Fluorescence microplate reader with excitation/emission filters appropriate for resorufin (Ex/Em ≈ 530-560 nm / 585-590 nm).[12][14]

Reagent Preparation

Causality Note: It is critical to prepare stock solutions in a high-purity solvent like DMSO to ensure complete dissolution of hydrophobic compounds. Subsequent dilutions into aqueous assay buffer must be done carefully to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically ≤1%) as higher concentrations can inhibit enzyme activity.

  • Test Compound Stock (10 mM): Dissolve 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (M.W. 216.24 g/mol )[8] in DMSO. For example, dissolve 2.16 mg in 1 mL of DMSO. Store at -20°C.

  • Positive Control Stock (Clorgyline, 1 mM): Prepare a 1 mM stock solution in DMSO. Store at -20°C.

  • MAO-A Enzyme Working Solution: Dilute the recombinant MAO-A stock to the desired final concentration in cold Assay Buffer immediately before use. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Substrate Stock (p-Tyramine, 100 mM): Dissolve in ultrapure water. Store at -20°C.

  • Detection Probe Stock (e.g., Amplex Red, 10 mM): Dissolve in DMSO. This solution is light-sensitive and should be stored at -20°C, protected from light.

  • HRP Stock (10 U/mL): Dissolve in Assay Buffer. Store at -20°C.

PART 2: Detailed Assay Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 100 µL.

Plate Layout Design

A well-designed plate map is essential for data integrity. Include the following controls:

  • 100% Activity Control (Negative Control): Contains MAO-A enzyme, substrate, and DMSO (vehicle), but no inhibitor.

  • Blank Control (No Enzyme): Contains substrate, DMSO, and buffer, but no MAO-A. Used to subtract background fluorescence.

  • Positive Control: Contains MAO-A, substrate, and a saturating concentration of Clorgyline.

  • Test Compound Wells: Contains MAO-A, substrate, and serial dilutions of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one.

Well TypeMAO-AInhibitor/VehicleSubstrate/Detection Mix
Blank -Vehicle (DMSO)+
100% Activity +Vehicle (DMSO)+
Positive Control +Clorgyline+
Test Compound +Test Cpd. Dilutions+
Step-by-Step Procedure
  • Prepare Test Compound Dilutions:

    • Perform a serial dilution of the 10 mM stock of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one in DMSO.

    • Further dilute these intermediate stocks into Assay Buffer to create the working solutions for the assay. This two-step dilution minimizes the final DMSO concentration.

  • Aliquot Inhibitor/Control Solutions:

    • Add 50 µL of Assay Buffer to all wells.

    • Add 5 µL of the appropriate inhibitor working solution, vehicle (for 100% Activity and Blank wells), or positive control to the designated wells.

  • Add Enzyme:

    • Prepare the MAO-A working solution in cold Assay Buffer.

    • Add 20 µL of the MAO-A working solution to all wells except the "Blank Control" wells. Add 20 µL of Assay Buffer to the blank wells.

    • Mix the plate gently on an orbital shaker.

    • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the test compound to bind to the enzyme before the substrate is introduced, which is crucial for accurately determining the potency of reversible inhibitors.

  • Prepare and Add Substrate/Detection Mix:

    • During the pre-incubation, prepare the Master Reaction Mix. For each 25 µL of mix per well, combine Assay Buffer, p-Tyramine, HRP, and the fluorescent probe to their required final concentrations.

    • Example Final Concentrations: 1 mM p-Tyramine, 0.2 U/mL HRP, 50 µM Amplex Red.

    • Protect this mix from light.

    • To initiate the reaction, add 25 µL of the Master Reaction Mix to all wells.

  • Incubate and Read Fluorescence:

    • Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light. The optimal time may need to be determined to ensure the 100% activity control remains within the linear detection range of the plate reader.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~530-560 nm and emission detection at ~585-590 nm.[12][14]

PART 3: Data Analysis and Interpretation

  • Background Subtraction: Subtract the average fluorescence value of the "Blank Control" wells from all other wells.

  • Calculate Percent Inhibition: Use the following formula to determine the percentage of MAO-A inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (Signal_of_Test_Well / Signal_of_100%_Activity_Control))

  • Determine IC₅₀ Value:

    • Plot the Percent Inhibition against the logarithm of the test compound concentration.

    • Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope).

    • The IC₅₀ is the concentration of the inhibitor that results in 50% inhibition of enzyme activity. A lower IC₅₀ value indicates a more potent inhibitor.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on a robust set of controls:

  • The Positive Control (Clorgyline): Should yield >90% inhibition, confirming that the enzyme and detection system are responsive to known inhibitors.

  • The Z'-factor: For high-throughput screening applications, the Z'-factor should be calculated from the 100% activity and positive control wells. A Z' > 0.5 indicates a high-quality, reliable assay.

  • Linearity of Reaction: Ensure the reaction time and enzyme concentration result in a signal for the 100% activity control that is well above background but not saturated. This ensures measurements are taken during the linear phase of the reaction.

By adhering to this comprehensive protocol and its embedded validation checks, researchers can confidently and accurately determine the MAO-A inhibitory profile of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one.

References

  • Edmondson, D. E. (2014). Structures and Mechanism of the Monoamine Oxidase Family. Protein and Cell, 5(2), 101-110. Available from: [Link]

  • De Colibus, L., & Mattevi, A. (2004). Structure and mechanism of monoamine oxidase. Current Medicinal Chemistry, 11(15), 1983-1993. Available from: [Link]

  • ResearchGate. (n.d.). Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase. Retrieved from [Link]

  • Neurohacker Collective. (2024). What are MAO-A modulators and how do they work?. Retrieved from [Link]

  • ResearchGate. (n.d.). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. Retrieved from [Link]

  • Du, G., et al. (2009). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 30(9), 1338-1344. Available from: [Link]

  • ACS Publications. (2023). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. Retrieved from [Link]

  • Buckholtz, N. S., & Boggan, W. O. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 20(1), 73-78. Available from: [Link]

  • ResearchGate. (n.d.). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. Retrieved from [Link]

  • Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142. Available from: [Link]

  • Opentrons. (n.d.). Amplex Red Hydrogen Peroxide Assay. Retrieved from [Link]

  • MDPI. (2020). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-MeO-THH. Retrieved from [Link]

  • Herraiz, T., & Brandt, R. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 13, 886408. Available from: [Link]

Sources

Application Notes and Protocols: Preclinical Evaluation of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one for Antidepressant Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Beta-Carbolines in Depression

Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate response to currently available therapies. This underscores the urgent need for novel antidepressant agents with distinct mechanisms of action. The β-carboline alkaloids, a class of compounds structurally related to tryptophan, have garnered considerable interest for their diverse neuropharmacological activities. 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a synthetic β-carboline derivative that has shown preliminary indications of antidepressant activity in animal models.[1] This document provides a comprehensive experimental framework for the preclinical evaluation of this compound, guiding researchers through a logical progression of in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.

Our approach is grounded in the current understanding of depression pathophysiology, which extends beyond the classic monoamine hypothesis to include roles for neuroplasticity, neurogenesis, and stress-related pathways.[2][3][4][5] Therefore, the following protocols are designed to investigate the effects of this compound on monoaminergic systems, downstream signaling cascades, and behavioral phenotypes relevant to depression.

Part 1: In Vitro Mechanistic Profiling

The initial phase of investigation focuses on cell-based assays to determine the compound's primary molecular targets and cellular effects. This cost-effective and high-throughput approach allows for early-stage characterization and hypothesis generation.

Monoaminergic Activity: Targeting the Serotonin and Dopamine Systems

Given the established role of monoamines in mood regulation, a primary line of inquiry is the compound's interaction with key components of the serotonergic and dopaminergic systems.

This assay will determine if the compound inhibits the reuptake of serotonin, a mechanism shared by many common antidepressants (SSRIs).[6][7][8][9]

Cell Line: Human placental choriocarcinoma JAR cells, which endogenously express high levels of SERT.[6]

Methodology:

  • Cell Culture: Culture JAR cells in appropriate media until confluent.

  • Assay Preparation: Seed cells in a 96-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate cells with varying concentrations of this compound or a reference SSRI (e.g., fluoxetine).

  • Radioligand Addition: Add a solution containing a fixed concentration of [3H]serotonin.

  • Incubation: Incubate for a defined period to allow for serotonin uptake.

  • Termination and Lysis: Terminate the uptake by washing with ice-cold buffer and lyse the cells.

  • Scintillation Counting: Measure the amount of [3H]serotonin taken up by the cells using a scintillation counter.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits 50% of serotonin reuptake.

Expected Outcome: A low IC50 value would suggest that the compound is a potent inhibitor of the serotonin transporter.

This assay will assess the compound's affinity for dopamine receptors, which are also implicated in mood and motivation.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes expressing specific dopamine receptor subtypes (e.g., D1, D2, D3).

  • Competitive Binding: Incubate the membranes with a radiolabeled dopamine receptor ligand (e.g., [3H]spiperone for D2 receptors) in the presence of increasing concentrations of the test compound.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Scintillation Counting: Quantify the radioactivity of the filter-bound membranes.

  • Data Analysis: Determine the Ki (inhibition constant) to quantify the compound's binding affinity for the dopamine receptor.

Expected Outcome: A low Ki value indicates high binding affinity for the specific dopamine receptor subtype.

Downstream Signaling: G-Protein Coupled Receptor (GPCR) Activation

Many neurotransmitter receptors, including serotonergic and dopaminergic receptors, are G-protein coupled receptors (GPCRs) that modulate intracellular levels of cyclic AMP (cAMP).[10][11][12][13]

This assay will determine if the compound modulates GPCR signaling by measuring changes in intracellular cAMP levels.[10][11][13][14]

Cell Line: A suitable cell line expressing the target GPCR (e.g., CHO or HEK293 cells transfected with a specific serotonin or dopamine receptor).

Methodology:

  • Cell Culture and Plating: Culture and seed the cells in a 96- or 384-well plate.

  • Compound Treatment: Treat the cells with the test compound. For Gi-coupled receptors, pre-stimulate with forskolin to induce a detectable level of cAMP.[11]

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Detection: Use a competitive immunoassay kit (e.g., HTRF, FRET, or luminescence-based) to quantify cAMP levels.[11] In these assays, endogenous cAMP produced by the cells competes with a labeled cAMP conjugate for binding to a specific antibody.[11]

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

Expected Outcome: An increase in cAMP suggests activation of a Gs-coupled receptor, while a decrease indicates activation of a Gi-coupled receptor.

Neuroplasticity and Neurotrophic Factors

Chronic stress and depression are associated with reduced neuroplasticity and decreased levels of brain-derived neurotrophic factor (BDNF).[[“]][16][17][18][19]

This protocol will investigate the compound's effect on the BDNF signaling pathway, a key regulator of neuronal survival and plasticity.[[“]][16][17][19]

Cell Line: Human neuroblastoma SH-SY5Y cells, which can be differentiated into a more mature neuronal phenotype.[20][21][22][23][24]

Methodology:

  • Cell Differentiation: Differentiate SH-SY5Y cells using retinoic acid or other established protocols to induce a more neuron-like phenotype.[22]

  • Compound Treatment: Treat the differentiated cells with the test compound for various durations.

  • Western Blot Analysis:

    • Lyse the cells and perform SDS-PAGE and Western blotting.

    • Probe with primary antibodies against total and phosphorylated forms of TrkB, Akt, and mTORC1 to assess the activation of the BDNF signaling cascade.[[“]]

  • ELISA for BDNF Secretion:

    • Collect the cell culture supernatant.

    • Quantify the amount of secreted BDNF using a commercially available ELISA kit.

Expected Outcome: An increase in phosphorylated TrkB, Akt, and mTORC1, along with elevated BDNF secretion, would suggest that the compound promotes neurotrophic signaling.

Visualization of Key Signaling Pathways

BDNF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates Compound 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one Compound->BDNF Increases Secretion Akt Akt TrkB->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Plasticity Synaptic Plasticity & Neuronal Survival mTORC1->Plasticity Promotes

Caption: Proposed BDNF-TrkB signaling pathway activation.

Part 2: In Vivo Behavioral Assessment

Following promising in vitro results, the next phase involves evaluating the compound's antidepressant-like effects in established rodent models of depression. All animal procedures must be conducted in accordance with ethical guidelines for animal research.

Acute Antidepressant-Like Effects

These models are used for rapid screening of potential antidepressant compounds.[4]

The FST is a widely used test to assess behavioral despair.[25][26][27][28][29] Antidepressants typically reduce the duration of immobility.[27]

Animals: Male C57BL/6 mice.

Methodology:

  • Acclimation: Acclimate the animals to the testing room.

  • Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at various doses. A positive control group receiving a known antidepressant (e.g., imipramine) should be included.

  • Test Session: 30-60 minutes post-injection, place each mouse in a transparent cylinder filled with water (23-25°C) for a 6-minute session.[29]

  • Behavioral Scoring: Video-record the session and score the last 4 minutes for time spent immobile (making only minimal movements to keep the head above water).

  • Data Analysis: Compare the immobility time between the different treatment groups.

Expected Outcome: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Similar to the FST, the TST measures behavioral despair by assessing the time a mouse remains immobile when suspended by its tail.[30][31][32][33][34]

Animals: Male C57BL/6 mice.

Methodology:

  • Acclimation and Drug Administration: Similar to the FST protocol.

  • Test Session: Suspend each mouse by its tail using adhesive tape, approximately 1 cm from the tip, for a 6-minute session.[30][34]

  • Behavioral Scoring: Video-record and score the duration of immobility.

  • Data Analysis: Compare immobility times across treatment groups.

Expected Outcome: A decrease in immobility duration in the compound-treated group compared to the vehicle group indicates potential antidepressant activity.[32]

Workflow for Acute Behavioral Screening

Acute_Screening_Workflow cluster_tests Behavioral Tests (6 min session) Start Start: Select Mice Acclimation Acclimation Start->Acclimation Grouping Randomize into Groups (Vehicle, Compound Doses, Positive Control) Acclimation->Grouping DrugAdmin Drug Administration (i.p.) Grouping->DrugAdmin Wait Wait 30-60 min DrugAdmin->Wait FST Forced Swim Test Wait->FST TST Tail Suspension Test Wait->TST Analysis Video Scoring & Data Analysis (Immobility Time) FST->Analysis TST->Analysis End End: Evaluate Efficacy Analysis->End

Caption: Workflow for acute antidepressant screening in mice.

Chronic Stress Models and Anhedonia

Chronic stress is a major risk factor for depression, and models that incorporate chronic stress have high translational relevance.[35][36]

The CUS model induces a depressive-like phenotype, including anhedonia (a core symptom of depression), by exposing rodents to a series of mild, unpredictable stressors.[35][36][37][38][39]

Animals: Male C57BL/6 mice.

Methodology:

  • Baseline Sucrose Preference: Before starting the stress protocol, assess baseline preference for a sweetened solution over water.

  • CUS Protocol (4-8 weeks): Expose mice to a variable sequence of mild stressors daily.[35][36][38] Examples of stressors include:

    • Damp bedding[36][39]

    • Cage tilt (45 degrees)[36][39]

    • Reversal of light/dark cycle[36]

    • Social stress (housing with a different male)[36]

    • Shallow water bath[36]

  • Chronic Drug Treatment: During the final 2-3 weeks of the CUS protocol, administer the test compound, vehicle, or a positive control (e.g., fluoxetine) daily.

  • Sucrose Preference Test (SPT): Periodically, and at the end of the treatment period, measure sucrose preference to assess anhedonia. This is done by presenting the mice with two bottles, one with water and one with a sucrose solution, and measuring the consumption from each.

  • Data Analysis: Calculate the sucrose preference percentage. A decrease in sucrose preference in the CUS group is expected, and reversal of this deficit by the test compound indicates an antidepressant-like effect.

Expected Outcome: The test compound should prevent or reverse the CUS-induced reduction in sucrose preference.

Data Presentation: Expected Outcomes in CUS Model

GroupTreatmentExpected Sucrose PreferenceInterpretation
1No StressVehicleHigh (~80%)
2CUSVehicleLow (~50-60%)
3CUSThis compoundSignificantly higher than CUS + Vehicle
4CUSFluoxetine (Positive Control)Significantly higher than CUS + Vehicle

Part 3: Concluding Remarks and Future Directions

The successful completion of this comprehensive experimental plan will provide a robust preclinical data package for this compound. Positive results, particularly in the chronic unpredictable stress model, would strongly support its further development as a novel antidepressant.

Future studies could explore:

  • Pharmacokinetic profiling to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties.

  • Off-target screening to assess potential side effects.

  • Combination studies with existing antidepressants to explore synergistic effects.

  • Investigation in other animal models of depression, such as the social defeat stress model.

By systematically elucidating the compound's mechanism of action and demonstrating its efficacy in translationally relevant models, we can confidently advance promising new therapies for the treatment of depression.

References

  • The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - JoVE. (2018). Journal of Visualized Experiments. [Link]

  • Tail suspension test to assess depression/anxiety behavior in parkinsonian mice - Protocols.io. (2023). protocols.io. [Link]

  • cAMP Accumulation Assay - Creative BioMart. (n.d.). Creative BioMart. [Link]

  • BDNF and mTORC1 signaling pathway in depression? - Consensus. (n.d.). Consensus. [Link]

  • An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - PMC - NIH. (2015). National Institutes of Health. [Link]

  • Tail suspension test - Wikipedia. (n.d.). Wikipedia. [Link]

  • Factsheet on the forced swim test. (n.d.). British Association for Psychopharmacology. [Link]

  • Tail Suspension - Maze Engineers - ConductScience. (n.d.). ConductScience. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017). National Center for Biotechnology Information. [Link]

  • Brain-derived Neurotrophic Factor (BDNF)-TrkB Signaling in Inflammation-related Depression and Potential Therapeutic Targets - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Role of BDNF in the pathophysiology and treatment of depression: activity dependent effects distinguish rapid acting antidepressants - NIH. (n.d.). National Institutes of Health. [Link]

  • The Tail Suspension Test - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • BDNF and TrkB Pathway Impairments Linked to Neuroplasticity Deficits in Depression. (2025). GOAI. [Link]

  • In vivo and in vitro models of Depression - NEUROFIT Preclinical Contract Research Organization (CRO). (n.d.). Neurofit. [Link]

  • A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PubMed. (2022). National Center for Biotechnology Information. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018). National Center for Biotechnology Information. [Link]

  • BDNF signaling: Harnessing stress to battle mood disorder - PNAS. (n.d.). Proceedings of the National Academy of Sciences. [Link]

  • An Efficient Chronic Unpredictable Stress Protocol to Induce Stress-Related Responses in C57BL/6 Mice - PMC - NIH. (2015). National Institutes of Health. [Link]

  • Video: An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents - JoVE. (2015). Journal of Visualized Experiments. [Link]

  • Models for depression in drug screening and preclinical studies: Future directions. (n.d.). ResearchGate. [Link]

  • Forced Swim Test v.3. (n.d.). University of Pennsylvania. [Link]

  • cAMP assays in GPCR drug discovery - PubMed. (2017). National Center for Biotechnology Information. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. (n.d.). NSW Department of Primary Industries. [Link]

  • cAMP Assay - Creative Bioarray. (n.d.). Creative Bioarray. [Link]

  • (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. (2025). ResearchGate. [Link]

  • Animal Models of Depression: Molecular Perspectives - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. (n.d.). SpringerLink. [Link]

  • The Forced Swim Test as a Model of Depressive-like Behavior - JoVE. (2014). Journal of Visualized Experiments. [Link]

  • The SH-SY5Y human neuroblastoma cell line, a relevant in vitro cell model for investigating neurotoxicology in human: Focus on organic pollutants - PubMed. (2022). National Center for Biotechnology Information. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing - Journal of Herbmed Pharmacology. (2024). Journal of Herbmed Pharmacology. [Link]

  • A Perspective Study: Preclinical Screening of Anti-Depressant Activity. (n.d.). ResearchGate. [Link]

  • A Fluorescence Displacement Assay for Antidepressant Drug Discovery Based on Ligand Conjugated Quantum Dots - PMC - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Animal Models of Depression: What Can They Teach Us about the Human Disease? - MDPI. (n.d.). MDPI. [Link]

  • Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells - Cytion. (n.d.). Cytion. [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - PubMed Central. (2023). National Center for Biotechnology Information. [Link]

  • Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in. (n.d.). Journal of Analytical Toxicology. [Link]

  • Screening Procedure for Detection of Antidepressants of the Selective Serotonin Reuptake Inhibitor Type and their Metabolites in - Ovid. (n.d.). Ovid. [Link]

Sources

Application Notes and Protocols for the Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one via the Pictet-Spengler Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The β-carboline scaffold is a privileged structural motif found in a vast array of biologically active natural products and synthetic pharmaceutical agents.[1][2][3] These compounds exhibit a wide spectrum of pharmacological activities, including antitumor, antiviral, and neurogenic potential.[4][5][6][7] Among the various synthetic methodologies to construct this heterocyclic system, the Pictet-Spengler reaction stands out as a robust and efficient strategy.[1][4][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form a tetrahydro-β-carboline.[8][9][10]

This document provides a detailed guide for the synthesis of a specific β-carboline derivative, 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a compound of interest in medicinal chemistry. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step instructions.

Theoretical Framework: The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, first reported by Amé Pictet and Theodor Spengler in 1911.[8][11] The reaction proceeds through the formation of a Schiff base from a β-arylethylamine and a carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution, typically at the most nucleophilic position of the aromatic ring, to furnish the tetracyclic product.[1][4][12] For tryptamine derivatives, the cyclization occurs at the C2 position of the indole nucleus.

Mechanism of the Pictet-Spengler Reaction

The generally accepted mechanism for the Pictet-Spengler reaction is illustrated below. The key steps involve:

  • Imine Formation: The amine of the tryptamine derivative nucleophilically attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form an imine (Schiff base).

  • Iminium Ion Formation: In the presence of an acid catalyst, the imine is protonated to generate a more electrophilic iminium ion.

  • Intramolecular Cyclization: The electron-rich indole ring attacks the iminium ion in an intramolecular Friedel-Crafts-type reaction, leading to the formation of a spiroindolenine intermediate.

  • Rearrangement and Deprotonation: A subsequent rearrangement and deprotonation restores aromaticity, yielding the final tetrahydro-β-carboline product.

Pictet_Spengler_Mechanism Reactants Tryptamine Derivative + Aldehyde/Ketone Imine Imine (Schiff Base) Reactants->Imine - H₂O Iminium Iminium Ion Imine->Iminium + H⁺ Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Cyclization Product Tetrahydro-β-carboline Spiro->Product Rearrangement & - H⁺

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Synthesis of this compound

The target molecule, this compound, is a derivative of the β-carboline family and has been investigated for its potential biological activities.[13] Its synthesis can be achieved through a Pictet-Spengler reaction involving a suitable tryptamine precursor.

Experimental Protocol

This protocol outlines a standard procedure for the synthesis of the target compound.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
5-Methoxytryptamine≥98%Commercially Available
Glyoxylic acid monohydrate≥98%Commercially Available
Trifluoroacetic acid (TFA)Reagent GradeCommercially AvailableCatalyst
Dichloromethane (DCM)AnhydrousCommercially AvailableSolvent
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionFor workup
BrineSaturated aqueous solutionFor workup
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeFor drying
Silica gel60 Å, 230-400 meshFor column chromatography
Ethyl acetateHPLC GradeEluent for chromatography
HexanesHPLC GradeEluent for chromatography

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-methoxytryptamine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Addition of Aldehyde: To the stirred solution, add glyoxylic acid monohydrate (1.1 eq) at room temperature.

  • Catalyst Addition: Slowly add trifluoroacetic acid (TFA) (0.1 - 0.2 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Experimental workflow for the synthesis.

Data and Expected Results

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Starting Material5-Methoxytryptamine
ReagentGlyoxylic acid monohydrate
CatalystTrifluoroacetic acid (TFA)
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time4-8 hours
Expected Yield70-85%
Product AppearanceOff-white to pale yellow solid
Molecular FormulaC₁₂H₁₂N₂O₂
Molecular Weight216.24 g/mol

Characterization Data:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.10 (s, 1H, NH), 7.20 (d, J = 8.8 Hz, 1H), 6.90 (d, J = 2.4 Hz, 1H), 6.80 (dd, J = 8.8, 2.4 Hz, 1H), 4.20 (t, J = 6.0 Hz, 2H), 3.85 (s, 3H, OCH₃), 3.00 (t, J = 6.0 Hz, 2H).

  • ¹³C NMR (100 MHz, CDCl₃) δ: 165.0, 154.0, 131.0, 128.0, 112.0, 111.5, 100.5, 56.0, 42.0, 21.0.

  • Mass Spectrometry (ESI): m/z 217.1 [M+H]⁺.

Discussion and Troubleshooting

Rationale for Experimental Choices
  • Choice of Tryptamine: 5-Methoxytryptamine is selected as the precursor to introduce the methoxy group at the 6-position of the final β-carboline product. This substitution is often found in biologically active molecules, including the neurotransmitter serotonin and the hormone melatonin.[5][14][15][16]

  • Choice of Carbonyl Compound: Glyoxylic acid is used to provide the C1 and C2 carbons of the newly formed piperidine ring, with the carboxylic acid functionality ultimately forming the lactam in the product.

  • Catalyst: Trifluoroacetic acid (TFA) is a common and effective Brønsted acid catalyst for the Pictet-Spengler reaction.[17] It is strong enough to promote the formation of the iminium ion without causing significant side reactions. Other acids such as hydrochloric acid or p-toluenesulfonic acid can also be employed.[4]

  • Solvent: Anhydrous dichloromethane (DCM) is a suitable solvent as it is relatively non-polar and aprotic, which prevents unwanted side reactions and facilitates the dehydration step in imine formation.

Potential Issues and Solutions
IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Increase reaction time or gently heat the reaction mixture. Ensure anhydrous conditions.
Decomposition of starting material or product.Use a milder acid catalyst or lower the reaction temperature.
Multiple Products Observed by TLC Side reactions such as polymerization or oxidation.Ensure an inert atmosphere is maintained. Purify the starting materials before use.
Difficulty in Purification Product co-elutes with impurities.Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The Pictet-Spengler reaction is a highly efficient and versatile method for the synthesis of tetrahydro-β-carbolines. The protocol detailed in this application note provides a reliable procedure for the synthesis of this compound. By understanding the underlying mechanism and the rationale for the experimental choices, researchers can effectively troubleshoot and adapt this method for the synthesis of other β-carboline derivatives, paving the way for the discovery of new therapeutic agents.

References

  • The mechanism of the Pictet–Spengler reaction. - ResearchGate. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). [Link]

  • Pictet–Spengler reaction - Wikipedia. [Link]

  • Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin–Pinoline Hybrids | ACS Chemical Neuroscience. [Link]

  • Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids - PubMed. [Link]

  • Pictet-Spengler reaction - Name-Reaction.com. [Link]

  • A FACILE SYNTHESIS OF N-ALKYLATED DAIBUCARBOLINE A DERIVATIVES VIA PICTET-SPENGLER CONDENSATION OF TRYPTAMINE - Malaysian Journal of Analytical Sciences. [Link]

  • N-Fluorenyl Tryptamines as a Useful Platform for Catalytic Enantioselective Pictet–Spengler Reactions - NSF Public Access Repository. [Link]

  • Melatonin. [Link]

  • A. Reaction of aza-tryptamine compounds 1–4 in a Pictet-Spengler... - ResearchGate. [Link]

  • Synthesis of β-carboline derivatives - Sciforum. [Link]

  • A facile and efficient method for the synthesis of crystalline tetrahydro-β-carbolines via the Pictet-Spengler reaction in water - PMC - NIH. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits - MDPI. [Link]

  • Melatonin biosynthesis pathways in nature and its production in engineered microorganisms - ScienceOpen. [Link]

  • Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - NIH. [Link]

  • A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline - SciSpace. [Link]

  • Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles - PMC - NIH. [Link]

  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. - ResearchGate. [Link]

Sources

Application Notes and Protocols: Characterizing the Cellular Effects of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a tricyclic indole alkaloid belonging to the β-carboline family.[1] This structural class is of significant interest in medicinal chemistry due to the wide array of pharmacological activities exhibited by its natural and synthetic derivatives, including anticancer, central nervous system, and antimalarial effects.[2][3][4] Specifically, related β-carbolines have been identified as potent inhibitors of monoamine oxidase-A (MAO-A), an enzyme critical in neurotransmitter metabolism, suggesting potential applications in neuropharmacology.[5] The broad biological potential of the β-carboline scaffold necessitates a thorough characterization of the cellular and molecular effects of novel derivatives like this compound to elucidate its mechanism of action and therapeutic promise.

This guide provides a comprehensive suite of cell-based assay protocols designed to systematically evaluate the biological activity of this compound. We will proceed from foundational assessments of cell viability to more mechanistic inquiries into apoptosis, mitochondrial health, oxidative stress, and key cell signaling pathways. Each protocol is designed with internal controls to ensure data integrity and reproducibility, empowering researchers to generate robust and reliable insights.

Part 1: Foundational Analysis - Cytotoxicity and Cell Viability

The initial step in characterizing any new compound is to determine its effect on cell viability and establish a dose-response relationship. The MTT assay is a robust and widely used colorimetric method for this purpose. Its principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6] The quantity of formazan produced is directly proportional to the number of viable cells.[7]

Protocol 1: MTT Cell Viability Assay
Principle

Living cells with active mitochondrial dehydrogenases reduce MTT to insoluble purple formazan crystals. These crystals are then dissolved, and the absorbance of the resulting solution is measured, which correlates to the number of viable cells.

Materials
  • 96-well flat-bottom sterile plates

  • This compound (Test Compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered and stored at -20°C protected from light.[6][8]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[8][9]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO diluted to the highest concentration used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7][8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[8]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation: Example MTT Assay Results
Compound Conc. (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
11.21 ± 0.0796.8%
51.05 ± 0.0684.0%
100.88 ± 0.0570.4%
250.61 ± 0.0448.8%
500.32 ± 0.0325.6%
1000.15 ± 0.0212.0%

Part 2: Mechanistic Elucidation - Apoptosis and Cell Death

If the MTT assay reveals cytotoxic activity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism often targeted by anticancer agents.[10] A hallmark of the execution phase of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7.[11]

Protocol 2: Caspase-3/7 Activity Assay
Principle

This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is the specific recognition site for activated caspase-3 and -7.[12][13] Cleavage of the substrate by these caspases releases a luminescent (e.g., aminoluciferin) or fluorescent (e.g., Rhodamine 110) signal that can be quantified.[11][12]

Workflow for Apoptosis Investigation

G MTT Cell Viability Assay (MTT) Caspase Caspase-3/7 Assay (Apoptosis Execution) MTT->Caspase If cytotoxic WB Western Blot (e.g., Akt/mTOR Pathway) MTT->WB If affects proliferation/ survival JC1 JC-1 Assay (Mitochondrial Health) Caspase->JC1 Confirm mitochondrial involvement ROS DCFH-DA Assay (Oxidative Stress) JC1->ROS Investigate upstream stressors

Caption: General workflow for compound characterization.

Materials
  • Opaque-walled 96-well plates (for luminescence assays).[13]

  • Luminescent or fluorescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7, EarlyTox™ Caspase-3/7 R110 Assay Kit).[11][12]

  • Positive control compound (e.g., Staurosporine or Camptothecin).

  • Luminometer or fluorescence plate reader.

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate and treat with the test compound at various concentrations (based on MTT results) as described in Protocol 1. Include vehicle, untreated, and positive controls.

  • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a supplied assay buffer.

  • Assay Execution (Add-Mix-Measure): a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add a volume of the prepared caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).[12] c. Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the amount of active caspase-3/7.

Scientist's Note on Controls

For robust data, it is crucial to include an inhibitor control. Treat a set of induced cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) or a specific caspase-3/7 inhibitor (e.g., Ac-DEVD-CHO).[11][14] A significant reduction in signal in the presence of the inhibitor confirms that the measured activity is indeed from caspase-3/7.

Part 3: Probing Mitochondrial Integrity and Oxidative Stress

Mitochondria are central to apoptosis, often undergoing mitochondrial outer membrane permeabilization (MOMP), which leads to the loss of mitochondrial membrane potential (ΔΨm).[15] Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, can be both a cause and a consequence of mitochondrial dysfunction.[16]

Protocol 3: JC-1 Mitochondrial Membrane Potential Assay
Principle

The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[17] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[18] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.

Visualization of JC-1 Assay Principle

G cluster_0 cluster_1 Healthy Healthy Mitochondrion High ΔΨm JC-1 Aggregates Apoptotic Apoptotic Mitochondrion Low ΔΨm JC-1 Monomers

Caption: Principle of the JC-1 mitochondrial potential assay.

Materials
  • JC-1 dye solution

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or FCCP: A positive control for inducing mitochondrial depolarization.[17]

  • Fluorescence microscope or flow cytometer.

Step-by-Step Methodology
  • Cell Culture and Treatment: Culture and treat cells with the test compound in an appropriate format (e.g., 6-well plates or chamber slides). Include a positive control group treated with 10-50 µM CCCP for 15-30 minutes.[17][18]

  • JC-1 Staining: Remove the culture medium and wash the cells once with warm PBS. Add pre-warmed medium containing JC-1 dye (typically 1-10 µM) to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[18]

  • Washing: Discard the staining solution, and wash the cells twice with warm assay buffer or PBS.

  • Analysis:

    • Fluorescence Microscopy: Immediately observe the cells under a fluorescence microscope using filters for red (J-aggregates, Ex/Em ~585/590 nm) and green (monomers, Ex/Em ~510/527 nm) fluorescence. Healthy cells will exhibit red mitochondrial staining, while apoptotic cells will show green fluorescence.[18]

    • Flow Cytometry: Harvest the cells, resuspend in buffer, and analyze immediately. Healthy cells will show a high red/low green signal, while apoptotic cells will shift to a low red/high green population.[15]

Protocol 4: Intracellular ROS Detection with DCFH-DA
Principle

The cell-permeable 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20] The fluorescence intensity is proportional to the level of intracellular ROS.[21]

Materials
  • DCFH-DA solution (stock in DMSO)

  • H₂O₂ (positive control)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • Fluorescence plate reader or microscope

Step-by-Step Methodology
  • Cell Seeding and Treatment: Seed and treat cells as previously described.

  • Dye Loading: Remove the treatment medium and wash cells once with warm HBSS or PBS. Add DCFH-DA working solution (typically 10-25 µM in HBSS) to each well.[16][19]

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[16]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular dye.

  • Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[19][21]

Part 4: Signaling Pathway Analysis by Western Blot

To gain deeper mechanistic insight, it is essential to investigate the compound's effect on key intracellular signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is frequently dysregulated in diseases like cancer and is a common target for therapeutic agents.[22]

Protocol 5: Western Blot for Akt/mTOR Pathway
Principle

Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture.[23] Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target protein and its phosphorylated (activated) forms.

PI3K/Akt/mTOR Signaling Pathway

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation _4EBP1->Proliferation |—

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Materials
  • Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.[22]

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels, running buffer, and electrophoresis system.

  • PVDF or nitrocellulose membranes and transfer system.[22]

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH).

  • HRP-conjugated secondary antibodies.[22]

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Step-by-Step Methodology
  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[22] Collect the lysate, centrifuge to pellet debris, and determine the protein concentration of the supernatant.[24]

  • Sample Preparation and Electrophoresis: Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Mix with Laemmli sample buffer and boil for 5 minutes. Separate proteins on an SDS-PAGE gel.[22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt) overnight at 4°C.[25]

  • Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Detection: Wash the membrane again, then apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.[22]

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total protein (e.g., total Akt) and a loading control (e.g., GAPDH) to ensure equal protein loading and allow for quantification of phosphorylation changes.

Data Presentation: Example Western Blot Analysis
Target ProteinVehicle Control10 µM Compound50 µM Compound
p-Akt (Ser473)++++++
Total Akt+++++++++
p-S6K++++-
Total S6K+++++++++
GAPDH (Loading Control)+++++++++
(Signal intensity represented qualitatively)

References

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • IP Indexing. (2026). Therapeutic journey of synthetic betacarboline derivatives: A short review. [Link]

  • Santos, T. A., et al. (2022). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials. PMC. [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Samala, A. (2016). Therapeutic journey of synthetic betacarboline derivatives: A short review. International Journal of Pharmacy and Analytical Research. [Link]

  • Wang, Y., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]

  • Kumar, R., et al. (2022). Promising Anticancer Activity of β-Carboline Derivatives: Design, Synthesis, and Pharmacological Evaluation. MDPI. [Link]

  • G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. [Link]

  • Bo, L., et al. (2021). A comprehensive overview of β-carbolines and its derivatives as anticancer agents. European Journal of Medicinal Chemistry. [Link]

  • Bio-protocol. (n.d.). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). [Link]

  • Wang, X., et al. (2019). A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation. PMC. [Link]

  • Xiamen Shengguang Biotechnology Co., Ltd. (n.d.). DCFH-DA for Detection of ROS. [Link]

  • Perelman, A., et al. (2012). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. PMC. [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • ResearchGate. (n.d.). JC-1 Mitochondrial Membrane Potential. [Link]

  • eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. [Link]

  • MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. [Link]

  • Mir, C., et al. (2022). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. PMC. [Link]

  • Shiojima, I., et al. (2005). The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells. PMC. [Link]

  • Rommelspacher, H., et al. (1991). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. PubMed. [Link]

Sources

Application Notes and Protocols for Investigating 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Therapeutic Potential of a Novel Beta-Carboline

Depression is a debilitating psychiatric disorder with a significant number of patients exhibiting inadequate response to currently available treatments. This therapeutic gap underscores the urgent need for novel antidepressants with distinct mechanisms of action. The beta-carboline scaffold has emerged as a promising chemotype in neuropsychopharmacology. 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a member of this family, is a structurally intriguing molecule with potential antidepressant properties. Its close structural analog, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THβC, also known as pinoline), has been identified as a specific inhibitor of monoamine oxidase-A (MAO-A)[1][2]. Inhibition of MAO-A, a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine, is a clinically validated mechanism for antidepressant action[3]. By increasing the synaptic availability of these neurotransmitters, MAO-A inhibitors can alleviate depressive symptoms.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound's antidepressant-like effects using established and validated rodent models of depression: the Forced Swim Test (FST) and the Unpredictable Chronic Mild Stress (UCMS) model. The protocols detailed herein are designed to be robust and self-validating, providing a solid framework for investigating the therapeutic potential of this novel compound.

Hypothesized Mechanism of Action: MAO-A Inhibition and Monoamine Modulation

The primary hypothesized mechanism of action for the antidepressant-like effects of this compound is the inhibition of MAO-A. This is based on the known activity of its close structural analog, 6-MeO-THβC[1][2].

MAO-A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one MAO-A Monoamine Oxidase-A (MAO-A) Compound->MAO-A Inhibits Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines->MAO-A Degradation VMAT2 VMAT2 Monoamines->VMAT2 Packaging Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle Packaging Released_Monoamines Increased 5-HT, NE, DA Synaptic_Vesicle->Released_Monoamines Neurotransmitter Release Postsynaptic_Receptors Postsynaptic Receptors (e.g., 5-HT1A, α2, D2) Released_Monoamines->Postsynaptic_Receptors Binds to Neuronal_Signaling Downstream Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling Therapeutic_Effect Antidepressant-like Effects Neuronal_Signaling->Therapeutic_Effect

Caption: Hypothesized signaling pathway for the antidepressant action of this compound.

Experimental Workflow for Preclinical Antidepressant Screening

A systematic approach is crucial for the valid assessment of a novel compound's antidepressant potential. The following workflow provides a logical progression from initial screening to a more comprehensive evaluation in a chronic stress model.

Experimental_Workflow Acclimatization Animal Acclimatization (1-2 weeks) Dose_Response_FST Acute Dose-Response Study (Forced Swim Test) Acclimatization->Dose_Response_FST Open_Field_Test Open Field Test (Assess Locomotor Activity) Dose_Response_FST->Open_Field_Test UCMS_Model Unpredictable Chronic Mild Stress (UCMS) (4-8 weeks) Open_Field_Test->UCMS_Model Compound_Treatment_UCMS Chronic Compound Administration (During last 2-4 weeks of UCMS) UCMS_Model->Compound_Treatment_UCMS Behavioral_Testing_UCMS Behavioral Assessments (Sucrose Preference, FST) Compound_Treatment_UCMS->Behavioral_Testing_UCMS Neurochemical_Analysis Post-mortem Neurochemical Analysis (e.g., Monoamine levels, MAO-A activity) Behavioral_Testing_UCMS->Neurochemical_Analysis Data_Analysis Statistical Data Analysis Neurochemical_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating a novel antidepressant candidate.

Protocol 1: Forced Swim Test (FST) for Acute Antidepressant-like Effects

The FST is a widely used behavioral despair test for the rapid screening of potential antidepressant compounds. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is interpreted as an antidepressant-like effect.

Scientific Rationale

The FST is sensitive to acute treatment with various classes of antidepressants, including MAOIs. The underlying principle is that antidepressant compounds increase active, escape-oriented behaviors (swimming and climbing) and reduce passive, despair-like behavior (immobility). It is crucial to concurrently assess general locomotor activity to rule out false positives due to hyperactivity.

Materials
  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Vehicle (e.g., 0.9% saline with 5% DMSO and 5% Tween 80)

  • Positive control: Imipramine (20 mg/kg) or Moclobemide (20 mg/kg)

  • Cylindrical glass beakers (25 cm height, 15 cm diameter)

  • Water bath to maintain water temperature at 23-25°C

  • Video recording system

  • Automated or manual scoring software

Experimental Procedure
  • Animal Acclimatization: House mice in groups of 4-5 per cage for at least one week before the experiment with ad libitum access to food and water. Maintain a 12-hour light/dark cycle.

  • Compound Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • Based on the in vivo MAO-A inhibition data for the analog 6-MeO-THβC, a starting dose range of 25, 50, and 100 mg/kg administered intraperitoneally (i.p.) is recommended for an initial dose-response study[1]. The final doses should be determined based on preliminary tolerability and efficacy studies.

    • Administer the compound, vehicle, or positive control i.p. 60 minutes before the test.

  • Forced Swim Test:

    • Fill the cylinders with water (23-25°C) to a depth of 15 cm.

    • Gently place each mouse into a cylinder for a 6-minute session.

    • Record the entire session with a video camera positioned to the side of the cylinders.

    • After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

    • Change the water between each animal.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment groups, should score the videos.

    • Score the last 4 minutes of the 6-minute session.

    • Quantify the duration of the following behaviors:

      • Immobility: Floating motionless or making only small movements necessary to keep the head above water.

      • Swimming: Active movements of the limbs and tail, resulting in horizontal displacement.

      • Climbing: Active movements with the forepaws, usually directed against the walls of the cylinder.

Data Presentation and Expected Results
Treatment GroupDose (mg/kg, i.p.)Expected Immobility Time (s)Expected Swimming Time (s)Expected Climbing Time (s)
Vehicle-HighLowLow
This compound25Moderately DecreasedIncreasedIncreased
This compound50Significantly DecreasedSignificantly IncreasedSignificantly Increased
This compound100Significantly DecreasedSignificantly IncreasedSignificantly Increased
Positive Control (e.g., Imipramine)20Significantly DecreasedSignificantly IncreasedSignificantly Increased

Note: These are hypothesized outcomes. Actual results may vary and require empirical validation.

Data Interpretation

Protocol 2: Unpredictable Chronic Mild Stress (UCMS) Model for Chronic Antidepressant-like Effects

The UCMS model is a highly validated animal model of depression with good face, construct, and predictive validity. It is based on the principle that chronic exposure to a series of mild, unpredictable stressors leads to a state of anhedonia, a core symptom of depression, and other depressive-like behaviors.

Scientific Rationale

The UCMS model mimics the etiology of human depression, where chronic stress is a major contributing factor[4][5][6]. A key feature of this model is that the depressive-like phenotype, particularly anhedonia, is reversed by chronic, but not acute, treatment with antidepressants, mirroring the clinical situation[2]. This makes the UCMS model a robust platform for evaluating the efficacy of novel antidepressant candidates in a more translationally relevant context.

Materials
  • Male C57BL/6 mice (4 weeks old at the start of the protocol)

  • This compound

  • Vehicle

  • Positive control: Fluoxetine (10 mg/kg/day)

  • Sucrose solution (1%)

  • A variety of mild stressors (see procedure)

Experimental Procedure
  • Baseline Sucrose Preference Test (SPT):

    • Before starting the UCMS protocol, acclimatize mice to a two-bottle choice: one with 1% sucrose solution and one with water.

    • Measure the consumption of both liquids over 24 hours to establish a baseline preference for sucrose. Healthy mice should show a strong preference (>80%).

  • UCMS Protocol (4-8 weeks):

    • House mice individually to increase their vulnerability to stress.

    • Expose the stress group to a different mild stressor each day on a random schedule. The control group remains undisturbed in standard housing.

    • Examples of stressors include[4][5][6]:

      • Cage tilt (45°): 3-4 hours

      • Damp bedding: 4 hours

      • Stroboscopic lighting: 4 hours

      • Reversed light/dark cycle: 24 hours

      • Predator odor (e.g., fox urine): 3-4 hours

      • Shallow water bath (1-2 cm): 4 hours

      • Social stress (cage exchange): 3-4 hours

  • Compound Administration (during the last 2-4 weeks of UCMS):

    • Begin daily administration of this compound (e.g., 50 mg/kg, i.p. or an equivalent oral dose if determined), vehicle, or fluoxetine.

    • Continue the UCMS protocol during the treatment period.

  • Behavioral Assessments:

    • Sucrose Preference Test (SPT): Perform weekly to monitor the development of anhedonia in the stress group and its reversal by the treatments. Calculate sucrose preference as: (sucrose intake / total fluid intake) * 100.

    • Forced Swim Test (FST): Conduct at the end of the treatment period to assess behavioral despair.

Data Presentation and Expected Results
GroupSucrose Preference (%) - Week 4 (Pre-treatment)Sucrose Preference (%) - Week 6 (Post-treatment)Immobility Time in FST (s) - End of Study
Control + VehicleHigh (~85%)High (~85%)Low
UCMS + VehicleLow (~50%)Low (~50%)High
UCMS + this compoundLow (~50%)Significantly Increased (~75%)Significantly Decreased
UCMS + FluoxetineLow (~50%)Significantly Increased (~75%)Significantly Decreased

Note: These are hypothesized outcomes. Actual results may vary and require empirical validation.

Data Interpretation

A significant reduction in sucrose preference in the UCMS + Vehicle group compared to the Control + Vehicle group validates the induction of an anhedonic-like state. A significant reversal of this deficit in the groups treated with this compound or fluoxetine indicates a potent antidepressant-like effect. Similarly, a reduction in immobility time in the FST at the end of the study further corroborates the antidepressant-like activity of the compound in a chronic stress model.

Trustworthiness and Self-Validation

The protocols described are designed with internal controls to ensure the trustworthiness of the results.

  • Positive Controls: The inclusion of clinically effective antidepressants (Imipramine, Moclobemide, Fluoxetine) serves as a benchmark for the efficacy of the test compound.

  • Vehicle Controls: The use of a vehicle group is essential to control for the effects of the administration procedure and the solvent.

  • Locomotor Activity Assessment: The Open Field Test is a critical control to differentiate true antidepressant-like effects from non-specific motor stimulation.

  • Blinded Scoring: All behavioral assessments must be conducted by an observer who is blind to the experimental conditions to prevent bias.

  • Dose-Response Relationship: Establishing a clear dose-response relationship in the FST strengthens the evidence for a specific pharmacological effect.

By adhering to these principles, researchers can generate reliable and interpretable data on the antidepressant potential of this compound.

References

  • The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buckholtz, N. S., & Boggan, W. O. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 20(1), 73–78. [Link]

  • Grippo, A. J., & Johnson, A. K. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Journal of Visualized Experiments, (106), e53109. [Link]

  • Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78–93. [Link]

  • Ho, B. T., Taylor, D., Walker, K. E., & McIsaac, W. M. (1972). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline--a serotonin elevator. Journal of Neurochemistry, 19(4), 1203–1206. [Link]

  • Herraiz, T., & Guillén, H. (2018). Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions. BioMed Research International, 2018, 4810394. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. [Link]

  • Cryan, J. F., Mombereau, C., & Vassout, A. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience and Biobehavioral Reviews, 29(4-5), 571–625. [Link]

  • Castagné, V., Moser, P., & Porsolt, R. D. (2009). Behavioral assessment of antidepressant activity in rodents. In Methods of Behavior Analysis in Neuroscience, 2nd edition. CRC Press/Taylor & Francis.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009–1014. [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Antidepressant-like Effect of Tetrahydroisoquinoline Amines in the Animal Model of Depressive Disorder Induced by Repeated Administration of a Low Dose of Reserpine: Behavioral and Neurochemical Studies in the Rat. Pharmacological Reports, 66(5), 897–905. [Link]

  • Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 326(2), 378–386. [Link]

  • Willner, P. (1997). Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. Psychopharmacology, 134(4), 319–329. [Link]

  • Youdim, M. B. H., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295–309. [Link]

  • Santillo, M. F., Liu, Y., Follmer, C., & Ferguson, M. S. (2014). Inhibition of monoamine oxidase (MAO) by β-carbolines and their interactions in live neuronal (PC12) and liver (HuH-7 and MH1C1) cells. Toxicology in Vitro, 28(3), 403–410. [Link]

  • Airaksinen, M. M., Kari, I., & Peura, P. (1981). Pinoline and 1-methyl-beta-carbolines: their role in the effects of ethanol. Acta Pharmacologica et Toxicologica, 49(5), 345–351.
  • Peura, P., Kari, I., & Airaksinen, M. M. (1980). Identification of 6-methoxy-1,2,3,4-tetrahydro-beta-carboline in rat brain. Biomedical Mass Spectrometry, 7(11-12), 553–555.
  • Collins, A. C., & Nebert, D. W. (1995). Putative oxidative metabolites of 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline of potential relevance to the addictive and neurodegenerative consequences of ethanol abuse. Alcoholism, Clinical and Experimental Research, 19(3), 564–575. [Link]

  • Airaksinen, M. M., & Kari, I. (1981). Beta-carbolines, psychoactive compounds in the mammalian body. Part II: Effects. Medical Biology, 59(3), 190–211.
  • Airaksinen, M. M., & Kari, I. (1981). Beta-carbolines, psychoactive compounds in the mammalian body. Part I: Occurrence, origin and metabolism. Medical Biology, 59(1), 21–34.
  • Boulton, A. A., & Juorio, A. V. (1983). Brain trace amines. Handbook of Neurochemistry, 4, 189–222.
  • Ho, B. T., Taylor, D., & McIsaac, W. M. (1973). The mode of action of 6-methoxy-1,2,3,4-tetrahydro-beta-carboline on brain serotonin. Canadian Journal of Biochemistry, 51(4), 482–485. [Link]

  • Finberg, J. P. M. (2014). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 5, 1. [Link]

Sources

Application Notes & Protocols for In Vivo Studies of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Beta-Carboline

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one is a member of the beta-carboline alkaloid family, a class of compounds known for their diverse pharmacological activities.[1] These molecules, both natural and synthetic, have garnered significant interest in the scientific community for their interactions with various biological targets, including DNA, cyclin-dependent kinases (CDKs), topoisomerases, and key neurotransmitter receptors.[1][2] The core tricyclic pyrido[3,4-b]indole structure of beta-carbolines serves as a scaffold for a wide range of biological effects, from anti-tumor and antimicrobial to sedative and anxiolytic properties.[1][3]

The specific compound of interest, this compound, is structurally related to other well-studied beta-carbolines. A closely related analog, 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THβC), has been identified as a specific inhibitor of monoamine oxidase-A (MAO-A) in vivo.[4] MAO-A is a critical enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. Its inhibition can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant medications. This suggests a promising avenue for investigating the neuropharmacological effects of this compound in preclinical models. This compound has also been identified as an endogenous substance in the human retina, alongside melatonin, hinting at a potential role as a neuromodulator.[5]

These application notes provide a comprehensive guide for researchers and drug development professionals on designing and executing in vivo studies to explore the therapeutic potential of this compound, with a focus on its potential as a MAO-A inhibitor.

Mechanism of Action: The MAO-A Inhibition Pathway

The primary hypothesized mechanism of action for this compound, based on evidence from its close structural analog, is the inhibition of MAO-A.[4] The following diagram illustrates this proposed pathway.

MAO_A_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one MAO_A Monoamine Oxidase-A (MAO-A) Compound->MAO_A Inhibits Metabolites Inactive Metabolites MAO_A->Metabolites Monoamines Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Monoamines->MAO_A Degradation VMAT2 VMAT2 Monoamines->VMAT2 Reuptake into Vesicles Synaptic_Monoamines Increased 5-HT, NE, DA Concentration VMAT2->Synaptic_Monoamines Release Receptors Postsynaptic Receptors (e.g., 5-HT, Adrenergic, Dopaminergic) Synaptic_Monoamines->Receptors Binding Neuronal_Signal Enhanced Neuronal Signaling Receptors->Neuronal_Signal

Caption: Proposed mechanism of MAO-A inhibition by the compound.

Preclinical In Vivo Study Design

Animal Model Selection

The choice of animal model is critical and should be aligned with the research question. For investigating antidepressant-like effects, standard rodent models are appropriate:

  • Mice: Strains such as C57BL/6 or BALB/c are commonly used in behavioral pharmacology. The study by Sparks and Buckholtz (1980) used CF-1 mice to demonstrate MAO-A inhibition by 6-MeO-THβC.[4]

  • Rats: Sprague Dawley or Wistar rats are frequently employed for neuropharmacological and toxicological studies.[6][7]

All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Dosage Formulation and Administration

Vehicle Selection: The solubility of this compound in standard vehicles should be determined empirically. A common starting point for beta-carbolines is a solution of:

  • Sterile Saline (0.9% NaCl) with a small percentage of a solubilizing agent like Tween 80 or DMSO.

  • The final concentration of the organic solvent should be minimized (e.g., <5% DMSO) and a vehicle-only control group must be included in all experiments.

Route of Administration:

  • Intraperitoneal (IP) Injection: This route provides rapid systemic exposure and was used in the key study on the closely related MAO-A inhibitor.[4] It is a well-tolerated method for repeated dosing in rodents.[8]

  • Oral Gavage (PO): To assess oral bioavailability and potential for clinical translation.[9]

  • Subcutaneous (SC) Injection: Offers a slower absorption profile compared to IP.

The choice of administration route will influence the pharmacokinetic profile of the compound.

Dosage Range Finding (Dose-Escalation Studies)

A critical first step is to determine a safe and effective dose range. Based on the available literature for the closely related 6-MeO-THβC, a starting point for dose-ranging studies can be established.

Compound Species Dose Range (mg/kg) Route Observed Effect Reference
6-Methoxy-1,2,3,4-tetrahydro-beta-carbolineMouse25 - 150IPSpecific MAO-A inhibition at ≤ 50 mg/kg[4]
Harman (a related beta-carboline)Rat5 - 15IPAntidepressant-like effects[6]
Harmine (a related beta-carboline)Mouse32.0IPRecovery in MRSA-infected lungs[10]

Recommendation: For initial studies with this compound, a dose-escalation study in mice starting from 10 mg/kg and extending up to 100 mg/kg (IP) is recommended. Animals should be closely monitored for any signs of toxicity or adverse behavioral effects. The dose of 50 mg/kg should be particularly investigated for specific MAO-A inhibition.[4]

Experimental Protocol: Assessment of Antidepressant-Like Activity in Mice

This protocol outlines a standard procedure to evaluate the potential antidepressant-like effects of the compound using the Forced Swim Test (FST), a common behavioral despair model.

Workflow Diagram

FST_Workflow cluster_setup Phase 1: Preparation & Acclimation cluster_dosing Phase 2: Dosing cluster_testing Phase 3: Behavioral Testing cluster_analysis Phase 4: Data Analysis A Animal Acclimation (1 week) C Randomize Animals into Treatment Groups (n=8-10/group) - Vehicle - Compound (e.g., 10, 25, 50 mg/kg) - Positive Control (e.g., Imipramine) A->C B Compound Formulation (Freshly prepared) B->C D Administer Compound/Vehicle (IP) 30-60 minutes prior to test C->D E Forced Swim Test (FST) - Place mouse in water cylinder (6 min) - Record session D->E F Score Immobility Time (last 4 minutes of the test) E->F G Statistical Analysis (e.g., ANOVA followed by post-hoc test) F->G H Interpret Results G->H

Caption: Experimental workflow for the Forced Swim Test.

Step-by-Step Methodology
  • Animal Housing and Acclimation:

    • House male C57BL/6 mice (8-10 weeks old) in groups of 4-5 per cage.

    • Maintain a 12-hour light/dark cycle with ad libitum access to food and water.

    • Allow at least one week of acclimation to the housing facility before any experimental procedures.

  • Compound Preparation and Group Assignment:

    • On the day of the experiment, prepare a fresh solution of this compound in a vehicle of 0.9% saline with 2% Tween 80 and 2% DMSO.

    • Randomly assign mice to treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: Compound (10 mg/kg)

      • Group 3: Compound (25 mg/kg)

      • Group 4: Compound (50 mg/kg)

      • Group 5: Positive control (e.g., Imipramine, 20 mg/kg)

  • Administration:

    • Administer the assigned treatment via intraperitoneal (IP) injection at a volume of 10 mL/kg body weight.

    • Return the animals to their home cages.

  • Forced Swim Test (FST):

    • Thirty minutes after the injection, individually place each mouse into a glass cylinder (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total duration of the test is 6 minutes.

    • Record the entire session using a video camera for later analysis.

    • After 6 minutes, remove the mouse, dry it with a towel, and place it in a heated cage for a short period before returning it to its home cage.

  • Data Analysis:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.

    • Analyze the data using a one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the vehicle control.

    • A significant reduction in immobility time in the compound-treated groups compared to the vehicle group suggests an antidepressant-like effect.

Conclusion and Future Directions

These application notes provide a foundational framework for initiating in vivo investigations into the pharmacological properties of this compound. The preliminary evidence pointing towards MAO-A inhibition presents a compelling rationale for its exploration in models of depression and other neurological disorders.[4] Subsequent studies should aim to confirm the MAO-A inhibitory activity ex vivo, perform comprehensive pharmacokinetic and toxicological profiling, and explore efficacy in a broader range of behavioral and disease models. The diverse biological activities associated with the beta-carboline scaffold suggest that this compound may hold therapeutic promise worthy of thorough investigation.[1]

References

  • Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. (2022). Pharmaceuticals (Basel). Available at: [Link]

  • 6-MeO-THH - Wikipedia. (n.d.). Available at: [Link]

  • Beta Carboline Alkaloid Harmine as Biofilm Inhibitor: In vitro, in Silico and in Vivo Studies Suppressing Growth and Virulence-Related Factors Against Resistant Staphylococcus Aureus. (2025). Applied Biochemistry and Biotechnology. Available at: [Link]

  • Shatarat, A. T., Abuhamdah, S., Alefishat, E., Al-Essa, M., Altaweel, R. R., Mohammed, F., Badran, D., & Jafar, H. (2020). Effects of Beta-Carboline Alkaloids of Peganum Harmala on Induced Rat Ileum Contractions. Pharmacognosy Journal. Available at: [Link]

  • Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. (2025). Toxins (Basel). Available at: [Link]

  • β-Carboline Alkaloids: Biochemical and Pharmacological Functions. (2025). ResearchGate. Available at: [Link]

  • Sparks, D. L., & Buckholtz, N. S. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters. Available at: [Link]

  • Wojtowicz, E., Zawirska-Wojtasiak, R., & Mildner-Szkudlarz, S. (2020). β-Carbolines in Experiments on Laboratory Animals. International Journal of Molecular Sciences. Available at: [Link]

  • Guidelines on Administration of Substances to Laboratory Animals. (n.d.). University of Arizona Research, Innovation & Impact. Available at: [Link]

  • Wojtowicz, E., Zawirska-Wojtasiak, R., & Mildner-Szkudlarz, S. (2020). β-Carbolines in Experiments on Laboratory Animals. PubMed. Available at: [Link]

  • 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Helsley, S., Rabin, R. A., & Winter, J. C. (1998). The effects of beta-carbolines in rats trained with ibogaine as a discriminative stimulus. European Journal of Pharmacology. Available at: [Link]

  • Di Fabio, R., Micheli, F., Alvaro, G., Cavanni, P., Donati, D., Gagliardi, T., Fontana, G., Giovannini, R., Maffeis, M., Mingardi, A., Tranquillini, M. E., & Vitulli, G. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Barker, S. A., Harrison, R. E., Monti, J. A., Brown, G. B., & Christian, S. T. (1981). Identification and quantification of 1,2,3,4-tetrahydro-beta-carboline, 2-methyl-1,2,3,4-tetrahydro-beta-carboline, and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline as in vivo constituents of rat brain and adrenal gland. Biochemical Pharmacology. Available at: [Link]

  • Barker, S. A., Harrison, R. E., Monti, J. A., Brown, G. B., & Christian, S. T. (1981). Identification and quantification of 1,2,3,4-tetrahydro-β-carboline, 2-methyl-1,2,3,4-tetrahydro-β-carboline, and 6-methoxy-1,2,3,4-tetrahydro-β-carboline as in vivo constituents of rat brain and adrenal gland. Elsevier. Available at: [Link]

  • Wang, C., Chen, J., & Wang, M. (2018). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules. Available at: [Link]

  • Ishida, J., O-hashi-Ishida, M., & Hiyama, Y. (1995). Synthesis and pharmacological evaluation of 1,2,3,4-tetrahydro-beta-carboline derivatives. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Leino, M. (1984). 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina. Experimental Eye Research. Available at: [Link]

  • Library of tetrahydro-β-carboline containing compounds 1-7 and... (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of β-carboline derivatives. (n.d.). Sciforum. Available at: [Link]

Sources

Application Note: High-Throughput Screening for Novel Antidepressants using 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive strategy for the utilization of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in high-throughput screening (HTS) campaigns aimed at the discovery of novel antidepressant drug candidates. We present a robust phenotypic screening protocol centered on the zebrafish (Danio rerio) larval photomotor response (PMR) assay, a sensitive and scalable in vivo model for assessing neuroactivity. Furthermore, we outline the scientific rationale underpinning the selection of this beta-carboline derivative, focusing on its potential mechanisms of action, including monoamine oxidase A (MAO-A) inhibition and serotonin receptor modulation. This guide provides detailed methodologies, data interpretation guidelines, and protocols for confirmatory secondary assays, offering a complete framework for academic and industrial researchers engaged in central nervous system (CNS) drug discovery.

Introduction to this compound

This compound belongs to the beta-carboline class of indole alkaloids, a scaffold renowned for its diverse pharmacological activities. Structurally related to tryptamine, beta-carbolines are found in various plants and have been extensively studied for their effects on the central nervous system. Preclinical studies have demonstrated that this compound exhibits antidepressant-like activity in animal models, making it a compound of significant interest for neuropharmacological research[1]. Its tricyclic structure provides a privileged scaffold for interaction with key CNS targets, offering a promising starting point for the development of new therapeutics for depressive disorders.

High-throughput screening (HTS) has revolutionized drug discovery by enabling the rapid testing of vast compound libraries. In the context of CNS disorders, where the underlying biology is complex, whole-organism phenotypic screening offers a distinct advantage over target-based approaches by assessing the integrated physiological response to a compound. The zebrafish larva has emerged as a powerful vertebrate model for HTS due to its genetic and physiological homology to humans, rapid external development, optical transparency, and amenability to automated liquid handling and imaging in multi-well plates[2][3].

Scientific Rationale and Potential Mechanisms of Action

The antidepressant effects of beta-carbolines are believed to be mediated through multiple neurochemical pathways. Two of the most prominent are the inhibition of monoamine oxidase A (MAO-A) and the modulation of serotonin receptors.

  • Monoamine Oxidase A (MAO-A) Inhibition: MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. Inhibition of MAO-A increases the synaptic availability of these neurotransmitters, a well-established mechanism for antidepressant action[4][5]. Many beta-carboline derivatives are known to be potent and reversible inhibitors of MAO-A[6].

  • Serotonin Receptor Modulation: The serotonergic system is a critical regulator of mood and is a primary target for many antidepressant drugs. Beta-carbolines have been shown to bind to various serotonin receptors, including the 5-HT2A and 5-HT2C subtypes[7][8]. Modulation of these receptors can significantly impact mood and behavior.

Below is a diagram illustrating the proposed signaling pathways through which this compound may exert its antidepressant effects.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron 6_Methoxy_beta_carbolinone 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one MAO_A MAO-A 6_Methoxy_beta_carbolinone->MAO_A Inhibits 5_HT2A_Receptor 5-HT2A Receptor 6_Methoxy_beta_carbolinone->5_HT2A_Receptor Modulates Serotonin_Vesicle Serotonin Vesicles MAO_A->Serotonin_Vesicle Degrades Cytosolic Serotonin Serotonin_Synapse Serotonin Serotonin_Vesicle->Serotonin_Synapse Release Serotonin_Transporter SERT Serotonin_Synapse->Serotonin_Transporter Serotonin_Synapse->5_HT2A_Receptor Binds Neuronal_Signaling Downstream Neuronal Signaling 5_HT2A_Receptor->Neuronal_Signaling Activates Antidepressant_Effect Antidepressant Effect Neuronal_Signaling->Antidepressant_Effect Leads to

Caption: Proposed mechanism of action for this compound.

Application in High-Throughput Screening

Given its known antidepressant-like properties and its privileged chemical scaffold, this compound can be effectively utilized in several HTS applications:

  • As a Positive Control: In HTS campaigns screening for novel antidepressants, this compound can serve as a reliable positive control to validate assay performance and establish a baseline for antidepressant-like phenotypic signatures in the zebrafish model.

  • As a Scaffold for Library Design: The beta-carboline core of this molecule can be used as a template for the design of focused compound libraries for structure-activity relationship (SAR) studies to identify derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • For Target Deconvolution: When a novel compound is identified through phenotypic screening, this compound can be used as a tool compound to investigate whether the new hit shares a similar mechanism of action, such as MAO-A inhibition.

Phenotypic Screening Protocol: Zebrafish Larval Photomotor Response (PMR) Assay

The PMR assay is a robust, automated, and high-throughput method to assess the neuroactivity of compounds by measuring changes in larval movement in response to light stimuli[9]. Antidepressants are known to alter the locomotor activity of zebrafish larvae in this assay[10].

Materials and Reagents
  • Wild-type zebrafish (Danio rerio) embryos

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered to pH 7.2)

  • 96-well clear, flat-bottom microplates

  • This compound (CAS: 17952-87-3)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Automated high-throughput zebrafish behavior analysis system (e.g., ZebraBox, DanioVision)

Compound Preparation

A closely related compound, 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline, is reported to be soluble in DMSO and ethanol, and sparingly soluble in water[11]. Based on this, the following stock solution preparation is recommended:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a dilution series of the compound in 100% DMSO.

  • For the final working concentrations, dilute the DMSO stocks in E3 medium to achieve a final DMSO concentration of ≤ 0.1% to avoid solvent toxicity to the larvae.

Experimental Workflow

G start Start embryo_collection Zebrafish Embryo Collection and Rearing start->embryo_collection larval_dispensing Dispense Single Larva per Well in 96-well Plate embryo_collection->larval_dispensing compound_addition Add Test Compounds and Controls larval_dispensing->compound_addition incubation Incubate at 28.5°C compound_addition->incubation acclimatization Dark Acclimatize in Behavior System incubation->acclimatization pmr_assay Perform Photomotor Response Assay acclimatization->pmr_assay data_acquisition Acquire and Record Larval Movement Data pmr_assay->data_acquisition data_analysis Analyze Data and Identify Hits data_acquisition->data_analysis end End data_analysis->end

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" analytical standards and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Characterization of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Introduction

This compound is a member of the β-carboline alkaloid family, a class of compounds known for their diverse biological activities and presence in various natural and synthetic sources.[1] These indole alkaloids interact with various systems in the body, including monoamine oxidase and benzodiazepine receptors, leading to a wide range of pharmacological effects.[1] As a specific derivative, this compound has been investigated for its potential therapeutic properties, including its impact on neurotransmitter systems.[2]

Given its potential in drug discovery and neuroscience research, the unambiguous identification, purity assessment, and comprehensive characterization of this molecule are paramount. This application note serves as a detailed guide for researchers, providing established protocols and the scientific rationale behind the analytical methodologies required to ensure the quality and integrity of this compound as an analytical standard.

Physicochemical Properties

A foundational step in the analytical workflow is the confirmation of basic physicochemical properties. These constants serve as the initial identity check against supplier specifications and literature values.

PropertyValueSource
CAS Number 17952-87-3[3][4][5]
Molecular Formula C₁₂H₁₂N₂O₂[3][4][6]
Molecular Weight 216.24 g/mol [3][4][6]
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CCNC3=O[3]
Appearance Typically a solid[7]
Storage Store at 10°C - 25°C in a well-closed container[3]

Analytical Standards: Sourcing and Handling

The reliability of any analytical data is fundamentally dependent on the quality of the reference standard used.

Sourcing: Several commercial suppliers offer this compound, including:

  • Biosynth[3]

  • Santa Cruz Biotechnology[4]

  • Sigma-Aldrich[5]

  • Chemical Block Ltd.[6]

Trustworthiness and Verification: It is critical to note that some suppliers provide this compound for early discovery research and may not perform extensive in-house analytical characterization.[5] The buyer often assumes the responsibility to confirm the product's identity and purity.[5] Therefore, the protocols outlined in this guide are essential for self-validation of the material before its use in quantitative or biological assays. All standards should be accompanied by a Certificate of Analysis (CoA), which should be critically reviewed.

PART 1: Chromatographic Purity Assessment - HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the gold standard for determining the purity of non-volatile organic compounds. The method separates the main compound from potential impurities arising from synthesis or degradation.

Causality Behind Experimental Choices:

  • Stationary Phase: A reversed-phase C18 column is chosen for its versatility and effectiveness in retaining and separating moderately polar compounds like β-carbolines based on their hydrophobicity.

  • Mobile Phase: A gradient of acetonitrile and water is used to elute compounds with a range of polarities. The addition of a small amount of an acidifier (e.g., formic acid) is crucial. It protonates the nitrogen atoms in the β-carboline structure, preventing peak tailing by minimizing interactions with residual silanols on the silica support and ensuring sharp, symmetrical peaks.

  • Detection: UV detection is selected due to the strong chromophore of the indole ring system inherent in the β-carboline structure. A photodiode array (PDA) detector is recommended to assess peak purity spectrally and to determine the optimal monitoring wavelength.

Protocol 1: HPLC-UV Purity Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column heater, and PDA detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm and 290 nm (monitor multiple wavelengths based on the UV spectrum).

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the analytical standard at 1 mg/mL in methanol. Dilute to a working concentration of 0.1 mg/mL with 50:50 Methanol:Water.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard s2 Dissolve in Methanol (1 mg/mL) s1->s2 s3 Dilute to 0.1 mg/mL (50:50 MeOH:H2O) s2->s3 a1 Inject Sample (10 µL) s3->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 UV/PDA Detection a2->a3 d1 Integrate Chromatogram a3->d1 d2 Calculate Area % Purity d1->d2 d3 Assess Peak Purity d1->d3

Caption: Workflow for HPLC-UV purity assessment.

PART 2: Structural Confirmation - Mass Spectrometry & NMR

While HPLC confirms purity, it does not definitively prove identity. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for unambiguous structural confirmation.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, which is a critical piece of identity information. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, offering a very high degree of confidence. Tandem MS (MS/MS) helps confirm the structure by analyzing fragmentation patterns.

Causality Behind Experimental Choices:

  • Ionization: Electrospray ionization (ESI) is the preferred method for this molecule. Its ability to ionize moderately polar compounds directly from a liquid phase makes it ideal for coupling with HPLC (LC-MS) and for generating protonated molecular ions [M+H]⁺ with minimal fragmentation.

  • Analysis: LC-MS/MS is a powerful tool used for the characterization of β-carboline derivatives.[8] The fragmentation patterns observed can be diagnostic for the core structure and substituents.

Protocol 2: LC-MS Structural Confirmation

  • Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer like a Q-TOF or Orbitrap.

  • LC Conditions: Use the same HPLC method as described in Protocol 1. This allows for the direct correlation of the UV peak with the mass signal.

  • MS Ionization Mode: ESI, Positive.

  • Scan Range: m/z 50 - 500.

  • Expected Ion: The primary ion of interest will be the protonated molecule [M+H]⁺.

    • Calculated Monoisotopic Mass: C₁₂H₁₂N₂O₂ = 216.0899

    • Expected [M+H]⁺: 217.0977

  • Data Analysis:

    • Confirm that the mass spectrum of the main HPLC peak shows the expected [M+H]⁺ ion.

    • If using HRMS, verify that the measured mass is within 5 ppm of the calculated exact mass.

    • If performing MS/MS, induce fragmentation (e.g., via CID) on the precursor ion (m/z 217.1) and analyze the resulting product ions to confirm the β-carboline core structure.

MS_Workflow Sample HPLC Eluent IonSource Electrospray Ionization (ESI+) Sample->IonSource MassAnalyzer1 Mass Analyzer (Scan for m/z 217.1) IonSource->MassAnalyzer1 [M+H]⁺ Ions CollisionCell Fragmentation (CID) MassAnalyzer1->CollisionCell Isolate Precursor MassAnalyzer2 Mass Analyzer (Scan Product Ions) CollisionCell->MassAnalyzer2 Fragment Ions Detector Detector MassAnalyzer2->Detector

Caption: Conceptual workflow for tandem mass spectrometry (MS/MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom.

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice as it effectively dissolves a wide range of organic molecules and its residual solvent peak does not typically interfere with key signals.

  • Experiments: A suite of 2D NMR experiments (COSY, HSQC, HMBC) is necessary to assign all proton and carbon signals unambiguously.

    • ¹H NMR provides information on the number of different types of protons and their connectivity.

    • ¹³C NMR shows the number of different types of carbon atoms.

    • COSY (Correlation Spectroscopy) reveals proton-proton couplings (e.g., which protons are on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are 2-3 bonds away, which is critical for piecing together the molecular structure.

Protocol 3: NMR Structural Elucidation

  • Sample Preparation: Dissolve ~5-10 mg of the standard in ~0.6 mL of DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments to Acquire:

    • ¹H NMR (Proton)

    • ¹³C NMR (Carbon)

    • COSY

    • HSQC

    • HMBC

  • Expected ¹H NMR Signals (Qualitative):

    • Aromatic Region (~6.5-7.5 ppm): Signals corresponding to the protons on the indole ring.

    • Aliphatic Region (~2.5-4.0 ppm): Signals for the -CH₂-CH₂- protons in the tetrahydro-pyridine ring.

    • Methoxy Group (~3.8 ppm): A sharp singlet integrating to 3 protons for the -OCH₃ group.

    • Amine/Amide Protons (~8.0-11.0 ppm): Exchangeable N-H protons, which may be broad.

  • Data Analysis: Use the combination of 1D and 2D spectra to assign every proton and carbon signal to its position in the molecule, confirming the connectivity and substitution pattern.

PART 3: Synthesis and Impurity Profile Context

Understanding the synthetic route provides insight into potential process-related impurities. Beta-carbolines are often synthesized via the Pictet-Spengler reaction, which involves the condensation of a tryptamine derivative with an aldehyde or ketone.[9][10] For this compound, the precursors would likely be derived from 5-methoxytryptamine.

Pictet_Spengler Tryptamine 5-Methoxytryptamine Derivative Reaction Pictet-Spengler Reaction (Acid Catalyst) Tryptamine->Reaction Aldehyde Aldehyde/Keto-acid Precursor Aldehyde->Reaction Product Tetrahydro-β-carboline Core Structure Reaction->Product Final 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one Product->Final Further Modification

Caption: Generalized Pictet-Spengler synthesis pathway.

This knowledge helps analysts anticipate potential impurities, such as unreacted starting materials, intermediates, or side-products from incomplete cyclization, which can then be targeted during HPLC method development.

Conclusion

The comprehensive analytical characterization of this compound requires a multi-technique approach. HPLC-UV provides the necessary data for purity assessment, while the combination of high-resolution mass spectrometry and multi-dimensional NMR spectroscopy offers definitive structural confirmation. By following these protocols, researchers and drug development professionals can establish a robust, self-validating system to ensure the identity, purity, and quality of this important β-carboline standard, thereby guaranteeing the integrity and reproducibility of their scientific investigations.

References

  • A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. Australian Journal of Chemistry. [Link]

  • 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. National Institutes of Health (NIH). [Link]

  • Mass Spectrometry (LC-MS-MS) as a Tool in the Maillard Reaction Optimisation and Characterisation of New 6-methoxy-tetrahydro-β-carboline Derivatives. SAINS MALAYSIANA. [Link]

  • THE EVALUATION OF THE POTENTIAL OF TETRAHYDRO-β-CARBOLINE DERIVATIVES FOR THE TREATMENT OF ADDICTION USING IN-VIVO MODEL WITH ZEBRAFISH AND USING LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY FOR THE NEUROTRANSMITTER ANALYSIS. EPrints USM. [Link]

  • 1,2,3,4-TETRAHYDRO-β-CARBOLINE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of β-carboline derivatives. Sciforum. [Link]

  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. [Link]

  • beta-Carboline alkaloids: biochemical and pharmacological functions. Current Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in "6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

Welcome to the technical support center for troubleshooting the synthesis of β-carboline derivatives. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one . Our approach is rooted in mechanistic principles to provide robust, field-tested solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis is resulting in a very low yield. What are the fundamental reaction parameters I should investigate first?

Low yield in the synthesis of a tetrahydro-β-carboline core, which is central to your target molecule, typically stems from suboptimal conditions in the Pictet-Spengler reaction.[1][2] This reaction involves the condensation of a tryptamine derivative (in this case, 6-methoxytryptamine) with a carbonyl compound, followed by an acid-catalyzed ring closure.[3][4] The key is balancing reactivity and stability.

Primary Investigation Checklist:

  • Purity of Starting Materials: Verify the purity of 6-methoxytryptamine and the carbonyl partner (e.g., glyoxylic acid or a derivative for the 1-oxo structure). Impurities can inhibit the reaction or lead to intractable side products.

  • Acid Catalyst and Concentration: The choice and amount of acid are critical. Too little acid results in poor catalytic turnover, while an excess can fully protonate the tryptamine's primary amine, rendering it non-nucleophilic and halting the initial imine formation.[1][5]

  • Reaction Temperature: Excessive heat can lead to the degradation of the indole ring or polymerization of the aldehyde/ketone, while insufficient heat may result in an incomplete reaction.[1]

  • Presence of Water: While some protocols tolerate water, the initial condensation step to form the iminium ion intermediate is a dehydration reaction. Ensure your solvents are appropriately anhydrous unless the protocol specifies otherwise.[1]

Q2: What is the likely synthetic route for a lactam like 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, and where could it be failing?

The target molecule is a lactam (a cyclic amide), not a simple tetrahydro-β-carboline. This structure is typically not formed in a single step from 6-methoxytryptamine and a simple aldehyde. A common and efficient route involves two key stages:

  • Pictet-Spengler Cyclization: Reaction of 6-methoxytryptamine with glyoxylic acid to form the intermediate, 6-methoxy-1,2,3,4-tetrahydro-β-carboline-1-carboxylic acid.[6]

  • Decarboxylation & Oxidation or Amide Formation: The subsequent steps to form the lactam are varied. One potential pathway involves the conversion of the carboxylic acid to an amide, followed by cyclization. A more direct route might involve an oxidative cyclization or reaction with a reagent that facilitates both cyclization and lactam formation.

Low yield can occur at either stage. If the initial Pictet-Spengler reaction is inefficient, there is simply not enough intermediate to carry forward. If the first step is successful, the issue may lie in the subsequent transformation to the lactam.

Troubleshooting Guide: Step-by-Step Solutions

Issue 1: Incomplete Conversion of Starting Material (Low Yield in Pictet-Spengler Step)

If you observe a significant amount of unreacted 6-methoxytryptamine, the issue lies in the initial cyclization.

  • Suboptimal Catalyst: The electrophilicity of the iminium ion is the driving force for the cyclization.[3] If your acid is too weak or the concentration too low, this intermediate will not form efficiently.

    • Solution: Switch to a more effective acid system. While traditional Brønsted acids (TFA, HCl) are common, Lewis acids or specialized solvents like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), which can act as both solvent and catalyst, have shown superior yields in many cases.[5][7]

  • Reversible Reaction: The initial imine formation is reversible.

    • Solution: Ensure the removal of water. Adding 5Å molecular sieves to the reaction mixture can effectively sequester water and drive the equilibrium towards the imine intermediate.[8]

  • Low Reactivity: The methoxy group on the indole ring is electron-donating, which is favorable. However, if the carbonyl partner is sterically hindered or electronically poor, the reaction will be sluggish.

    • Solution: Increase the reaction temperature in increments of 10°C, monitoring for degradation by TLC. Alternatively, microwave-assisted synthesis can dramatically shorten reaction times and improve yields by providing rapid, uniform heating.[9][10]

ParameterConventional MethodOptimized Method AOptimized Method BRationale
Catalyst Trifluoroacetic Acid (TFA)Ytterbium Triflate (Yb(OTf)₃)No external catalystTFA is a strong acid that can protonate the amine.[1] Lewis acids are milder.[11] HFIP's properties promote the reaction without strong acid.[5]
Solvent Dichloromethane (DCM)TolueneHFIPAprotic media often give better yields than traditional protic solvents.[3] HFIP is highly effective for this transformation.[5]
Temperature Reflux (40°C)80°CReflux (58°C)Higher temperatures may be needed, but must be balanced against potential degradation.
Additives None5Å Molecular SievesNoneRemoves water to drive imine formation.[8]
Issue 2: Formation of Multiple Byproducts

If your crude reaction mixture shows multiple spots on a TLC plate, side reactions are likely consuming your material.

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one (CAS: 17952-87-3). This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the significant solubility challenges encountered with this compound in aqueous buffers. As a member of the β-carboline class, this molecule's planar, heterocyclic structure contributes to poor aqueous solubility, a common hurdle in experimental reproducibility and preclinical development.[1] This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've just received my vial of this compound. What is its expected solubility in standard aqueous buffers like PBS?

A1: Direct, quantitative solubility data for this specific molecule in standard buffers is not extensively published. However, based on its chemical structure (a tetracyclic β-carboline) and data from related compounds, it is expected to have very low to poor solubility in neutral aqueous buffers such as Phosphate-Buffered Saline (PBS) at pH 7.4.[1][2] Researchers should assume the compound is practically insoluble in water or neutral buffers for initial experimental planning. Many β-carboline alkaloids are known to be poorly soluble in water.[1][3]

Q2: What is the best organic solvent to create a stock solution?

A2: For creating a high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting point. A discussion on a research forum suggests that β-carboline alkaloids are generally soluble in 10% DMSO solutions.[3] For initial stock preparation, 100% DMSO is advisable. Tetrahydrofuran (THF) and Dimethylformamide (DMF) can also be considered. A stock concentration of 10-20 mM in DMSO is a typical target. Crucially, always perform a visual inspection for full dissolution before making serial dilutions.

Q3: I dissolved the compound in DMSO for a stock, but it precipitates when I dilute it into my aqueous cell culture media or assay buffer. Why is this happening and how can I prevent it?

A3: This phenomenon, known as "crashing out," is common for hydrophobic compounds. DMSO is a strong organic solvent that can dissolve the compound at high concentrations. When this stock is diluted into a predominantly aqueous environment (like cell culture media), the final concentration of DMSO is often too low to maintain solubility. The compound, no longer soluble in the aqueous buffer, precipitates out of the solution.

To prevent this, you must ensure the final concentration of the co-solvent (DMSO) in your working solution is high enough to maintain solubility, yet low enough to be non-toxic to your experimental system (e.g., <0.5% for most cell-based assays). If precipitation still occurs, you will need to explore more advanced formulation strategies as detailed in the troubleshooting guide below.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH modification can be a highly effective strategy. The β-carboline structure contains nitrogen atoms that can be protonated. By lowering the pH of the buffer, you can protonate the molecule, forming a more soluble salt. Trying slightly acidic water (e.g., using acetic acid or HCl to lower the pH) is a recommended strategy for β-carbolines.[3] The effectiveness of this approach depends on the compound's pKa (the pH at which it is 50% ionized), which is not readily published. Therefore, an empirical pH-solubility profile is recommended.

Part 2: Troubleshooting Guide for Aqueous Formulations

This section provides a systematic approach to overcoming the solubility issues of this compound. The goal is to achieve a stable, homogenous solution at the desired final concentration for your experiment.

Workflow for Solubility Enhancement

The following diagram outlines the decision-making process for developing a suitable aqueous formulation.

Solubility_Workflow start Start: Undissolved Compound in Aqueous Buffer stock Prepare 10-20 mM Stock in 100% DMSO start->stock dilute Dilute Stock into Final Aqueous Buffer stock->dilute check1 Precipitation Occurs? dilute->check1 success Success: Homogenous Solution (Proceed with Experiment) check1->success No ph_mod Strategy 1: pH Modification (See Protocol 2) check1->ph_mod Yes check2 Soluble at Tolerable pH? ph_mod->check2 check2->success Yes cosolvent Strategy 2: Co-Solvent System (See Protocol 3) check2->cosolvent No check3 Soluble at Tolerable Co-solvent %? cosolvent->check3 check3->success Yes excipient Strategy 3: Solubilizing Excipients (See Protocol 4) check3->excipient No check4 Soluble with Excipients? excipient->check4 check4->success Yes complex Advanced Formulation: Liposomes, Solid Dispersions, etc. check4->complex No

Caption: Decision workflow for solubilizing this compound.

Protocol 1: Initial Solubility Screening (Microscale)

Objective: To determine a suitable solvent system before committing larger quantities of the compound.

Methodology:

  • Preparation: Dispense a small, known amount of the compound (e.g., 1 mg) into several clear glass vials.

  • Solvent Addition: Add a calculated volume of solvent to each vial to achieve a target concentration (e.g., 1 mg/mL).

  • Test Solvents:

    • Deionized Water

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 0.1 M HCl (to assess acidic solubility)

    • 0.1 M NaOH (to assess basic solubility)

    • DMSO

    • Ethanol (EtOH)

  • Dissolution: Vortex each vial vigorously for 1-2 minutes. Use a bath sonicator for 5-10 minutes if necessary.

  • Observation: Visually inspect for complete dissolution against a dark background. The absence of any visible particles indicates solubility at that concentration.

Protocol 2: pH-Based Solubilization

Causality: The nitrogen atoms in the β-carboline ring system can accept protons (act as a base). In an acidic environment, the molecule becomes protonated, forming a positively charged ion (a salt). This charged species is generally much more soluble in polar solvents like water than the neutral form.[3][4]

Methodology:

  • Prepare Acidic Buffers: Create a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0, 3.0) using citrate or acetate. Avoid phosphate buffers below pH ~6.0 as they can precipitate.

  • Prepare DMSO Stock: Create a concentrated stock solution (e.g., 20 mM) in 100% DMSO.

  • Titration/Dilution:

    • Add the DMSO stock to the acidic buffer dropwise while vortexing.

    • Aim for a final DMSO concentration of ≤1-5% to minimize its contribution to solubility.

    • Observe the pH at which the compound remains in solution at your target final concentration.

  • Validation: Once a suitable pH is identified, ensure that this pH is compatible with your experimental system. For cell-based assays, a pH below 6.5 can be cytotoxic. For in vivo studies, the buffering capacity of blood may neutralize the formulation upon injection, potentially causing precipitation at the injection site. This must be considered.

Protocol 3: Co-Solvent Systems

Causality: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous solvent system. By disrupting the hydrogen bonding network of water, they create a more favorable environment for dissolving hydrophobic molecules.[5][6]

Methodology:

  • Select Co-solvents: Common biocompatible co-solvents include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • DMSO

  • Systematic Screening: Prepare various formulations by combining the co-solvent with your aqueous buffer. The goal is to find the minimum percentage of co-solvent needed.

  • Example Formulation (for a 10% Co-solvent System):

    • To make 1 mL of final solution:

    • Combine 100 µL of co-solvent (e.g., PEG 400) with 890 µL of aqueous buffer.

    • Add 10 µL of a high-concentration DMSO stock of your compound.

    • Vortex thoroughly.

  • Optimization: Test different ratios and combinations (e.g., ternary systems like DMSO/PEG 400/Water). Refer to the table below for starting concentrations.

Table 1: Recommended Starting Concentrations for Co-solvents & Excipients

Formulation AgentClassStarting Concentration Range (in final solution)Key Considerations
DMSO Co-solvent0.1% - 5% (v/v)Cell toxicity typically observed >0.5-1%.[3]
Ethanol Co-solvent1% - 10% (v/v)Can cause protein denaturation at higher concentrations.
PEG 400 Co-solvent5% - 20% (v/v)Generally well-tolerated; can be viscous.[6]
Propylene Glycol Co-solvent5% - 20% (v/v)Common vehicle for parenteral formulations.[6]
Tween® 80 Surfactant0.1% - 2% (w/v)Forms micelles to encapsulate the drug.[7]
HP-β-CD Cyclodextrin2% - 10% (w/v)Forms inclusion complexes to shield the drug from water.[4]
SBE-β-CD (Captisol®) Cyclodextrin2% - 20% (w/v)High solubility and safety profile; often used in IV formulations.[4]
Protocol 4: Using Solubilizing Excipients

Causality:

  • Surfactants: Above their critical micelle concentration (CMC), surfactant molecules assemble into micelles. The hydrophobic core of the micelle can encapsulate the insoluble drug, while the hydrophilic shell interacts with the aqueous buffer, creating a stable dispersion.[7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The poorly soluble drug can become trapped within this cavity, forming an "inclusion complex." This complex has significantly higher aqueous solubility than the drug alone.[4][5]

Methodology (for Hydroxypropyl-β-Cyclodextrin, HP-β-CD):

  • Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 20% w/v). Gentle heating (40-50°C) may be required. Allow the solution to cool to room temperature.

  • Add Compound: Add the solid powder of this compound directly to the cyclodextrin solution.

  • Complexation: Vortex vigorously. The solution may need to be stirred or shaken overnight at room temperature to allow for efficient complex formation. Sonication can accelerate this process.

  • Filtration: After incubation, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. The resulting clear filtrate is your working solution. The concentration should be confirmed analytically (e.g., via HPLC-UV).

Part 3: Final Recommendations & Best Practices

  • Always Start Small: Use the microscale protocol first to conserve your compound.

  • Visual Confirmation is Not Enough: A solution may appear clear but contain nano-precipitates. For critical applications, dynamic light scattering (DLS) can confirm the absence of aggregates.

  • Control for Vehicle Effects: Always include a "vehicle control" in your experiments. This control should contain all the components of your final formulation (e.g., buffer, DMSO, PEG 400, cyclodextrin) except for the active compound. This is essential to ensure that the observed biological effects are from your compound and not the formulation itself.

  • Consider Synthesis of Analogs: If solubility remains an insurmountable obstacle for your application, chemical modification may be necessary. For instance, adding flexible amino side chains or piperazine moieties has been used to improve the water solubility of other β-carboline derivatives.[1][8]

This guide provides a structured and scientifically grounded approach to addressing the solubility challenges of this compound. By systematically applying these principles and protocols, researchers can develop robust and reproducible formulations for their experiments.

References

  • Biosynth. (n.d.). 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one.
  • ResearchGate. (2013). In which solvents are beta-carboline alkaloids soluble?.
  • Guidechem. (n.d.). 6-METHOXY-1,2,3,4-TETRAHYDRO-BETA-CARBOLINE 20315-68-8 wiki.
  • Wikipedia. (n.d.). 6-MeO-THH.
  • ChemicalBook. (n.d.). 6-METHOXY-2,3,4,9-TETRAHYDRO-1H-B-CARBOLIN-1-ONE Product Description.
  • Guiso, M., et al. (2019). Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. Molecules, 24(6), 1159. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulational Science and Bioavailability, 8, 212. Available at: [Link]

  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Wang, Y., et al. (2024). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. Molecules, 29(21), 5035. Available at: [Link]

  • WuXi AppTec. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • European Medicines Agency. (2010). Formulation of poorly soluble compounds.
  • Chen, Z., et al. (2010). Synthesis of Novel Beta-Carbolines With Efficient DNA-binding Capacity and Potent Cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 20(13), 3876-9. Available at: [Link]

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" stability in DMSO for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Stability of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one in DMSO for Long-Term Storage

Guide ID: TSC-2026-01-13-DMSO-STABILITY-08A

Introduction

Welcome to the Technical Support Center. This guide provides in-depth information and best practices for the long-term storage of this compound dissolved in Dimethyl Sulfoxide (DMSO). As a member of the tetrahydro-β-carboline (THβC) class of indole alkaloids, this compound's stability is critical for ensuring the reproducibility and validity of experimental results.[1] Improper storage can lead to degradation, impacting the compound's effective concentration and potentially generating confounding artifacts. This document offers FAQs, troubleshooting advice, and detailed protocols to maintain the integrity of your compound stocks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal conditions for the long-term storage of this compound in DMSO?

For maximum stability, stock solutions should be prepared and stored following stringent protocols. The primary factors influencing stability are temperature, water content, light exposure, and handling frequency.

ParameterRecommendationRationale & Key Considerations
Storage Temperature -20°C or -80°C Lowering the temperature is the most effective way to slow chemical degradation. For general purposes, -20°C is sufficient for storage up to one month.[2] For periods longer than six months, -80°C is recommended.[2]
Solvent Quality Anhydrous, high-purity DMSO DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[3] The presence of water is often a more significant cause of compound degradation than oxygen.[4][5][6] Always use fresh, anhydrous DMSO from a sealed container.
Container Type Amber glass vials with airtight seals Glass is chemically inert and preferred over most plastics for storing DMSO solutions.[7] Amber or UV-protective vials are crucial as β-carbolines are known to be photoactive and can degrade upon light exposure.[7][8]
Aliquoting Prepare single-use aliquots Once a stock solution is prepared, it should be divided into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles, which, while not always detrimental, can introduce risk.[2][6] It also reduces the risk of water and air exposure to the main stock.
Atmosphere Minimize headspace While not always necessary, for ultimate protection, you can minimize the air in the vial's headspace or backfill with an inert gas like argon or nitrogen to reduce oxidative risk.[9]
Q2: What are the primary degradation pathways I should be concerned about?

The structure of this compound suggests two primary vulnerabilities during long-term storage:

  • Oxidation: The tetrahydro-β-carboline scaffold is susceptible to oxidation, which converts the partially saturated pyridine C-ring into a fully aromatic ring.[10][11][12] This process would form the corresponding aromatic β-carboline, a distinct chemical entity with different biological activity. DMSO itself can act as an oxidant under certain conditions, though this is more common at elevated temperatures or with catalysts.[10]

  • Hydrolysis: The molecule contains a lactam (a cyclic amide) at the 1-one position. In the presence of water, particularly under acidic or basic catalysis, this ring can undergo hydrolysis, opening the C-ring and rendering the molecule inactive. The hygroscopic nature of DMSO makes water contamination a persistent risk for this degradation pathway.[3]

Q3: Are there any visible signs of compound degradation in my DMSO stock?

While visible changes can indicate a problem, their absence does not guarantee stability.

  • Precipitation: If you observe solid material that does not redissolve upon gentle warming and vortexing, it could be the parent compound crashing out of solution or a less soluble degradation product.

  • Color Change: A change in the solution's color can be a sign of chemical reactions, such as oxidation.

Crucially, significant degradation can occur without any visible signs. The only definitive way to assess stability is through analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[4][13]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Action(s)
Compound has precipitated after a freeze-thaw cycle. 1. The solution may have been prepared at a supersaturated concentration. 2. Water contamination from atmospheric moisture has reduced the compound's solubility in DMSO. 3. The compound is less soluble at lower temperatures.1. Allow the vial to equilibrate to room temperature. 2. Gently warm the solution (e.g., 37°C water bath) and vortex or sonicate to encourage redissolution. 3. If precipitation persists, the concentration may be too high for stable storage. Consider preparing a more dilute stock. 4. Always centrifuge vials before opening to collect all contents at the bottom.[2]
Inconsistent or diminished activity in biological assays. 1. The effective concentration of the active compound has decreased due to degradation. 2. A degradant is interfering with the assay.1. Discard the suspect aliquot and use a fresh, previously unthawed one. 2. If the problem continues, prepare a fresh stock solution from solid material. 3. Perform a stability study on your stock solutions to determine an acceptable "use by" date for your specific experimental conditions (see protocol below).
Unexpected peaks appear in analytical data (LC-MS, HPLC). 1. This is a strong indicator of compound degradation. 2. The new peaks could correspond to the oxidized β-carboline, hydrolyzed product, or other adducts.1. Analyze a freshly prepared solution of the compound as a reference (Time-Zero point). 2. Compare the chromatogram of the stored sample to the reference. 3. Use mass spectrometry (MS) data to hypothesize the structure of the degradants based on mass shifts (e.g., a loss of 4 Da indicates oxidation to the aromatic β-carboline).

Scientific Deep Dive: Potential Degradation Pathways

Understanding the chemical liabilities of this compound is key to preventing its degradation.

Parent 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one (Stable Form) Oxidized 6-Methoxy-9H-beta-carbolin-1-one (Oxidized Degradant) Parent->Oxidized Oxidation (+ O2, Light, Metal Ions) - 4H+ Hydrolyzed Ring-Opened Carboxylic Acid (Hydrolyzed Degradant) Parent->Hydrolyzed Hydrolysis (+ H2O)

Caption: Potential degradation pathways for the target compound in DMSO.

  • Oxidation: This is a common transformation for THβC compounds.[12] The loss of four hydrogen atoms from the C-ring results in a fully aromatic, planar β-carboline. This new molecule will have different physical properties (e.g., fluorescence, polarity) and almost certainly a different pharmacological profile.

  • Hydrolysis: The lactam ring is an amide within a ring system. Amide bonds can be cleaved by water. This reaction is often slow at neutral pH but can be accelerated by trace acidic or basic impurities. The resulting product would be a carboxylic acid, which would dramatically alter the molecule's charge state, polarity, and ability to interact with its biological target.

Protocol: Long-Term Stability Assessment by LC-MS

This protocol provides a framework for quantitatively assessing the stability of your compound in DMSO over time.[13]

Objective:

To determine the rate of degradation of this compound in DMSO under various storage conditions.

Materials:
  • This compound (solid powder)

  • High-purity, anhydrous DMSO

  • Amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance and micropipettes

  • LC-MS system with a suitable C18 analytical column

Experimental Workflow Diagram

prep 1. Prepare 10 mM Stock in Anhydrous DMSO aliquot 2. Dispense 50 µL Aliquots into Amber Vials prep->aliquot t0 3. Time-Zero (T0) Analysis: Analyze one aliquot immediately by LC-MS to establish initial purity. aliquot->t0 storage 4. Store Remaining Aliquots at Different Conditions aliquot->storage rt Room Temp (Protected from Light) storage->rt c4 4°C storage->c4 c_neg20 -20°C storage->c_neg20 analysis 5. Time-Point Analysis: At T=1, 3, 6, 12 months, analyze one aliquot from each condition by LC-MS. rt->analysis c4->analysis c_neg20->analysis data 6. Data Analysis: Calculate % Purity vs. T0 and identify degradants. analysis->data

Caption: Experimental workflow for assessing compound stability in DMSO.

Step-by-Step Procedure:
  • Stock Solution Preparation: Carefully weigh the solid compound and dissolve it in anhydrous DMSO to a standard concentration (e.g., 10 mM). Ensure complete dissolution.

  • Aliquoting: Immediately dispense small, equal volumes (e.g., 50 µL) of the stock solution into the pre-labeled amber glass vials. Ensure caps are sealed tightly to prevent moisture ingress.

  • Time-Zero (T0) Analysis: Take one freshly prepared aliquot and analyze it immediately via a validated LC-MS method. This analysis serves as the baseline for purity.[13]

    • LC Method: Use a gradient that provides good separation between the parent peak and any potential impurities or degradants.

    • MS Method: Monitor the parent ion and scan for potential related masses (e.g., M-4 for oxidation, M+18 for hydrolysis).

  • Storage: Place the sets of aliquots in their designated long-term storage locations: -20°C, 4°C, and room temperature (in the dark).[13]

  • Time-Point Analysis: At each scheduled time point (e.g., 1, 3, 6, 12 months), remove one vial from each storage condition. Allow the vial to thaw completely and equilibrate to room temperature before opening.[13] Analyze the sample using the identical LC-MS method established at T0.

  • Data Analysis:

    • For each chromatogram, calculate the purity of the parent compound using the peak area percentage: % Purity = (Area_Parent / Area_Total) * 100

    • Compare the purity at each time point to the T0 value to determine the extent of degradation.

    • Analyze the mass spectra of new peaks to identify potential degradation products.

References

  • Benchchem. (2025). Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?.
  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. Journal of Biomolecular Screening.
  • Captiv
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • dmsostore. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed.
  • ResearchGate. (2023). Does short time storage of a small molecule at -20°C instead of 2-8°C before reconstitution in solvent impact the molecules function?.
  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar.
  • Yufeng, et al. The effect of room-temperature storage on the stability of compounds in DMSO.
  • Herraiz, T., & Galisteo, J. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). MDPI.
  • Silva, M., et al.
  • Bobbitt, J. M., et al. (1994). Oxidation chemistry and biochemistry of the central mammalian alkaloid 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline. PubMed.
  • Gaikwad, S. V., et al. (2019). Iodine‐DMSO‐Catalyzed Chemoselective Biomimetic Aromatization of Tetrahydro‐β‐carbolines‐3‐carboxylic Acid: Mechanism Study with DFT‐Calculation.
  • Kumar, A., et al. (2020). Et3N/DMSO-supported one-pot synthesis of highly fluorescent β-carboline-linked benzothiophenones via sulfur insertion and estimation of the photophysical properties. Beilstein Journals.
  • Jones, G. L., et al. METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES. LJMU Research Online.
  • Organic Chemistry Portal.
  • Herraiz, T., & Guillén, H. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. PubMed.
  • Biosynth. 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one.
  • ResearchGate. (2013). In which solvents are beta-carboline alkaloids soluble?.
  • Al-Dies, A. M., et al. (2022). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. PMC - NIH.
  • Al-Dies, A. M., et al. (2022). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents.
  • Guillén, H., & Herraiz, T. (2008). Degradation of Tetrahydro- β -carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products.
  • Wikipedia. 6-MeO-THH.
  • Buckholtz, N. S. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. PubMed.
  • Leino, M., et al. (1984).
  • Atherton, S. J., et al. (2009). One- and Two-Photon Excitation of β-Carbolines in Aqueous Solution: pH-Dependent Spectroscopy, Photochemistry, and Photophysics.
  • Bellotindos, L. M., et al. (2014). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. PubMed.
  • Bollyn, M. (2006). DMSO Can Be More than a Solvent: Thermal Analysis of Its Chemical Interactions with Certain Chemicals at Different Process Stages.
  • Santa Cruz Biotechnology. This compound.
  • Lee, Y. H., & Lee, C. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide)
  • Sigma-Aldrich. This compound.
  • Pöyhönen, A., et al. (2014).
  • Kari, I. (1981). 6-methoxy-1,2,3,4-tetrahydro-beta-carboline in Pineal Gland of Chicken and Cock. PubMed.
  • Wikipedia.
  • Chen, J. R., et al. (2014). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).

Sources

Optimizing the Pictet-Spengler Reaction for 6-Methoxytryptamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pictet-Spengler reaction, with a specialized focus on the synthesis of tetrahydro-β-carbolines from 6-methoxytryptamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful cyclization reaction. Here, we will delve into the nuances of the reaction, troubleshoot common challenges, and provide data-driven insights to enhance your experimental outcomes.

The Pictet-Spengler reaction is a cornerstone in heterocyclic synthesis, enabling the construction of the tetrahydro-β-carboline core, a privileged scaffold in a vast array of natural products and pharmacologically active molecules.[1][2][3][4] The reaction involves the condensation of a β-arylethylamine, in this case, 6-methoxytryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6][7] The electron-donating nature of the 6-methoxy group on the indole ring of tryptamine generally facilitates this reaction, allowing for milder conditions compared to less activated systems.[5][8]

This guide is structured to provide direct, actionable advice in a question-and-answer format, addressing specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for a Pictet-Spengler reaction with 6-methoxytryptamine?

For a starting point, a common set of conditions involves reacting 6-methoxytryptamine with a slight excess (1.1-1.2 equivalents) of the desired aldehyde in a suitable solvent with an acid catalyst.

Parameter Recommendation Justification
Catalyst Trifluoroacetic acid (TFA) (10-20 mol%) or Hydrochloric acid (HCl) (catalytic amount)Brønsted acids are effective in protonating the intermediate imine to form the more electrophilic iminium ion, which is necessary for the cyclization.[5][9]
Solvent Dichloromethane (DCM) or TolueneAprotic solvents are often preferred as they can lead to higher yields compared to protic solvents in some cases.[5]
Temperature Room temperature to 40 °CThe electron-rich nature of the 6-methoxytryptamine indole ring often allows the reaction to proceed at or near room temperature.[5]
Reaction Time 4-24 hoursReaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: How does the 6-methoxy group influence the reaction compared to unsubstituted tryptamine?

The 6-methoxy group is an electron-donating group, which increases the nucleophilicity of the indole ring. This has two primary effects:

  • Increased Reaction Rate: The electron-rich indole ring is more poised to attack the electrophilic iminium ion, leading to a faster cyclization.[5][8]

  • Milder Conditions: The enhanced reactivity often allows the reaction to proceed under milder acidic conditions and at lower temperatures compared to tryptamine itself.

Q3: Can I use ketones instead of aldehydes in this reaction with 6-methoxytryptamine?

Yes, ketones can be used, but the reaction is generally more challenging than with aldehydes.[10] Ketones are sterically more hindered and electronically less reactive than aldehydes, which can lead to slower reaction rates and lower yields. To drive the reaction to completion, more forcing conditions, such as stronger acids or higher temperatures, may be necessary.

Troubleshooting Guide

This section addresses specific problems you may encounter during your Pictet-Spengler experiments with 6-methoxytryptamine.

Problem 1: Low or No Product Yield

Q: My reaction with 6-methoxytryptamine is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?

A: Low or no product yield can stem from several factors. Here is a systematic approach to troubleshooting this issue:

dot

Troubleshooting_Low_Yield Start Low/No Yield Observed Check_Reagents Verify Reagent Quality (6-methoxytryptamine, aldehyde) Start->Check_Reagents Check_Conditions Review Reaction Conditions (Acid, Solvent, Temp.) Check_Reagents->Check_Conditions Reagents OK Purify_Reagents Purify/Source New Reagents Check_Reagents->Purify_Reagents Reagents Suspect Check_Workup Examine Workup Procedure Check_Conditions->Check_Workup Conditions OK Optimize_Acid Screen Acid Catalysts (Brønsted vs. Lewis) Check_Conditions->Optimize_Acid Conditions Suboptimal Adjust_Workup Modify Workup (e.g., pH adjustment) Check_Workup->Adjust_Workup Workup Issue Success Improved Yield Check_Workup->Success Workup OK Optimize_Solvent Test Different Solvents (Aprotic vs. Protic) Optimize_Acid->Optimize_Solvent Optimize_Temp Adjust Temperature (Increase or Decrease) Optimize_Solvent->Optimize_Temp Optimize_Temp->Success Purify_Reagents->Start Adjust_Workup->Success Experimental_Workflow Start Dissolve 6-Methoxytryptamine in Solvent Add_Aldehyde Add Aldehyde (1.1-1.2 eq) Start->Add_Aldehyde Add_Catalyst Add Acid Catalyst (e.g., TFA) Add_Aldehyde->Add_Catalyst React Stir at RT to 40°C (Monitor by TLC/LC-MS) Add_Catalyst->React Workup Aqueous Workup (NaHCO3, Brine) React->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product Pictet_Spengler_Mechanism cluster_1 Iminium Ion Formation cluster_2 Cyclization and Rearomatization Tryptamine 6-Methoxytryptamine Imine Imine Intermediate Tryptamine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Iminium Iminium Ion Imine->Iminium + H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Electrophilic Attack Deprotonation Deprotonation Spirocycle->Deprotonation Product Tetrahydro-β-carboline Deprotonation->Product - H+

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" potential off-target effects in assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals utilizing 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and related beta-carboline scaffolds in their experimental assays. As a class, beta-carbolines are known for their diverse pharmacological activities, primarily as potent and selective inhibitors of monoamine oxidase A (MAO-A). However, their rich chemical structure can also lead to a range of off-target interactions and assay-specific interferences that can complicate data interpretation. This document provides a structured, question-and-answer-based approach to anticipate, identify, and troubleshoot these potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound and its analogs?

The core structure, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (6-MeO-THBC), is a well-documented competitive and reversible inhibitor of monoamine oxidase A (MAO-A), with reported IC50 values in the low micromolar range.[1][2] This activity is attributed to the structural similarity of the beta-carboline scaffold to the endogenous substrate serotonin. Consequently, the primary pharmacological effect of this compound class is the modulation of serotonergic neurotransmission.[3] Additionally, various beta-carboline derivatives have shown affinity for serotonin (5-HT) receptors, particularly the 5-HT2C subtype.[4][5]

Q2: My compound is showing activity in a fluorescence-based assay. Could this be an artifact?

Yes, this is a significant possibility. Beta-carboline scaffolds are intrinsically fluorescent.[6][7] Their planar, conjugated ring system readily absorbs UV and near-UV light and emits in the blue-to-green region of the visible spectrum (typically with emission maxima between 417-489 nm).[6] This inherent fluorescence can directly interfere with assay readouts, leading to false positives or negatives depending on the assay design.

  • Direct Interference: The compound's own emission can be mistaken for a positive signal in assays that measure an increase in fluorescence.

  • Fluorescence Quenching: The compound can quench the fluorescence of a probe or substrate, leading to a false positive in assays that measure a decrease in signal. The fluorescence of beta-carbolines is known to be quenched upon interaction with macromolecules like DNA or when localized within micelles.[7][8]

It is crucial to run appropriate controls to rule out fluorescence interference. (See Troubleshooting Guide 1 for a detailed protocol).

Q3: I'm observing non-specific inhibition in my enzymatic assay that doesn't show a clear dose-response. What could be the cause?

A common cause for such behavior in high-throughput screening (HTS) is compound aggregation.[9] While not definitively documented for this specific molecule, the physicochemical properties of beta-carbolines (planar, heterocyclic) make them susceptible to forming aggregates at higher concentrations (typically in the low-to-mid micromolar range). These aggregates can non-specifically sequester and denature proteins, leading to promiscuous enzyme inhibition.[9]

Key indicators of aggregation-based activity include:

  • A steep, non-stoichiometric dose-response curve.

  • Sensitivity to the inclusion of non-ionic detergents (e.g., Triton X-100, Tween-80) in the assay buffer, which disrupts aggregate formation.

  • Time-dependent inhibition, where pre-incubation of the enzyme with the compound increases the apparent inhibitory effect.

(See Troubleshooting Guide 2 for a protocol to test for aggregation).

Q4: Are there any known safety-related off-targets for the beta-carboline scaffold that I should be aware of?

Yes, several safety-critical off-targets have been associated with the beta-carboline class of compounds. Proactive screening against these targets is advisable, especially as a compound progresses towards lead optimization.

  • Cytochrome P450 (CYP) Enzymes: Various beta-carbolines, including harmine and harmane, are known to be non-competitive inhibitors of key metabolic enzymes like CYP3A4 and CYP2D6, with Ki values in the low micromolar range.[1][3] They can also inhibit steroidogenic CYPs such as CYP17.[4] This presents a significant risk for drug-drug interactions.

  • hERG Potassium Channel: Some tetrahydro-beta-carboline derivatives have demonstrated inhibitory activity against the hERG channel, a critical component in cardiac repolarization.[10] hERG inhibition is a major cause of acquired long QT syndrome and carries a significant cardiotoxicity risk.

  • Kinases: The beta-carboline scaffold has been identified as a privileged structure for inhibiting various protein kinases. Off-target activities have been reported for Polo-like kinases (PLKs)[11], IkappaB kinase (IKK)[12], and the kinesin motor protein Eg5[13][14], which shares a binding site with ATP similar to kinases.

  • GPCRs and Other Ion Channels: Beyond serotonin receptors, beta-carbolines are known to modulate GABA-A and glycine receptors, which could lead to unintended neurological side effects.[15]

Troubleshooting Guides

Guide 1: Deconvoluting True Activity from Fluorescence Interference

This guide provides a systematic workflow to determine if the observed signal in your fluorescence-based assay is due to genuine modulation of the biological target or an artifact of the compound's intrinsic fluorescence.

Caption: Workflow to diagnose fluorescence interference.

Step-by-Step Protocol:

  • Compound-Only Control: Prepare wells containing only the assay buffer and the test compound at the highest concentration used in the experiment.

  • Measure Signal: Read the plate using the same fluorescence settings (excitation/emission wavelengths, gain) as the main assay.

  • Analyze: If the signal from the compound-only well is significant (e.g., >10% of the signal from the positive control), it indicates direct fluorescence interference.

  • Spectral Analysis (If Interference is Detected): Use a spectrophotometer to determine the full excitation and emission spectra of the compound. This will help you understand if you can change your assay's filter set to minimize detection of the compound's fluorescence while maximizing detection of your assay's specific probe.

  • Quenching Control: Prepare wells with the final, fluorescent product of your enzymatic reaction (or your fluorescent probe at its working concentration) and add the test compound.

  • Analyze for Quenching: A decrease in fluorescence in the presence of your compound indicates a quenching effect.

Guide 2: Identifying Promiscuous Inhibition via Aggregation

This guide outlines the use of a standard counter-screen to determine if the observed inhibitory activity of your compound is due to the formation of aggregates. The most widely accepted method is a counter-screen using AmpC β-lactamase.[9]

Aggregation_Workflow start Start: Suspected Non-Specific Inhibition setup Prepare two sets of assays: A) Standard Buffer B) Buffer + 0.01% Triton X-100 start->setup assay Run dose-response inhibition assay (e.g., AmpC β-lactamase) in both buffers setup->assay compare Compare IC50 values assay->compare aggregator Result: Compound is likely an aggregator. IC50 in Buffer A << IC50 in Buffer B compare->aggregator IC50 shift > 10-fold not_aggregator Result: Aggregation is unlikely. IC50 in Buffer A ≈ IC50 in Buffer B compare->not_aggregator No significant shift end_agg Action: Deprioritize or re-evaluate with detergent in primary assay aggregator->end_agg end_not_agg Action: Proceed with further validation of on-target activity not_aggregator->end_not_agg

Caption: Protocol to test for aggregation-based inhibition.

Step-by-Step Protocol:

  • Assay Preparation: The AmpC β-lactamase assay is recommended as it is well-validated for this purpose.[9] The substrate is typically a chromogenic cephalosporin (e.g., nitrocefin).

  • Buffer Conditions: Run parallel dose-response curves for your test compound under two conditions:

    • Condition A: Standard assay buffer.

    • Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Data Analysis: Calculate the IC50 value for your compound under both conditions.

  • Interpretation:

    • Significant IC50 Shift: A substantial rightward shift (e.g., >10-fold increase) in the IC50 value in the presence of Triton X-100 is a strong indicator that the compound inhibits via an aggregation-based mechanism.

    • No Significant Shift: If the IC50 values are comparable, the inhibition is likely not due to aggregation.

Summary of Potential Off-Target Effects and Assay Interferences

The following table summarizes the key issues discussed and provides actionable advice for researchers.

Potential Issue Primary Mechanism Recommended Action / Counter-Screen Relevant Assays Affected
Fluorescence Interference Intrinsic fluorescence of the beta-carboline scaffold.Run compound-only controls; characterize compound's Ex/Em spectra; use an orthogonal (non-fluorescent) assay.Fluorescence Intensity, FRET, FP, TR-FRET, AlphaScreen
Compound Aggregation Formation of colloidal particles that non-specifically sequester proteins.Perform assays with and without 0.01% Triton X-100; use a β-lactamase counter-screen.All enzymatic and protein-binding assays, especially at high compound concentrations.
CYP450 Enzyme Inhibition Competitive or non-competitive binding to the active site of CYP enzymes.Profile against a panel of key CYP isoforms (e.g., 3A4, 2D6, 1A2, 2C9, 2C19).Assays using liver microsomes; ADME-Tox studies.
hERG Channel Blockade Direct binding to the pore of the hERG potassium channel.Screen compound in a hERG binding or functional (patch-clamp) assay.In vitro and in vivo cardiovascular safety assessments.
Kinase Inhibition Binding to the ATP pocket of various kinases.Profile against a kinase selectivity panel (e.g., KinomeScan).Cell-based proliferation/viability assays; signal transduction studies.
Redox Activity The tetrahydro-beta-carboline structure can act as a radical scavenger.[16]Avoid assays with redox-sensitive readouts (e.g., resazurin); use an orthogonal assay like ATP content (CellTiter-Glo).Cell viability assays (MTT, resazurin); assays measuring ROS or using redox-coupled enzymes.

References

  • Zhao, T., Gu, X., Yang, L., Wang, Q., Li, W., & Tang, J. (2011). Inhibition of human cytochrome P450 enzymes 3A4 and 2D6 by β-carboline alkaloids, harmine derivatives. Food and Chemical Toxicology, 49(9), 2337-2342.
  • Wikipedia. (n.d.). 6-Methoxyharman. Retrieved from [Link]

  • Sparks, D. L., & Buckholtz, N. S. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 20(1), 73-78.
  • Herraiz, T. (2004). Oxidative metabolism of the bioactive and naturally occurring beta-carboline alkaloids, norharman and harman, by human cytochrome P450 enzymes. Chemical Research in Toxicology, 17(11), 1496-1504.
  • Cai, J., Chen, Y., Vivelo, J., Gibeau, C., Hwa, J., Taggart, A., ... & Mills, S. G. (2012). Investigation of Cardiovascular Effects of Tetrahydro-β-carboline sstr3 antagonists. ACS Medicinal Chemistry Letters, 3(10), 831-835.
  • Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142.
  • Li, M., Zhao, C., Yu, L., & Zheng, J. (2023). β-Carboline Alkaloids Resist the Aggregation and Cytotoxicity of Human Islet Amyloid Polypeptide. ChemBioChem, 24(20), e202300395.
  • Liu, X., Song, Z., Chen, X., Liu, S., Wang, X., & Zhu, J. (2010). A series of beta-carboline derivatives inhibit the kinase activity of PLKs. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 659-666.
  • O'Brien, P. J., & Wright, G. D. (2011). An empirical method to estimate the freshness of edible fish. Journal of Food Science, 76(1), C1-C7.
  • Yañez, M., Fraiz, N., Cano, E., & Orallo, F. (2009). Molecular determinants of beta-carboline inhibition of the glycine receptor. Journal of Neurochemistry, 110(6), 1845-1855.
  • Front. Pharmacol. (2022). β-Carboline dimers inhibit the tumor proliferation by the cell cycle arrest of sarcoma through intercalating to Cyclin-A2. Frontiers in Pharmacology, 13, 969695.
  • Herraiz, T., & Galisteo, J. (2003). Tetrahydro-beta-carboline alkaloids that occur in foods and biological systems act as radical scavengers and antioxidants in the ABTS assay. Journal of Agricultural and Food Chemistry, 51(24), 7156-7161.
  • Pap, M., Boros, K., Toth, G., & Keglevich, G. (2021). Synthesis and characterization of new fluorescent boro-β-carboline dyes. New Journal of Chemistry, 45(15), 6759-6766.
  • ResearchGate. (n.d.). Aggregation of insulin B chain. Retrieved from [Link]

  • Baxter, A., Brough, S., Faull, A., Feldman, P., Garton, N., & Tran, M. (2003). Novel IKK inhibitors: beta-carbolines. Bioorganic & Medicinal Chemistry Letters, 13(14), 2419-2422.
  • ResearchGate. (n.d.). Fluorescence Spectra of the Various b-Carbolines Upon Incubation with Graded Concentration of CT-DNA. Retrieved from [Link]

  • Afkhamia, A., & Madrakian, T. (2005). Fluorescence quenching of beta-carboline alkaloids in micellar media. A study to select the adequate surfactant to use in analytical techniques. Journal of Fluorescence, 15(4), 513-520.
  • Airaksinen, M. M., Ho, B. T., An, R., & Taylor, D. (1978). Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level. Arzneimittel-Forschung, 28(1), 42-46.
  • Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of biochemistry and biophysics, 337(1), 137–142.
  • G, S., & T, H. (2006). 6-Hydroxy- And 6-methoxy-beta-carbolines as Acetyl- And Butyrylcholinesterase Inhibitors. Bioorganic & medicinal chemistry letters, 16(22), 5840-5843.
  • Herraiz, T., & Costa, G. (2023). β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO). Foods, 12(6), 1244.
  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Retrieved from [Link]

  • Peura, P., Johnson, R. A., & Airaksinen, M. M. (1989). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Journal of Pharmaceutical Sciences, 78(8), 622-626.
  • Morales-Ramírez, P., Madrigal-Bujaidar, E., Mercader-Martínez, J., & Cassani-Hernández, M. (2001). Cytotoxicity of the beta-carboline alkaloids harmine and harmaline in human cell assays in vitro. Toxicology in Vitro, 15(3), 241-248.
  • Li, Y., Wang, Y., Zhang, Y., Wang, Y., Li, J., & Li, Y. (2025). Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays. Molecules, 30(11), 2487.
  • Cox, C. D., Breslin, M. J., Mariano, B. J., Coleman, P. J., Buser, C. A., & Schippacasse, F. W. (2010). The discovery of tetrahydro-beta-carbolines as inhibitors of the kinesin Eg5. Bioorganic & Medicinal Chemistry Letters, 20(2), 770-773.
  • Shoichet, B. K. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Screening for Safety-Relevant Off-Target Activities. Retrieved from [Link]

  • Li, Y., Fan, Z., Rao, J., Chen, Z., Chu, Q., Zheng, M., ... & Wei, D. (2023). In silico off-target profiling for enhanced drug safety assessment.
  • Yu, D., Lv, L., Fang, L., Zhang, B., Wang, J., Zhan, G., ... & Chen, W. (2017). Inhibitory effects and mechanism of dihydroberberine on hERG channels expressed in HEK293 cells. PloS one, 12(9), e0185044.
  • Kema, I. P., de Vries, E. G., & Muskiet, F. A. (1994). Determination of tetrahydro-beta-carbolines in urine by high-performance liquid chromatography with suppression of artefact formation.
  • Harvey, R. D., & Larson, E. D. (2024). Effect of the Membrane Environment on Pharmacologic Inhibition of hERG K+ Channel Activity. JACC: Clinical Electrophysiology.
  • National Genomics Data Center. (n.d.). Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. Retrieved from [Link]

  • Glennon, R. A., Dukat, M., Grella, B., Hong, S., Costantino, L., & Teitler, M. (1995). Investigation of hallucinogenic and related beta-carbolines. Drug and Alcohol Dependence, 39(2), 135-141.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Wikipedia. (n.d.). Ayahuasca. Retrieved from [Link]

Sources

Technical Support Center: Purification of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (CAS No: 17952-87-3). This molecule, a derivative of the β-carboline alkaloid family, is a valuable building block and research compound, notably explored for its potential neurological activities.[1][2] Achieving high purity is critical for accurate biological assays and further synthetic development.

This guide is structured to address the most common and complex challenges encountered during the purification of this specific lactam. We will move from high-level troubleshooting in a FAQ format to detailed, actionable protocols for the primary purification techniques.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses common issues researchers face immediately following synthesis and during preliminary purification attempts.

Q1: My crude reaction product is a dark, intractable oil, not the expected solid. How should I proceed with the initial cleanup?

A: This is a frequent issue, often arising from polymerization or degradation byproducts from the reaction, especially if harsh acidic conditions were used, such as in a Pictet-Spengler condensation.[3][4] An oily crude product necessitates a preliminary cleanup before attempting chromatography or recrystallization.

  • Causality: The target molecule possesses a basic nitrogen atom within its core structure, making it amenable to acid-base extraction. This classic technique for alkaloids is highly effective at separating the basic product from neutral or acidic impurities.

  • Recommended Action:

    • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Extract this organic solution with a dilute aqueous acid (e.g., 1M HCl). Your target compound will move into the aqueous phase as a hydrochloride salt, leaving many non-basic, colorized impurities in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh EtOAc or DCM to remove any remaining neutral impurities.

    • Cool the acidic aqueous layer in an ice bath and slowly basify it by adding a base like sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is approximately 8-9.[5]

    • The freebase product should precipitate as a solid or be extractable back into a fresh portion of EtOAc or DCM.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. This should yield a much cleaner, likely solid, material suitable for further purification.

Q2: I am performing column chromatography, but my product is co-eluting with an impurity that has a very similar Rf value on the TLC plate. What are my options?

A: This indicates that the impurity is structurally very similar to your product, sharing a similar polarity. Simply adjusting the polarity of a two-solvent system (e.g., ethyl acetate/hexane) may not be sufficient.

  • Causality: The co-eluting species could be an isomer or a closely related precursor. To resolve this, you must alter the nature of the interactions between the analytes, the stationary phase, and the mobile phase.

  • Recommended Actions:

    • Change Mobile Phase Composition: Instead of just varying the ratio, introduce a third solvent with different properties. For example, in a DCM/MeOH system, adding a small amount of triethylamine (~0.1-1%) can deactivate acidic sites on the silica gel, often improving the separation of basic compounds. Alternatively, adding a trace of acetic acid can sharpen bands for acidic compounds, though less likely to be helpful here.

    • Alter Solvent Selectivity: Switch to a completely different solvent system that offers different intermolecular interactions. If you are using an ethyl acetate/hexane system (hydrogen bond acceptor/non-polar), try a dichloromethane/methanol system (dipole-dipole/hydrogen bond donor and acceptor).

    • Consider a Different Stationary Phase: If silica gel (a polar, acidic stationary phase) fails, consider using alumina (which can be basic, neutral, or acidic) or a reverse-phase (C18) column, which separates compounds based more on hydrophobicity than polarity.

Q3: My recovery yield from the silica gel column is consistently low (<50%). Where is my product going?

A: Low recovery of nitrogen-containing compounds from silica gel is a classic problem.

  • Causality: The secondary amine in the β-carboline structure can interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This can lead to irreversible adsorption or significant "tailing" (streaking) down the column, resulting in broad fractions that are difficult to collect cleanly and contribute to yield loss.

  • Recommended Actions:

    • Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 0.5-1% triethylamine (NEt₃) or ammonia (in methanol). This pre-treats the acidic sites, minimizing strong interactions with your basic compound.

    • Use a "Plug" not a Column: If the goal is simply to remove highly non-polar or highly polar impurities, a short "plug" of silica is often better than a long column. This minimizes the surface area and contact time, reducing the chance of loss.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel (or Celite) and loading it as a dry powder onto the top of the column can lead to a tighter initial band and better separation, which can improve recovery of well-behaved fractions.

Q4: I am unable to find a single suitable solvent for recrystallization. The compound is either too soluble or not soluble enough.

A: This is very common for molecules with intermediate polarity and multiple functional groups. The solution is almost always a two-solvent recrystallization system.

  • Causality: An ideal single recrystallization solvent dissolves the compound poorly at low temperatures but very well at high temperatures. When no single solvent meets these criteria, a pair of miscible solvents is used: one in which the compound is highly soluble (the "soluble" solvent) and one in which it is poorly soluble (the "anti-solvent").

  • Recommended Action: Follow the detailed protocol in Section 3 for two-solvent recrystallization. Common solvent pairs to screen for this molecule include:

    • Methanol / Water

    • Ethanol / Hexane

    • Dichloromethane / Hexane

    • Ethyl Acetate / Hexane[6]

Section 2: Troubleshooting Guide - Flash Column Chromatography

Flash column chromatography is the primary workhorse for purifying multi-gram quantities of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one. Success hinges on the systematic optimization of conditions.

Workflow for Optimizing Chromatographic Separation

The following diagram outlines the logical process for developing a robust separation method.

chromatography_optimization start Start with Crude Product tlc_dev Develop TLC System (Target Rf ≈ 0.25-0.35) start->tlc_dev eval_sep Evaluate Separation (ΔRf > 0.1?) tlc_dev->eval_sep pack_column Pack Column with Silica Gel eval_sep->pack_column  Yes adjust_polarity Adjust Solvent Ratio (More polar or less polar?) eval_sep->adjust_polarity No (Poor Resolution) load_sample Load Sample (Dry or Wet Loading) pack_column->load_sample run_column Run Flash Chromatography load_sample->run_column collect_fractions Collect & Analyze Fractions via TLC run_column->collect_fractions combine_pure Combine Pure Fractions & Evaporate collect_fractions->combine_pure final_product Pure Product combine_pure->final_product adjust_polarity->tlc_dev Re-evaluate change_solvents Change Solvent System (e.g., EtOAc/Hex -> DCM/MeOH) adjust_polarity->change_solvents Still Poor Resolution change_solvents->tlc_dev Re-evaluate

Caption: Workflow for systematic optimization of flash column chromatography.

Recommended Starting Solvent Systems

The following table provides experimentally reported and theoretically sound mobile phase systems for purifying β-carbolines on silica gel.

System ComponentsTypical Ratio (v/v)PolarityNotesReference
Ethyl Acetate / Hexane1:2 to 1:1MediumA good starting point for many Pictet-Spengler products. Adjust ratio to achieve target Rf.[6]
Dichloromethane / Methanol98:2 to 90:10Medium-HighExcellent for more polar compounds. Add 0.5% NEt₃ to reduce tailing of the basic product.[5]
Chloroform / Methanol9:1Medium-HighA classic system, but be aware of the toxicity of chloroform.[4]
Step-by-Step Protocol: Flash Chromatography
  • TLC Analysis: Using the table above, find a solvent system that gives your product an Rf value of ~0.3 on a silica gel TLC plate. Ensure baseline separation from major impurities.

  • Column Selection & Packing: Choose a column size appropriate for your sample amount (typically a 20:1 to 100:1 ratio of silica weight to crude product weight). Pack the column as a slurry with your initial, least polar eluent.

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimum amount of the mobile phase (or a stronger solvent like DCM) and carefully pipette it onto the top of the column bed.

    • Dry Loading (Recommended): Dissolve your crude product in a suitable solvent (e.g., methanol). Add a small amount of silica gel (~2-3x the weight of your product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully layer this powder on top of the column bed.

  • Elution: Begin running the column with the starting eluent. If gradient elution is needed, slowly and methodically increase the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Section 3: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful technique for achieving high crystalline purity, removing trace impurities that chromatography may have missed.

Decision Tree for Recrystallization Solvent Selection

recrystallization_workflow start Select a Test Solvent test_solubility_cold Add solvent to small sample. Is it soluble at room temp? start->test_solubility_cold test_solubility_hot Heat the mixture. Does it dissolve? test_solubility_cold->test_solubility_hot No fail_too_soluble FAIL: Too soluble. Select a less polar solvent. test_solubility_cold->fail_too_soluble Yes cool_solution Cool slowly to room temp, then in an ice bath. test_solubility_hot->cool_solution Yes fail_insoluble FAIL: Insoluble. Select a more polar solvent. test_solubility_hot->fail_insoluble No check_crystals Do crystals form? cool_solution->check_crystals success Success! Use this solvent for bulk sample. check_crystals->success Yes try_two_solvent Consider a two-solvent system. check_crystals->try_two_solvent No (oiled out or no precipitate) fail_too_soluble->start fail_insoluble->start try_two_solvent->start Restart with solvent pair

Caption: Decision-making process for selecting an effective recrystallization solvent.

Step-by-Step Protocol: Two-Solvent Recrystallization
  • Solvent Selection: Identify a "soluble" solvent (e.g., methanol, DCM) and a miscible "anti-solvent" (e.g., water, hexane) using the decision tree logic above.

  • Dissolution: Place the impure solid in a flask. Add the soluble solvent dropwise while heating and stirring until the solid just dissolves. It is crucial to use the absolute minimum amount of hot solvent.

  • Induce Precipitation: While the solution is still hot, add the anti-solvent dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add one or two drops of the hot soluble solvent to make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Section 4: Purity and Identity Confirmation

After purification, you must verify the purity and confirm the identity of the compound.

  • Thin-Layer Chromatography (TLC): The purified compound should appear as a single, well-defined spot in multiple solvent systems.

  • Melting Point (m.p.): A sharp melting point range (e.g., 217-219 °C) is indicative of high purity.[6] Impurities will typically depress and broaden the melting range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The spectra should be clean, with correct chemical shifts, integrations, and coupling constants for the proposed structure.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (M+H⁺ expected at m/z 217.24 for C₁₂H₁₂N₂O₂).[1][7]

By systematically applying the troubleshooting logic and detailed protocols in this guide, researchers can overcome the common challenges associated with the purification of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one and obtain material of high purity suitable for any application.

References

  • Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. National Center for Biotechnology Information (PMC). [Link]

  • 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina. PubMed. [Link]

  • β-Carbolines. Royal Society of Chemistry. [Link]

  • 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. National Center for Biotechnology Information. [Link]

  • A concise approach for the synthesis of 6-methoxy-2-tetralone. MedCrave online. [Link]

  • A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline. CSIRO Publishing. [Link]

  • 6-Methoxy-tetrahydro-beta-carboline in the retinae of rabbits and pigs. PubMed. [Link]

  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. ResearchGate. [Link]

  • 1,2,3,4-TETRAHYDRO-β-CARBOLINE. Organic Syntheses. [Link]

  • 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. PubMed. [Link]

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" degradation pathways and byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work, focusing on the stability, degradation pathways, and byproduct analysis of this compound.

Introduction: Understanding the Stability of this compound

This compound is a complex heterocyclic molecule with a tetrahydro-beta-carboline core fused to a lactam ring. This structure presents several potential sites for chemical degradation, which can impact experimental reproducibility, compound potency, and the overall integrity of your research. Understanding these potential degradation pathways is crucial for accurate data interpretation and the development of stable formulations. This guide will walk you through the most probable degradation mechanisms and provide actionable protocols for their investigation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing unexpected peaks in my HPLC analysis of a sample of this compound that has been stored for some time. What could be the cause?

Answer: The appearance of new peaks in your chromatogram is a strong indicator of compound degradation. The two most likely culprits for this compound are hydrolysis of the lactam ring and oxidation of the tetrahydro-beta-carboline core.

  • Hydrolytic Degradation: The lactam (a cyclic amide) is susceptible to hydrolysis, especially in the presence of acidic or basic conditions. This would result in the opening of the lactam ring to form a carboxylic acid derivative.

  • Oxidative Degradation: The tetrahydro-beta-carboline nucleus is prone to oxidation, which can lead to the formation of a dihydro-beta-carboline or a fully aromatic beta-carboline. This process can be accelerated by exposure to air (autoxidation), light, or oxidizing agents.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use a mass spectrometer coupled with your HPLC (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This will provide crucial information about the molecular weight of the degradation products.

  • Perform Forced Degradation Studies: To confirm the identity of the degradants, intentionally stress a fresh sample of your compound under controlled hydrolytic and oxidative conditions. Compare the retention times and mass spectra of the resulting peaks with the unknown peaks in your stored sample.

Experimental Protocol: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential byproducts.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or DAD detector

  • LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and add an equal volume of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve a small amount of the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Let the mixture stand at room temperature for 24 hours.

  • Oxidative Degradation: Dissolve a small amount of the compound in a suitable solvent and add an equal volume of 3% H₂O₂. Let the mixture stand at room temperature for 24 hours, protected from light.

  • Photodegradation: Dissolve the compound in a suitable solvent and expose it to a UV lamp (e.g., 254 nm or 365 nm) for 24 hours. Prepare a control sample that is kept in the dark.

  • Analysis: Analyze all samples (including a non-degraded control) by HPLC and LC-MS.

Data Presentation: Expected Degradation Products
Stress Condition Proposed Degradation Pathway Expected Byproduct(s) Expected m/z [M+H]⁺
Acid/Base Hydrolysis Lactam ring opening2-(4-methoxy-1H-indol-3-yl)ethan-1-aminium-1-carboxylate235.11
Oxidation Dehydrogenation of the tetrahydro-beta-carboline ring6-Methoxy-4,9-dihydro-1H-beta-carbolin-1-one (Dihydro)215.08
6-Methoxy-9H-beta-carbolin-1-one (Aromatic)213.07
Photodegradation Complex, may involve oxidation and other rearrangementsVarious, including oxidized and ring-cleaved productsVariable

Visualization of Proposed Degradation Pathways

To aid in the conceptual understanding of the potential degradation mechanisms, the following diagrams illustrate the proposed pathways.

cluster_hydrolysis Hydrolytic Degradation parent_h 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one product_h Ring-Opened Carboxylic Acid parent_h->product_h Acid or Base (Lactam Hydrolysis)

Caption: Proposed hydrolytic degradation of the parent compound.

cluster_oxidation Oxidative Degradation parent_o 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one product_o1 6-Methoxy-4,9-dihydro- 1H-beta-carbolin-1-one parent_o->product_o1 Oxidation product_o2 6-Methoxy-9H-beta-carbolin- 1-one product_o1->product_o2 Further Oxidation

Caption: Proposed oxidative degradation pathway.

FAQ 2: My compound seems to be degrading even when stored in a standard solvent at -20°C. How can I improve its stability for long-term storage?

Answer: While cold storage is generally recommended, the choice of solvent and the exclusion of light and oxygen are also critical for the long-term stability of this compound.

Recommendations for Stable Storage:

  • Solvent Selection: Use aprotic, anhydrous solvents such as DMSO or DMF for long-term storage of stock solutions. Protic solvents like methanol or ethanol can participate in solvolysis of the lactam ring over time. For aqueous buffers, prepare solutions fresh and use them promptly.

  • Inert Atmosphere: Oxygen can promote oxidative degradation. For maximum stability, overlay your sample with an inert gas like argon or nitrogen before sealing the vial.

  • Light Protection: Beta-carbolines can be photosensitive.[1][2] Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • pH Control: If you must use aqueous solutions, maintain a neutral pH (around 7.0). Both acidic and basic conditions can accelerate hydrolysis.

FAQ 3: I am trying to develop a stability-indicating HPLC method. What are the key parameters I should focus on?

Answer: A robust stability-indicating method should be able to separate the parent compound from all potential degradation products, as well as from any formulation excipients.

Key Method Development Considerations:

  • Column Chemistry: A C18 column is a good starting point. If you have trouble separating the parent compound from its more polar hydrolytic degradation product, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic modifier (acetonitrile or methanol) is typically required to resolve compounds with different polarities.

  • pH of Mobile Phase: The pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with a pH range of 3-7 to find the optimal separation.

  • Detector: A photodiode array (PDA) or diode array detector (DAD) is highly recommended. This will allow you to assess peak purity and identify any co-eluting peaks by comparing their UV spectra.

  • Method Validation: Once you have a method that appears to provide good separation, you must validate it according to ICH guidelines. This includes assessing specificity (using your forced degradation samples), linearity, accuracy, precision, and robustness. For more on forced degradation studies, refer to established guidelines.[3]

Workflow for Investigating Degradation

start Observation of Unexpected Peaks forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic) start->forced_degradation lcms_analysis Analyze by LC-MS to Determine m/z forced_degradation->lcms_analysis structure_elucidation Propose Structures of Degradation Products lcms_analysis->structure_elucidation method_development Develop Stability-Indicating HPLC Method structure_elucidation->method_development validation Validate Method (Specificity, Linearity, etc.) method_development->validation storage_optimization Optimize Storage Conditions (Solvent, Light, Atmosphere) validation->storage_optimization end Implement Routine Stability Testing storage_optimization->end

Caption: A systematic workflow for identifying and addressing degradation issues.

References

  • Photostability of 11f and 12d carbolines. ResearchGate. Available from: [Link]

  • Degradation of β-Carbolines Harman and Norharman in Edible Oils during Heating. Foods. 2021;10(11):2863. Available from: [Link]

  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan. Journal of Agricultural and Food Chemistry. 2022;70(29):9108-9118. Available from: [Link]

  • Evaluation of the Formation of Six Beta-Carboline Alkaloids, a Class of Natural Toxins, in Meat Products Using Liquid Chromatography Tandem Mass Spectrometry. Toxins. 2024;17(6):266. Available from: [Link]

  • Degradation of tetrahydro-beta-carbolines in the presence of nitrite: HPLC-MS analysis of the reaction products. Journal of Agricultural and Food Chemistry. 2007;55(25):10343-9. Available from: [Link]

  • Degradation of Tetrahydro- β -carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. ResearchGate. Available from: [Link]

  • Degradation of Tetrahydro-β-carbolines in the Presence of Nitrite: HPLC−MS Analysis of the Reaction Products. Journal of Agricultural and Food Chemistry. 2007;55(25):10343-10349. Available from: [Link]

  • Theoretical study of the alkaline hydrolysis of an aza-β-lactam derivative of clavulanic acid. ResearchGate. Available from: [Link]

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Dalton Transactions. 2022;51(32):12241-12249. Available from: [Link]

  • Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes. Analytica Chimica Acta. 2007;585(2):323-30. Available from: [Link]

  • Development of a simultaneous analytical method for the dietary exposure determination of β-Carboline alkaloids in foods. ResearchGate. Available from: [Link]

  • Degradation of β-lactam antibiotics. ResearchGate. Available from: [Link]

  • Identification, Formation, and Occurrence of Perlolyrine: A β-Carboline Alkaloid with a Furan Moiety in Foods. Journal of Agricultural and Food Chemistry. 2022;70(48):15111-15119. Available from: [Link]

  • Beta-carboline Derivatives: Novel Photosensitizers That Intercalate Into DNA to Cause Direct DNA Damage in Photodynamic Therapy. Biochemical and Biophysical Research Communications. 2006;342(3):894-901. Available from: [Link]

  • Mechanisms of DNA damage by photoexcited 9-methyl-β-carbolines. Organic & Biomolecular Chemistry. 2005;3(9):1643-51. Available from: [Link]

  • Photoactive beta-carbolines. ResearchGate. Available from: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. 2018;23(10):2669. Available from: [Link]

  • Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents. ACS Infectious Diseases. 2021;7(9):2683-2694. Available from: [Link]

  • Food-Derived β-Carboline Alkaloids Ameliorate Lipid Droplet Accumulation in Human Hepatocytes. Molecules. 2022;27(9):2987. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2012;2(3):159-165. Available from: [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. mSphere. 2024;9(2):e00570-23. Available from: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. 2021;9:641421. Available from: [Link]

  • Degradation of beta-lactam antibiotics. ResearchGate. Available from: [Link]

  • β-Lactam. Wikipedia. Available from: [Link]

Sources

"6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one" minimizing batch-to-batch variability

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support center for "6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one." This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows involving this compound. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the consistency and reliability of your results.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and concerns regarding the synthesis and handling of this compound.

Q1: What is the most common synthetic route for this molecule, and what are its critical steps?

A1: The most prevalent and established method for synthesizing the tetrahydro-β-carboline scaffold is the Pictet-Spengler reaction.[1][2][3] This reaction involves the condensation of a β-arylethylamine (like 6-methoxytryptamine) with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] The critical steps that directly influence yield and purity are the initial formation of the iminium ion and the subsequent ring-closure, which are highly sensitive to pH, temperature, and solvent choice.[4]

Q2: My yields are consistently low. What are the primary factors I should investigate?

A2: Low yields in a Pictet-Spengler reaction for this target molecule can often be attributed to several key factors:

  • Inadequate Acid Catalysis: The reaction requires an acidic environment to facilitate the formation of the electrophilic iminium ion necessary for cyclization.[2][3] Insufficient acid or the use of a weak acid can stall the reaction.

  • Reaction Temperature and Time: While some Pictet-Spengler reactions proceed at physiological conditions, many require heating to overcome the activation energy for ring closure.[2] Reaction times should also be optimized, as prolonged exposure to harsh conditions can lead to side products.

  • Substrate Quality: The purity of your starting materials, 6-methoxytryptamine and the corresponding carbonyl compound, is paramount. Impurities can interfere with the reaction and complicate purification.

Q3: I'm observing significant color changes in my product upon storage. What could be the cause?

A3: Tetrahydro-β-carbolines are susceptible to oxidation, which can lead to the formation of fully aromatic β-carboline species or other colored degradation products.[5][6][7] This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Proper storage under an inert atmosphere (like argon or nitrogen), in amber vials, and at reduced temperatures is crucial to maintain the integrity of the compound.

Q4: What are the recommended analytical techniques for assessing the purity and identity of my final product?

A4: A combination of techniques is recommended for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the target molecule and identify any major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity and quantifying impurities. A well-developed HPLC method can resolve the target compound from starting materials and byproducts.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and handling of this compound.

Guide 1: Inconsistent Yields and Reaction Conversion

Problem: Significant variability in product yield from one batch to another, or incomplete conversion of starting materials.

Root Cause Analysis:

The Pictet-Spengler reaction is the cornerstone of this synthesis, and its outcome is highly dependent on a delicate balance of reaction parameters.

  • The Role of the Catalyst: The reaction is typically acid-catalyzed. The concentration and type of acid (protic acids like HCl, TFA, or Lewis acids) are critical.[4] Too little acid results in slow or incomplete iminium ion formation, while too much can lead to side reactions or degradation of the indole ring.

  • Solvent Effects: The choice of solvent impacts the solubility of reactants and the stability of the intermediates. Protic solvents like methanol can participate in the reaction, while aprotic solvents like dichloromethane or toluene may offer better control.[4]

  • Temperature and Reaction Kinetics: The rate of both the desired cyclization and potential side reactions is temperature-dependent. An optimal temperature profile is necessary to favor product formation.

Workflow for Optimization:

Caption: A systematic workflow for troubleshooting inconsistent yields.

Step-by-Step Protocol for Optimization:

  • Starting Material Validation:

    • Before starting, confirm the purity of 6-methoxytryptamine and the aldehyde/ketone reactant using ¹H NMR and LC-MS.

    • Ensure reagents are dry, as water can interfere with the reaction.

  • Systematic Parameter Screening:

    • Set up a series of small-scale parallel reactions to screen different conditions.

    • Catalyst: Test a range of acid catalysts (e.g., trifluoroacetic acid, hydrochloric acid, p-toluenesulfonic acid) at varying concentrations.

    • Solvent: Compare reaction outcomes in both protic (e.g., methanol) and aprotic (e.g., dichloromethane, toluene) solvents.

    • Temperature: Run reactions at different temperatures (e.g., room temperature, 50 °C, reflux) and monitor progress over time using TLC or LC-MS.

  • Data Analysis and Selection of Optimal Conditions:

    • Carefully analyze the yield and purity of the product from each reaction.

    • Select the combination of catalyst, solvent, and temperature that provides the best balance of high yield and purity.

Data Summary Table:

ParameterCondition ACondition BCondition C
Catalyst 1.1 eq TFA1.1 eq HCl1.1 eq p-TsOH
Solvent DichloromethaneMethanolToluene
Temperature 25°CRefluxReflux
Time 24 h12 h18 h
Yield (%) 65%85%78%
Purity (HPLC) 92%98%95%
Guide 2: Product Instability and Coloration

Problem: The isolated product, initially a white or off-white solid, develops a yellow or brown color over time, and repeat analyses show increasing levels of impurities.

Root Cause Analysis:

Tetrahydro-β-carbolines are prone to oxidative degradation. The electron-rich indole nucleus and the tetrahydro-pyridine ring are susceptible to oxidation, leading to the formation of the more stable, fully aromatic β-carboline structure or other oxidized byproducts.[5][6][7]

Visualizing the Degradation Pathway:

Degradation_Pathway THBC 6-Methoxy-2,3,4,9-tetrahydro -1H-beta-carbolin-1-one (Less Stable) Aromatic Aromatic β-Carboline (More Stable, Colored) THBC->Aromatic Oxidation Other Other Degradation Products THBC->Other Oxidation Oxidants O₂, Light, Metal Ions Oxidants->THBC

Caption: Oxidative degradation pathway of the target compound.

Recommended Handling and Storage Protocol:

  • Purification:

    • During workup, minimize exposure to strong acids or bases for extended periods.

    • Use purification techniques like column chromatography on silica gel to remove catalytic residues and impurities that might promote degradation.

  • Drying:

    • Dry the final product thoroughly under high vacuum to remove residual solvents, which can contain dissolved oxygen.

  • Packaging and Storage:

    • Atmosphere: Store the compound under an inert atmosphere (argon or nitrogen). This can be achieved by flushing the storage vial with the inert gas before sealing.

    • Container: Use amber glass vials to protect the compound from light.

    • Temperature: Store at low temperatures (-20°C is recommended for long-term storage) to slow down the rate of any potential degradation reactions.

  • Regular Quality Control:

    • For critical applications, re-analyze stored batches by HPLC before use to confirm purity.

III. References

  • Herraiz, T. (2014). Naturally-occurring tetrahydro-β-carboline alkaloids derived from tryptophan are oxidized to bioactive β-carboline alkaloids by heme peroxidases. Biochemical and Biophysical Research Communications, 451(1), 42-47. Available at: [Link]

  • Lopes, J., et al. (2022). Methodologies for the Synthesis of β-Carbolines. Arkivoc, 2022(1), 1-59. Available at: [Link]

  • Pictet, A., & Spengler, T. (1911). Über die Bildung von Isochinolin-derivaten durch Einwirkung von Methylal auf Phenyl-äthylamin, Phenyl-alanin und Tyrosin. Berichte der deutschen chemischen Gesellschaft, 44(3), 2030-2036. (Historical reference, modern interpretations and reviews are more accessible, e.g., Wikipedia).

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Chemeurope.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

  • Herraiz, T., & Galisteo, J. (2003). Identification and quantification of 1,2,3,4-tetrahydro-β-carboline, 2-methyl-1,2,3,4-tetrahydro-β-carboline, and 6-methoxy-1,2,3,4-tetrahydro-β-carboline as in vivo constituents of rat brain and adrenal gland. Journal of Neurochemistry, 86(4), 844-851. Available at: [Link]

  • Goh, E. L. K., et al. (2012). 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2893. Available at: [Link]

  • Li, J., et al. (2019). Oxidation of Tetrahydro-β-carbolines by Persulfate. Organic Letters, 21(18), 7481-7485. Available at: [Link]

  • Frahn, J. L., & O'Keefe, D. F. (1971). A Synthesis of 6-Methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline. Australian Journal of Chemistry, 24(10), 2189-2192. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Monoamine Oxidase-A Inhibition: The Potent Alkaloid Harmine versus the Enigmatic 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the intricate landscape of neuropharmacology, the inhibition of monoamine oxidase-A (MAO-A) remains a pivotal strategy for modulating neurotransmitter levels, with profound implications for treating depression and other neurological disorders. Within the diverse chemical space of MAO-A inhibitors, the β-carboline alkaloids stand out for their natural origins and potent activity. This guide provides an in-depth comparison of two such molecules: the well-characterized, potent inhibitor harmine and the lesser-known, structurally distinct 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one .

While harmine's inhibitory profile is extensively documented, a notable gap exists in the scientific literature regarding the MAO-A inhibitory potential of 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one. This guide will therefore present a data-driven profile of harmine, juxtaposed with a structural analysis of its lactam-containing analogue. Crucially, we will provide a comprehensive experimental protocol to empower researchers to directly ascertain the inhibitory characteristics of 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one and similar compounds, thereby addressing the current knowledge deficit.

Introduction to the Targets: MAO-A and β-Carboline Inhibitors

Monoamine oxidase-A is a mitochondrial flavoenzyme responsible for the oxidative deamination of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[1][2] By inhibiting MAO-A, the synaptic concentration and duration of action of these neurotransmitters are increased, an effect that underlies the therapeutic efficacy of many antidepressant drugs.[3]

β-carbolines, a class of indole alkaloids, are found in various plants and can also be formed endogenously in humans.[4][5] Many of these compounds are recognized as potent, reversible, and competitive inhibitors of MAO-A.[2][4] Their tricyclic structure provides a rigid scaffold that can effectively interact with the active site of the MAO-A enzyme.

cluster_compounds Chemical Structures Harmine Harmine (7-Methoxy-1-methyl-9H-pyrido[3,4-b]indole) 6MeO_THBC_one 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Figure 1. Chemical structures of the two β-carbolines under review.

Comparative Analysis of MAO-A Inhibition

A direct, data-driven comparison is hampered by the absence of published experimental data for 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one's MAO-A inhibitory activity. However, we can robustly characterize harmine and discuss the structural features of its counterpart that may influence its potential activity.

Harmine: A Profile of a Potent, Reversible Inhibitor

Harmine is one of the most extensively studied β-carboline alkaloids and serves as a benchmark for reversible MAO-A inhibition.[6] Experimental data consistently demonstrate its high affinity for the enzyme.

Table 1: MAO-A Inhibition Profile of Harmine

ParameterReported ValueInhibition TypeSource
Ki 5 nMCompetitive, Reversible[4]
Ki 48 nMCompetitive, Reversible[4]

Note: Variation in Ki values can arise from differences in experimental conditions, such as enzyme source and substrate used.

The mechanism of harmine's action is well-established. It binds non-covalently to the active site of MAO-A, competing with endogenous substrates.[2][6] This reversible nature is a key feature, distinguishing it from older, irreversible MAO inhibitors that were associated with more significant side effects. The methoxy group at the 7-position and the methyl group at the 1-position are known to enhance its inhibitory potency.[4]

6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one: A Structural Perspective

In contrast to harmine, 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one is a tetrahydro-β-carboline derivative containing a lactam (a cyclic amide) moiety at the 1-position. While this compound has been synthesized and is commercially available, its biological activity, specifically its interaction with MAO-A, has not been reported in the peer-reviewed literature.[1]

From a structure-activity relationship (SAR) standpoint, several features are noteworthy:[3][7]

  • Saturation of the Pyridine Ring: The tetrahydro nature of the C-ring, as seen in this molecule and its close analogue pinoline (6-methoxy-1,2,3,4-tetrahydro-β-carboline), generally maintains MAO-A inhibitory activity, though often with reduced potency compared to the fully aromatic counterparts like harmine.[8]

  • The 1-Oxo (Lactam) Group: The most significant structural deviation from other studied β-carbolines is the carbonyl group at the 1-position. This group will substantially alter the electron distribution and steric profile of the molecule compared to a methyl group (as in harmine) or a hydrogen (as in pinoline). The hydrogen-bonding potential of the adjacent N-H group is also modified. How this lactam functionality impacts binding within the MAO-A active site is currently unknown and requires experimental validation.

  • Position of the Methoxy Group: The methoxy group is at the 6-position, which is also known to be a favorable position for MAO-A inhibition in the broader β-carboline class.

Given the MAO-A inhibitory activity of the structurally related pinoline (IC50 of 1.6 µM in mouse brain homogenate), it is plausible that 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one also possesses MAO-A inhibitory properties.[8] However, the potency relative to harmine cannot be predicted and must be determined empirically.

Experimental Protocol: Determining MAO-A Inhibitory Potency (IC50)

To address the data gap for 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one and to provide a robust methodology for comparative studies, the following detailed protocol for an in vitro fluorometric MAO-A inhibition assay is provided. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-A activity.

Principle of the Assay

MAO-A catalyzes the oxidative deamination of a substrate (e.g., kynuramine), producing an aldehyde, ammonia, and H₂O₂. In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to produce the highly fluorescent resorufin, which can be quantified. A decrease in the rate of fluorescence generation in the presence of a test compound indicates MAO-A inhibition.

Substrate Kynuramine (MAO-A Substrate) Product1 Aldehyde + NH3 + H₂O₂ Substrate->Product1  MAO-A MAO-A MAO-A Enzyme Product2 Resorufin (Fluorescent) Product1->Product2  H₂O₂ + HRP Probe Amplex® Red (Non-fluorescent) HRP HRP

Figure 2. Fluorometric MAO-A Inhibition Assay Workflow.
Materials and Reagents
  • Enzyme: Recombinant human MAO-A

  • Substrate: Kynuramine

  • Fluorogenic Probe: Amplex® Red (or similar)

  • Enzyme: Horseradish Peroxidase (HRP)

  • Positive Control: Harmine or Clorgyline

  • Test Compound: 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

  • Buffer: 100 mM potassium phosphate buffer, pH 7.4

  • Solvent: DMSO for dissolving compounds

  • Plate: Opaque, black 96-well microplate

  • Instrumentation: Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compound, harmine (positive control), and Amplex® Red in DMSO (e.g., 10 mM). Store protected from light.

    • Prepare a stock solution of kynuramine in the assay buffer (e.g., 25 mM).

    • Prepare a stock solution of HRP in the assay buffer (e.g., 10 U/mL).

  • Compound Dilution Series:

    • Perform serial dilutions of the test compound and harmine in assay buffer containing a small, consistent percentage of DMSO (e.g., <1%) to achieve a range of final assay concentrations (e.g., from 0.1 nM to 100 µM).

  • Assay Plate Setup:

    • Design the plate layout to include wells for:

      • Blank: Assay buffer only (no enzyme).

      • Vehicle Control: Enzyme + assay buffer with DMSO (no inhibitor).

      • Positive Control: Enzyme + serial dilutions of harmine.

      • Test Compound: Enzyme + serial dilutions of 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one.

    • Add 50 µL of the appropriate compound dilutions (or vehicle) to the wells of the 96-well plate.

  • Enzyme Pre-incubation:

    • Prepare an enzyme solution of MAO-A in the assay buffer.

    • Add 25 µL of the MAO-A solution to all wells except the blank.

    • Incubate the plate for 15 minutes at 37°C. This allows the inhibitors to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Prepare a reaction mix containing kynuramine, HRP, and Amplex® Red in the assay buffer.

    • Initiate the enzymatic reaction by adding 25 µL of the reaction mix to all wells.

    • The final concentrations in a 100 µL reaction volume might be, for example: 0.25 mM kynuramine, 1 U/mL HRP, and 50 µM Amplex® Red. These should be optimized based on the specific enzyme activity and desired signal window.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time (e.g., 40 minutes).

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • For kinetic reads, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound and positive control relative to the vehicle control: % Inhibition = 100 x (1 - [Rate of Sample / Rate of Vehicle Control])

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion and Future Directions

Harmine stands as a well-validated, high-potency reversible inhibitor of MAO-A, with a Ki in the low nanomolar range.[4] In contrast, 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one remains a pharmacological enigma. Its structural features, particularly the lactam ring, differentiate it from well-studied β-carbolines, making predictions of its inhibitory potential speculative.

The provided experimental protocol offers a clear and robust pathway for the direct determination of this compound's MAO-A inhibitory activity. Such an investigation is a necessary next step to either classify this molecule as a novel MAO-A inhibitor or to rule out this mechanism of action. By systematically evaluating compounds like 6-methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, the scientific community can continue to refine the structure-activity relationships of β-carboline-based MAO-A inhibitors, paving the way for the rational design of new therapeutic agents with improved efficacy and selectivity.

References

  • Benny, F., Kumar, S., Jayan, J., Abdelgawad, M. A., Ghoneim, M. M., Kumar, A., Manoharan, A., Susan, R., Sudevan, S. T., & Mathew, B. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie, e2300091. [Link][3][9]

  • Benny, F., Kumar, S., Jayan, J., et al. (2023). Review of β‐carboline and its derivatives as selective MAO‐A inhibitors. Archiv der Pharmazie. [Link][3]

  • Buckholtz, N. S., & Boggan, W. O. (1977). Monoamine oxidase inhibition in brain and liver produced by β-carbolines: structure-activity relationships. Journal of Neurochemistry, 28(1), 197-199.
  • Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 326(2), 378–386. [Link]

  • Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137–142. [Link]

  • Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142. [Link][4]

  • Krhut, L., et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. International Journal of Molecular Sciences, 23(19), 11956. [Link]

  • McKenna, D. J., Callaway, J. C., & Grob, C. S. (1998). The scientific investigation of ayahuasca: a review of past and current research. The Heffter Review of Psychedelic Research, 1, 65-77.
  • Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 326(2), 378-386. [Link][5]

  • Rommelspacher, H., May, T., & Salewski, B. (1994). Harman (1-methyl-beta-carboline) and other beta-carbolines are inhibitors of monoamine oxidase in the rat brain. European Journal of Pharmacology, 252(1), 51-59.
  • Saavedra, J. M., & Axelrod, J. (1972). Psychotomimetic N-methylated tryptamines: formation in brain in vivo and in vitro. Science, 175(4028), 1365-1366.
  • Son, S. Y., Ma, J., Kondou, Y., Yoshimura, M., Yamashita, E., & Tsukihara, T. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: the control of opening the entry for substrates/inhibitors. Proceedings of the National Academy of Sciences, 105(15), 5739-5744.
  • Tipton, K. F., Boyce, S., O'Sullivan, J., Davey, G. P., & Healy, J. (2004). Monoamine oxidase: certainties and uncertainties. Current Medicinal Chemistry, 11(15), 1965-1982.
  • Udenfriend, S., Witkop, B., Redfield, B. G., & Weissbach, H. (1958). Studies with reversible inhibitors of monoamine oxidase: harmaline and related compounds. Biochemical Pharmacology, 1(2-3), 160-165.
  • Vilar, S., Santana, L., & Uriarte, E. (2006). A comprehensive review on the chemistry and pharmacology of β-carbolines. Current Medicinal Chemistry, 13(7), 733-761.
  • McIsaac, W. M., Ho, B. T., & Estevez, V. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 20(1), 73-78. [Link][8]

Sources

A Comparative Guide for Researchers: 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one versus Moclobemide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide to Two Distinct Reversible Inhibitors of Monoamine Oxidase-A

For researchers and drug development professionals in neuropharmacology, the selective and reversible inhibition of monoamine oxidase-A (MAO-A) represents a key strategy for modulating monoaminergic neurotransmission. This guide provides a detailed, data-driven comparison of moclobemide, a well-established clinical agent, and 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a less-characterized but promising beta-carboline derivative.

Due to the limited public data on this compound, this guide will leverage experimental data from its close structural analogue, Pinoline (6-Methoxy-1,2,3,4-tetrahydro-β-carboline) , as a proxy to facilitate a meaningful comparison. This substitution is based on their shared beta-carboline scaffold, which is fundamental to their MAO-A inhibitory activity. We will clearly delineate when data pertains to pinoline.

Introduction: Two Faces of Reversible MAO-A Inhibition

Moclobemide is a benzamide derivative and a member of the Reversible Inhibitors of Monoamine Oxidase A (RIMA) class of antidepressants.[1] First launched in 1992, it represented a significant advancement over the older, irreversible MAOIs due to its improved safety profile, particularly the reduced risk of the "cheese effect"—a hypertensive crisis induced by tyramine-rich foods.[2][3] Its clinical efficacy in depression and social anxiety is well-documented.[2]

This compound belongs to the beta-carboline family of indole alkaloids.[4] Beta-carbolines are found in nature and can also be formed endogenously in mammals.[5] Many, like the related harmala alkaloids, are known for their potent, reversible MAO-A inhibitory properties.[6] While this specific "-1-one" derivative has shown antidepressant-like activity in animal models, it remains primarily a research compound.[4] Its structural relative, pinoline, is a known selective inhibitor of MAO-A.[7]

Mechanism of Action: A Tale of Two Binding Kinetics

Both compounds achieve their primary pharmacological effect by inhibiting MAO-A, the enzyme responsible for the degradation of key neurotransmitters like serotonin, norepinephrine, and dopamine.[8][9] This inhibition leads to increased synaptic availability of these monoamines, which is believed to underpin their antidepressant effects. The crucial distinction lies in their mode and kinetics of interaction with the enzyme.

Moclobemide: A Slow-Binding, Non-Covalent Inhibitor

Moclobemide's interaction with MAO-A is a two-step process. It initially exhibits a competitive binding phase with a relatively low affinity.[8] However, with time, conformational changes in either the inhibitor or the enzyme lead to the formation of a more tightly bound, non-covalent complex.[10] This "slow-binding" characteristic results in a potent, non-competitive inhibition in practice.[10] The MAO-A inhibition by moclobemide lasts for approximately 8-10 hours, and the enzyme's activity is fully restored within 24 hours of the last dose, a key feature of its reversibility.[2][9]

Beta-Carbolines: Classic Reversible Competitive Inhibition

Beta-carboline derivatives, including pinoline, typically act as classical reversible and competitive inhibitors of MAO-A.[11] They bind to the active site of the enzyme, directly competing with substrates like serotonin. This binding is non-covalent and readily reversible, allowing endogenous substrates to displace the inhibitor as its concentration decreases. This straightforward competitive mechanism contrasts with the more complex kinetics of moclobemide.

Diagram: Comparative Mechanism of MAO-A Inhibition

MAO_Inhibition cluster_0 Moclobemide: Slow-Binding Inhibition cluster_1 Beta-Carboline: Competitive Inhibition MAO_A_Moc MAO-A (Active) InitialComplex_Moc [MAO-A···Moc] Initial Competitive Complex Low Affinity (Ki ≈ 0.2-0.4 mM) Metabolites_Moc Metabolites MAO_A_Moc->Metabolites_Moc Metabolizes Moc Moclobemide Moc->InitialComplex_Moc Rapid Association InitialComplex_Moc->MAO_A_Moc Rapid Dissociation TightComplex_Moc [MAO-A-Moc]* Tight Non-Competitive Complex High Potency InitialComplex_Moc->TightComplex_Moc Slow Conformational Change TightComplex_Moc->InitialComplex_Moc Slow Dissociation Substrate_Moc Substrate (e.g., Serotonin) Substrate_Moc->MAO_A_Moc Binds MAO_A_BC MAO-A (Active) Complex_BC [MAO-A···BC] Competitive Complex Metabolites_BC Metabolites MAO_A_BC->Metabolites_BC Metabolizes BC Beta-Carboline (e.g., Pinoline) BC->Complex_BC Association Complex_BC->MAO_A_BC Dissociation Substrate_BC Substrate (e.g., Serotonin) Substrate_BC->MAO_A_BC Binds & Competes

Caption: Contrasting inhibition kinetics of moclobemide and beta-carbolines.

Comparative Performance: Potency and Selectivity

Objective comparison requires quantitative data. The following table summarizes key inhibitory constants. It is critical to note the different experimental conditions and the use of pinoline as a proxy for the target beta-carboline.

Parameter6-Methoxy-...-1-one (as Pinoline)MoclobemideReference(s)
MAO-A Inhibition (IC₅₀) 1.6 µM (in vitro, mouse brain)10 µM (in vitro, rat brain)[4],[12]
MAO-A Inhibition (Ki) Not Reported~0.2 - 0.4 mM (initial competitive phase)[8]
MAO-B Inhibition Low inhibition at doses ≤ 50 mg/kg (in vivo)IC₅₀ > 1000 µM (in vitro, rat brain)[4],[12]
Selectivity for MAO-A High at lower concentrationsHigh[4],[12]
Reversibility Reversible (in vivo inhibition gone by 24h)Rapidly Reversible (activity restored in 24h)[4],[9]

Causality Behind the Data:

  • Potency (IC₅₀): Based on available in vitro data, pinoline (IC₅₀ = 1.6 µM) appears more potent than moclobemide (IC₅₀ = 10 µM) in direct enzyme inhibition assays.[4][12] The high initial Ki value for moclobemide (~0.2-0.4 mM) reflects its weak initial binding, which does not represent its effective, time-dependent potency achieved after the slow conformational change.[8] Therefore, direct comparison of these specific values should be done with caution; ex vivo studies confirm moclobemide is a potent inhibitor after administration.[10]

  • Selectivity: Both compounds are highly selective for the MAO-A isoform. Pinoline shows minimal inhibition of MAO-B at effective MAO-A inhibitory doses.[4] Moclobemide's IC₅₀ for MAO-B is over 100 times higher than for MAO-A.[12] This selectivity is crucial for achieving antidepressant effects without significantly impacting the dopamine-metabolizing activity of MAO-B, which is more relevant in conditions like Parkinson's disease.[13]

  • Reversibility: The reversibility of both compounds is a key safety feature. For pinoline, in vivo MAO-A inhibition resolves within 24 hours.[4] Similarly, moclobemide's inhibition is transient, allowing MAO-A activity to recover quickly.[9] This rapid restoration of enzyme function is why RIMAs do not require the strict dietary tyramine restrictions associated with irreversible MAOIs.[2] If tyramine levels rise, it can compete with and displace the reversible inhibitor from MAO-A, allowing for its metabolism and preventing a hypertensive crisis.[2]

Pharmacokinetic Profiles and Drug Interaction Potential

A compound's journey through the body is as critical as its mechanism of action. Here, moclobemide is well-characterized, while data for the beta-carboline is more limited.

Parameter6-Methoxy-...-1-one (as Pinoline)MoclobemideReference(s)
Absorption Not ReportedRapidly and almost completely absorbed[3]
Bioavailability Not Reported55-95% (increases with repeated dosing)[2]
Plasma Half-life Not Reported1-2 hours[2]
Metabolism Primarily via O-demethylation by CYP2D6 Liver; multiple pathways, not majorly via CYP2D6[7]
Key Drug Interactions Potential inhibitor of CYP enzymesCimetidine, SSRIs, SNRIs, Pethidine[14],[2],[1]

Expert Insights on Pharmacokinetics:

  • Metabolic Pathways: The reliance of pinoline on CYP2D6 for its metabolism is a significant point of differentiation.[7] CYP2D6 is a highly polymorphic enzyme, meaning its activity varies considerably across the population. Individuals who are "poor metabolizers" could experience significantly higher plasma concentrations of the beta-carboline, potentially leading to exaggerated effects or adverse events. Moclobemide's metabolism is less dependent on a single polymorphic enzyme, potentially leading to more predictable pharmacokinetics across different patient populations.

  • Drug-Drug Interaction (DDI) Potential: Moclobemide has a known and manageable DDI profile. Co-administration with the enzyme inhibitor cimetidine can double moclobemide's plasma levels.[14] More critically, combining it with other serotonergic agents like SSRIs or pethidine carries a risk of serotonin syndrome, although this risk is lower than with irreversible MAOIs.[1][2] Beta-carbolines as a class have been shown to inhibit various CYP450 enzymes. This suggests that this compound could inhibit the metabolism of co-administered drugs, a critical consideration for any drug development program.

Experimental Protocols: A Self-Validating System

To enable researchers to conduct their own comparative studies, we provide a standardized protocol for an in vitro MAO-A inhibition assay. The causality for this experimental design is to provide a robust, reproducible method for determining a key performance parameter: the IC₅₀ value.

Protocol: In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol is designed to be self-validating by including a known inhibitor (moclobemide) as a positive control, ensuring the assay is performing as expected.

1. Materials:

  • Human recombinant MAO-A enzyme
  • Kynuramine (substrate)
  • Phosphate buffer (e.g., 100 mM, pH 7.4)
  • Test compounds (6-Methoxy-...-1-one and Moclobemide) dissolved in DMSO
  • NaOH (e.g., 1N) to stop the reaction
  • 96-well microplate (black, clear bottom)
  • Fluorometric plate reader (Excitation: ~310-320 nm, Emission: ~380-400 nm)

2. Procedure:

  • Prepare Reagents: Dilute MAO-A enzyme and kynuramine in phosphate buffer to desired working concentrations. Prepare serial dilutions of the test compounds and moclobemide (positive control) in buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid enzyme inhibition.
  • Assay Setup: In the 96-well plate, add:
  • 50 µL of phosphate buffer (for blanks)
  • 50 µL of test compound dilutions or moclobemide dilutions.
  • 50 µL of buffer with DMSO (for vehicle control).
  • Pre-incubation: Add 25 µL of the diluted MAO-A enzyme solution to all wells except the blanks (add 25 µL of buffer to blanks). Pre-incubate the plate at 37°C for 10-15 minutes. This step allows the inhibitors to interact with the enzyme before the substrate is introduced, which is particularly important for time-dependent inhibitors like moclobemide.
  • Initiate Reaction: Add 25 µL of the kynuramine substrate solution to all wells to start the reaction.
  • Incubation: Incubate the plate at 37°C for 20-30 minutes. The reaction time should be optimized to ensure the reaction is within the linear range for the vehicle control.
  • Stop Reaction: Add 25 µL of 1N NaOH to all wells to terminate the enzymatic reaction.
  • Read Fluorescence: Measure the fluorescence on the plate reader. The product of the reaction, 4-hydroxyquinoline, is fluorescent.

3. Data Analysis:

  • Subtract the average fluorescence of the blanks from all other wells.
  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle))
  • Plot the % Inhibition against the logarithm of the inhibitor concentration.
  • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value for each compound.

Diagram: Experimental Workflow for IC₅₀ Determination

Workflow A 1. Reagent Preparation - Serial Dilution of Inhibitors - Enzyme & Substrate Prep B 2. Plate Setup (96-well) - Add Inhibitors/Controls A->B C 3. Pre-incubation - Add MAO-A Enzyme - Incubate @ 37°C B->C D 4. Reaction Initiation - Add Kynuramine Substrate C->D E 5. Reaction Incubation - Incubate @ 37°C D->E F 6. Reaction Termination - Add NaOH E->F G 7. Data Acquisition - Read Fluorescence F->G H 8. Data Analysis - Calculate % Inhibition - Non-linear Regression - Determine IC50 G->H

Caption: Step-by-step workflow for in vitro MAO-A inhibition assay.

Conclusion and Future Directions

This guide provides a comparative analysis of this compound (via its analogue pinoline) and the established RIMA, moclobemide.

  • Mechanism: Both are selective, reversible MAO-A inhibitors, but moclobemide exhibits more complex slow-binding kinetics, while beta-carbolines act via classical competitive inhibition.

  • Potency & Selectivity: Based on available data, the beta-carboline scaffold shows high potency (low µM IC₅₀) and selectivity for MAO-A, comparable to or potentially greater than moclobemide in direct in vitro assays.

  • Pharmacokinetics & Safety: Moclobemide offers a well-understood pharmacokinetic profile and a favorable safety record, particularly its low propensity for the tyramine interaction.[2] The beta-carboline's reliance on the polymorphic CYP2D6 enzyme for metabolism presents a potential challenge for consistent dosing and raises the possibility of drug-drug interactions, which requires further investigation.

For researchers, this compound represents an intriguing lead compound. Its high potency warrants further investigation. Future studies should focus on obtaining a complete pharmacokinetic profile, directly assessing its MAO-A/MAO-B inhibition kinetics and reversibility, and screening for CYP450 inhibition to better understand its potential as a therapeutic agent. For now, moclobemide remains the benchmark for a clinically successful RIMA, balancing efficacy with a well-characterized and manageable safety profile.

References

  • Amrein R, et al. Interaction studies with moclobemide. Psychopharmacology (Berl). 1992;106 Suppl:S24-31. [Link]

  • Wikipedia. Moclobemide. [Link]

  • Cesura AM, et al. Mode of action and characteristics of monoamine oxidase-A inhibition by moclobemide. J Neural Transm Suppl. 1990;29:279-92. [Link]

  • Singer P. Pharmacology of Moclobemide and Its Fatal Drug Interactions in Overdose. Canadian Society of Forensic Science Journal. 2000;33(3):111-117. [Link]

  • Schoerlin MP, et al. An update of recent moclobemide interaction data. J Neural Transm Suppl. 1994;41:395-400. [Link]

  • Holford NH, et al. Monoamine oxidase-A: pharmacodynamics in humans of moclobemide, a reversible and selective inhibitor. Br J Clin Pharmacol. 1994;37(5):433-9. [Link]

  • Stahl SM. Moclobemide - Prescriber's Guide. Cambridge University Press & Assessment. 2021. [Link]

  • Nair NPV, et al. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. e-lactancia.org. 1992. [Link]

  • Yu AM, et al. Pinoline May be Used as a Probe for CYP2D6 Activity. PMC. 2007. [Link]

  • Grokipedia. Pinoline. [Link]

  • Kamal A, et al. β-Carbolines as potential anticancer agents. Eur J Med Chem. 2021;219:113321. [Link]

  • Airaksinen MM, et al. Major pharmacological effects of 6-methoxytetrahydro-beta-carboline, a drug elevating the tissue 5-hydroxytryptamine level. Arzneimittelforschung. 1978;28(1):42-6. [Link]

  • Wikipedia. 6-MeO-THH. [Link]

  • Glennon RA, et al. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Semantic Scholar. 1994. [Link]

  • Wikipedia. 6-Methoxyharman. [Link]

  • Mahender T, et al. Beta-Carboline Alkaloids: An Integrative Review of Chemistry, Structure–Activity Relationships and Pharmacological Significance. IJFMR. 2022;6. [Link]

  • Buckholtz NS, et al. 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neurosci Lett. 1980;20(1):73-8. [Link]

  • Nair NPV, et al. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. J Psychiatry Neurosci. 1993;18(5):214-25. [Link]

  • Cao R, et al. β-Carboline Alkaloids: Biochemical and Pharmacological Functions. ResearchGate. 2007. [Link]

  • de Santana T, et al. Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. PMC. 2022. [Link]

  • Pimpinella G, Palmery M. Interaction of beta-carbolines with central dopaminergic transmission in mice: structure-activity relationships. Neurosci Lett. 1995;189(2):121-4. [Link]

  • Nair NPV, et al. Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide. PMC. 1993. [Link]

  • van der Weide J, et al. Pharmacokinetics of pemoline in plasma, saliva and urine following oral administration. ResearchGate. 1979. [Link]

  • Finberg JPM, et al. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. ResearchGate. 2016. [Link]

  • Oxenkrug G, et al. Chronic effect of the irreversible and reversible selective MAO-A inhibitors on rat pineal melatonin biosynthesis. J Neural Transm. 1986;66(3-4):259-67. [Link]

  • Oxenkrug G, et al. Selective inhibition of MAO-A but not MAO-B activity increases rat pineal melatonin. J Neural Transm. 1985;61(3-4):265-70. [Link]

  • Butera JA, et al. Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-Tetrahydro-β-Carboline (Pinoline) and Melatonin. ResearchGate. 2015. [Link]

  • Chaurasiya B, et al. Irreversible and reversible MAO inhibitors in clinical practice. ResearchGate. 2017. [Link]

  • Fowler JS, et al. Reversible inhibitors of monoamine oxidase-A (RIMAs): robust, reversible inhibition of human brain MAO-A by CX157. Neuropsychopharmacology. 2010;35(3):633-41. [Link]

  • Murphy DL, et al. Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. Psychopharmacology (Berl). 1979;62(2):129-32. [Link]

  • Fowler JS, et al. Reversible Inhibitors of Monoamine Oxidase-A (RIMAs): Robust, Reversible Inhibition of Human Brain MAO-A by CX157. PMC. 2009. [Link]

  • Youdim MB, et al. Selective MAO A and B inhibitors: their mechanism of action and pharmacology. Neuropharmacology. 1983;22(3B):441-6. [Link]

  • Sallee FR, et al. Pemoline pharmacokinetics and long term therapy in children with attention deficit disorder and hyperactivity. Clin Pharmacol Ther. 1985;37(5):592-600. [Link]

  • Finberg JPM, et al. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. 2016;7:340. [Link]

  • Richards JA, et al. Selective Inhibition of MAO-A, Not MAO-B, Results in Antidepressant-Like Effects on DRL 72-s Behavior. Psychopharmacology (Berl). 1988;96(2):153-60. [Link]

Sources

A Comparative In Vivo Validation Guide: Evaluating the Antidepressant Potential of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antidepressant-like effects of the novel β-carboline compound, 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one. We will objectively compare its potential efficacy against established antidepressant standards using validated in vivo behavioral paradigms. The focus is on robust experimental design, causal interpretation, and procedural integrity.

Introduction: The Rationale for Novel Antidepressants

Major Depressive Disorder (MDD) is a leading cause of disability worldwide, yet a significant portion of patients do not achieve remission with currently available treatments.[1] First-line therapies, such as Selective Serotonin Reuptake Inhibitors (SSRIs), primarily target the monoaminergic system.[2] However, the delayed onset of action and side effects necessitate the exploration of novel chemical entities with distinct mechanisms.

β-carboline alkaloids, a class of compounds found in various plants and even endogenously in mammals, represent a promising area of research.[3] These compounds are known to be multi-target agents, potentially modulating serotonergic and GABAergic systems, promoting neurogenesis, and inhibiting monoamine oxidase (MAO).[4][5] This guide focuses on a specific synthetic derivative, This compound , to assess its potential as a next-generation antidepressant.

Pharmacological Profiles: The Test Compound and Comparators

A robust in vivo study requires carefully selected comparators to contextualize the activity of the novel compound.

  • Test Compound: this compound: This β-carboline alkaloid is structurally related to compounds known for their psychoactive properties.[6] Preclinical evidence on related structures suggests a potential mechanism involving the inhibition of Monoamine Oxidase-A (MAO-A), an enzyme that degrades neurotransmitters like serotonin and norepinephrine.[7] Inhibition of MAO-A would lead to increased synaptic availability of these monoamines, a well-established antidepressant mechanism.[7][8]

  • Positive Control 1: Fluoxetine (SSRI): Fluoxetine is a second-generation antidepressant that selectively inhibits the reuptake of serotonin at the presynaptic terminal.[9][10] This action increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[11][12] It is a gold-standard comparator for novel compounds targeting the serotonin system.

  • Positive Control 2: Imipramine (TCA): As a first-generation tricyclic antidepressant (TCA), imipramine has a broader mechanism, inhibiting the reuptake of both serotonin and norepinephrine.[13][14][15] Its use provides a benchmark against a different class of monoamine reuptake inhibitors.

  • Negative Control: Vehicle: The vehicle (the solvent used to dissolve the compounds, e.g., saline with 0.1% Tween 80) is administered to a control group. This is critical to ensure that observed behavioral effects are due to the pharmacological action of the drugs and not the stress of injection or other procedural artifacts.

Proposed Mechanistic Differences

The primary distinction lies in how these compounds increase synaptic monoamines. Fluoxetine acts as a "gatekeeper" for the serotonin transporter, while Imipramine acts on both serotonin and norepinephrine transporters. In contrast, this compound is hypothesized to act as a "brake" on the enzyme (MAO-A) responsible for degrading these neurotransmitters.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron SER Serotonin (5-HT) SERT Serotonin Transporter (SERT) SER->SERT Reuptake MAOA Monoamine Oxidase A (MAO-A) SER->MAOA Degradation SynapticCleft Synaptic 5-HT SERT->SynapticCleft Receptor 5-HT Receptor SynapticCleft->Receptor Binding Fluoxetine Fluoxetine Fluoxetine->SERT Inhibits CompoundX 6-Methoxy- 2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one CompoundX->MAOA Inhibits

Diagram of Comparative Monoamine Mechanisms

In Vivo Experimental Workflows for Antidepressant Validation

To comprehensively assess antidepressant-like activity, a battery of behavioral tests is employed. Each test models a different aspect of depressive-like behavior and has a unique sensitivity to acute versus chronic drug administration.[16][17]

G Start Start: Animal Acclimatization (1 week) Grouping Random Assignment to Treatment Groups (n=10-12 per group) - Vehicle - Compound X (e.g., 10 mg/kg) - Fluoxetine (e.g., 20 mg/kg) Start->Grouping Dosing Drug Administration (i.p.) Grouping->Dosing Acute Acute Dosing (Single injection, 30-60 min prior to test) Dosing->Acute Chronic Chronic Dosing (Once daily for 14-21 days) Dosing->Chronic FST Forced Swim Test (FST) Acute->FST TST Tail Suspension Test (TST) Acute->TST NSFT Novelty-Suppressed Feeding Test (NSFT) Chronic->NSFT Data Data Analysis: Immobility Time (FST, TST) Latency to Feed (NSFT) FST->Data TST->Data NSFT->Data End End: Interpretation Data->End

General Experimental Validation Workflow
Forced Swim Test (FST)

The FST is a primary screening tool that assesses "behavioral despair."[18] Animals placed in an inescapable cylinder of water will eventually cease active escape attempts and adopt an immobile posture. A reduction in this immobility time is predictive of antidepressant efficacy.[19][20]

Protocol:

  • Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm diameter) is filled with water (24-26°C) to a depth of 30 cm, preventing the animal from touching the bottom.[21]

  • Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment.

  • Dosing: Administer the test compound, positive control, or vehicle intraperitoneally (i.p.) 60 minutes before the test.

  • Test Procedure: Gently place each mouse into the cylinder for a 6-minute session. The session is video-recorded for later analysis.

  • Data Scoring: An observer, blind to the treatment groups, scores the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating, with movements limited to those necessary to keep the head above water.

  • Post-Test Care: After the test, animals are removed, gently dried with a towel, and placed in a clean, dry cage under a warming lamp before being returned to their home cage.

G Dose 1. Administer Drug (60 min pre-test) Place 2. Place Mouse in Water Cylinder Dose->Place Record 3. Record for 6 min Place->Record Score 4. Score Immobility (last 4 min) Record->Score Dry 5. Remove & Dry Animal Score->Dry

Forced Swim Test (FST) Workflow
Tail Suspension Test (TST)

Similar to the FST, the TST induces a state of despair in an inescapable, moderately stressful situation.[22][23] It is widely used for high-throughput screening of potential antidepressants in mice.[24]

Protocol:

  • Apparatus: A suspension box or bar that allows the mouse to hang freely without touching any surfaces. The area should be visually isolated for each animal.[25]

  • Acclimatization: Animals are brought to the testing room at least 1 hour before the experiment.

  • Dosing: Administer compounds i.p. 30-60 minutes prior to the test.

  • Test Procedure: Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip. The test duration is 6 minutes and is video-recorded.[26]

  • Data Scoring: A trained, blinded observer scores the entire 6-minute session. Immobility is defined as the absence of any limb or body movement, except for respiration.

  • Post-Test Care: Carefully remove the tape and return the mouse to its home cage.

G Dose 1. Administer Drug (30-60 min pre-test) Suspend 2. Suspend Mouse by Tail Dose->Suspend Record 3. Record for 6 min Suspend->Record Score 4. Score Total Immobility Time Record->Score Return 5. Return to Home Cage Score->Return

Tail Suspension Test (TST) Workflow
Novelty-Suppressed Feeding Test (NSFT)

The NSFT is a conflict-based model that leverages the animal's natural aversion to novel, open spaces (neophobia) against its motivation to eat after food deprivation.[27] Crucially, this test is sensitive to chronic, but not acute, antidepressant treatment, mirroring the therapeutic timeline in humans.[28][29]

Protocol:

  • Apparatus: A brightly lit open field arena (e.g., 50x50x40 cm).

  • Food Deprivation: Animals are food-deprived for 24 hours prior to the test, with free access to water.

  • Dosing: This test is performed after a chronic dosing regimen (e.g., once daily for 21 days). The final dose is given 60 minutes before the test.

  • Test Procedure: Place a single pellet of familiar food on a white paper platform in the center of the arena. Place the mouse in a corner of the arena and start a timer.

  • Data Scoring: Measure the latency to begin eating . This is defined as the time it takes for the mouse to approach the pellet and take a bite. A cut-off time of 10 minutes is typically used.

  • Control Measurement: Immediately after the test, move the mouse to its home cage with the food pellet and measure the amount of food consumed over the next 5 minutes. This confirms that the drug treatment did not simply suppress appetite.

G Deprive 1. Food Deprive (24 hours) Dose 2. Administer Final Chronic Dose Deprive->Dose Test 3. Place Mouse in Novel Arena with Food Dose->Test Score 4. Measure Latency to Eat Test->Score Control 5. Measure Home Cage Food Intake Score->Control

Sources

A Researcher's Guide to Selecting Positive Controls for Beta-Carboline Antidepressant Activity Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers navigating the complexities of antidepressant drug discovery, particularly those investigating the promising class of beta-carboline alkaloids, the judicious selection of positive controls is paramount. This guide provides an in-depth comparison of established antidepressant classes—Selective Serotonin Reuptake Inhibitors (SSRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs)—to serve as robust positive controls in studies evaluating the antidepressant potential of beta-carbolines. By understanding the mechanistic nuances and experimental performance of these controls, researchers can ensure the validity and rigor of their findings.

The Significance of Positive Controls in Antidepressant Research

Positive controls are the cornerstones of reliable and reproducible scientific inquiry. In the context of antidepressant activity studies, they serve several critical functions:

  • Assay Validation: Demonstrating that the experimental system, whether an in vitro enzymatic assay or an in vivo behavioral model, is sensitive enough to detect a known antidepressant effect.

  • Comparative Efficacy: Providing a benchmark against which the potency and efficacy of a novel compound, such as a beta-carboline, can be quantitatively compared.

  • Mechanistic Insight: By comparing the profile of a test compound to that of controls with well-defined mechanisms of action, researchers can infer potential pathways through which the new compound may be exerting its effects.

Beta-carbolines, such as harman and harmine, are known to exert their antidepressant-like effects through multiple mechanisms, including the modulation of serotonergic and GABAergic systems, promotion of neurogenesis, and notably, the inhibition of monoamine oxidase A (MAO-A). Therefore, the selection of positive controls should ideally span these mechanistic classes to provide a comprehensive comparative framework.

Mechanistic Overview of Major Antidepressant Classes

A fundamental understanding of the mechanisms of action of standard antidepressants is crucial for interpreting comparative data.

Monoamine Oxidase Inhibitors (MAOIs)

MAOIs function by inhibiting the activity of monoamine oxidase enzymes, which are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[1] By blocking this degradation, MAOIs increase the synaptic availability of these neurotransmitters. Beta-carbolines themselves are potent inhibitors of MAO-A.[2]

Mechanism of MAOIs

MAOI_Mechanism cluster_presynaptic Presynaptic Neuron MAO_A MAO-A Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Cleft Increased Synaptic Monoamines Monoamines Serotonin Norepinephrine Dopamine Monoamines->MAO_A Degradation MAOI MAOIs (e.g., Moclobemide, Tranylcypromine) MAOI->MAO_A Inhibition TCA_Mechanism cluster_presynaptic Presynaptic Neuron SERT_NET SERT & NET Monoamines Serotonin & Norepinephrine Monoamines->SERT_NET Reuptake TCA TCAs (e.g., Imipramine, Amitriptyline) TCA->SERT_NET Inhibition Synaptic_Cleft Increased Synaptic Monoamines

Caption: Mechanism of Tricyclic Antidepressants.

Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, including fluoxetine and sertraline, are a more targeted class of antidepressants. As their name suggests, they selectively inhibit the reuptake of serotonin by blocking the serotonin transporter (SERT). [3]This leads to an increase in the extracellular levels of serotonin in the synaptic cleft. [4] Mechanism of SSRIs

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron SERT SERT Serotonin Serotonin Serotonin->SERT Reuptake SSRI SSRIs (e.g., Fluoxetine, Sertraline) SSRI->SERT Inhibition Synaptic_Cleft Increased Synaptic Serotonin

Caption: Mechanism of Selective Serotonin Reuptake Inhibitors.

In Vitro Comparative Analysis

In vitro assays provide a controlled environment to dissect the molecular interactions of test compounds. For beta-carboline research, two key assays are MAO-A inhibition and serotonin reuptake inhibition.

MAO-A Inhibition Assay

Given that many beta-carbolines are potent MAO-A inhibitors, comparing their activity to established MAOIs is crucial. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a range of positive controls against MAO-A.

CompoundClassMAO-A IC50 (µM)Reference
Moclobemide MAOI (RIMA)>500[2]
Tranylcypromine MAOI (Irreversible)2.3
Clorgyline MAOI (Irreversible)0.016[2]
Imipramine TCA11.2[2]
Amitriptyline TCA10.3[2]
Fluoxetine SSRI9.4[2]
Sertraline SSRI6.2[5]

RIMA: Reversible Inhibitor of Monoamine Oxidase A

Serotonin Reuptake Inhibition Assay

To evaluate the effect of beta-carbolines on the serotonergic system, a serotonin reuptake inhibition assay is essential. The following table provides comparative IC50 values for SSRIs and TCAs.

CompoundClassSerotonin Reuptake IC50 (nM)Reference
Fluoxetine SSRI9.58
Sertraline SSRI0.29
Imipramine TCA1.4
Clomipramine TCA0.14
Amitriptyline TCA23

In Vivo Behavioral Analysis

In vivo models are indispensable for assessing the overall antidepressant-like effects of a compound in a complex biological system. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most commonly used screening models. [6][7]

Forced Swim Test (FST)

In the FST, a reduction in the duration of immobility is indicative of an antidepressant-like effect.

Compound Class Dose (mg/kg) % Reduction in Immobility Animal Model Reference
Imipramine TCA 15 ~25% Mice [8]
30 ~50% Mice [8]
Amitriptyline TCA 10 Significant Reduction Rats [5]
Sertraline SSRI 10 Significant Reduction Rats [9]
40 Significant Reduction Rats [9]
Fluoxetine SSRI 10 ~30% Mice

| | | 20 | ~45% | Mice | |

Tail Suspension Test (TST)

Similar to the FST, a decrease in immobility time in the TST suggests antidepressant activity. [10][11]

Compound Class Dose (mg/kg) % Reduction in Immobility Animal Model Reference
Imipramine TCA 15 ~30% Mice
30 ~55% Mice
Desipramine TCA 32 Significant Reduction Mice [6]
Fluoxetine SSRI 10 Significant Reduction Mice

| Moclobemide | MAOI | 20 | ~40% | Mice | |

Experimental Protocols

In Vitro MAO-A Inhibition Assay (Fluorometric)

This protocol is adapted from established methods using kynuramine as a substrate. [4] Experimental Workflow

Caption: Workflow for the Forced Swim Test.

Step-by-Step Methodology

  • Animal Acclimatization:

    • House male Swiss Webster mice (20-25 g) in a temperature- and light-controlled environment with ad libitum access to food and water for at least one week prior to the experiment.

  • Apparatus:

    • Use a transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer the positive control (e.g., imipramine 30 mg/kg, i.p.) or the beta-carboline test compound 60 minutes before the test. Administer vehicle to the control group.

    • Gently place each mouse into the cylinder for a 6-minute test session.

    • Record the session using a video camera for later analysis.

  • Behavioral Scoring:

    • A trained observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test.

    • Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis:

    • Calculate the mean immobility time for each group.

    • Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the treatment groups to the vehicle control.

Conclusion

The selection of appropriate positive controls is a critical determinant of the quality and interpretability of research into the antidepressant potential of beta-carbolines. This guide provides a framework for making informed decisions by comparing the mechanistic and performance profiles of MAOIs, TCAs, and SSRIs. By employing a multi-faceted approach that includes both in vitro and in vivo assays with well-characterized positive controls, researchers can confidently validate their findings and contribute to the development of novel and effective antidepressant therapies.

References

  • Casarotto, P. C., et al. (2021). Antidepressant drugs act by directly binding to TRKB neurotrophin receptors. Cell, 184(5), 1299-1313.e19.
  • Feighner, J. P. (1999). Mechanism of action of antidepressant medications.
  • Fišar, Z., et al. (2010). Inhibition of monoamine oxidase activity by antidepressants and mood stabilizers. Neuroendocrinology Letters, 31(5), 645-656.
  • Gale, A., et al. (2012). Sertraline behavioral response associates closer and dose-dependently with cortical rather than hippocampal serotonergic activity in the rat forced swim stress. Physiology & behavior, 107(2), 201-206.
  • Harkin, A., et al. (2003). A comparative analysis of depressive-like behavior in the rat forced swim test: are there sex differences? Behavioural brain research, 138(2), 221-229.
  • Hirano, K., et al. (2004). The effects of antidepressants on the immobility of rats in the forced swim test. Journal of pharmacological sciences, 95(4), 435-440.
  • Kilpatrick, I. C., et al. (2001). Monoamine oxidase inhibition is unlikely to be relevant to the risks associated with phentermine and fenfluramine: a comparison with their abilities to evoke monoamine release. International journal of obesity and related metabolic disorders, 25(11), 1696-1702.
  • Micale, V., et al. (2013). The effects of the selective serotonin reuptake inhibitor sertraline on the behaviour of rats in the forced swim test. Behavioural brain research, 247, 134-142.
  • Millan, M. J. (2006). Multi-target strategies for the improved treatment of depressive states: conceptual foundations and neuronal substrates, drug discovery and therapeutic application. Pharmacology & therapeutics, 110(2), 135-370.
  • Poleszak, E., et al. (2018). Antidepressant-Like Activity of Typical Antidepressant Drugs in the Forced Swim Test and Tail Suspension Test in Mice Is Augmented by DMPX, an Adenosine A2A Receptor Antagonist. Neurotoxicity research, 34(3), 505-515.
  • Porsolt, R. D., et al. (1977). Behavioural despair in mice: a new model for screening antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327-336.
  • Reyes-Vazquez, C., et al. (2018). Capsaicin produces antidepressant-like effects in the forced swimming test and enhances the response of a sub-effective dose of amitriptyline in rats. Pharmacology Biochemistry and Behavior, 175, 126-133.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Stahl, S. M. (2008). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (3rd ed.). Cambridge University Press.
  • Steru, L., et al. (1985). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • Takase, K., et al. (2006). Effects of the antidepressants on the immobility of rats in the forced swim test. Journal of pharmacological sciences, 101(4), 343-349.
  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and their selective inhibitors. Current pharmaceutical design, 12(35), 4475-4481.
  • Youdim, M. B., et al. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews. Neuroscience, 7(4), 295-309.
  • Zhang, Y., et al. (2009). Antidepressant-like effect of the extract of Caulis Spatholobi in a rat model of depression. Journal of ethnopharmacology, 123(1), 135-140.
  • Cryan, J. F., et al. (2005). The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice. Neuroscience & Biobehavioral Reviews, 29(4-5), 571-625.
  • David, D. J., et al. (2009). Neurogenesis-dependent and -independent effects of fluoxetine in an animal model of anxiety/depression. Neuron, 62(4), 479-493.
  • Dulawa, S. C., et al. (2004). A novel behavioral assay for anxiolytic and antidepressant drugs. Neuropsychopharmacology, 29(7), 1354-1361.
  • Porsolt, R. D. (2000). Animal models of depression: utility for psychopharmacological screening. Revue de psychiatrie et de neuroscience, 25(3), 263-267.
  • Santarelli, L., et al. (2003). Requirement of hippocampal neurogenesis for the behavioral effects of antidepressants. Science, 301(5634), 805-809.
  • Sills, T. L., & Lucki, I. (2001). The serotonin 1B receptor antagonist, SB 224289, enhances the effect of fluoxetine in the rat forced swim test. Neuropsychopharmacology, 24(5), 567-570.
  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents.
  • Steru, L., et al. (1987). The tail suspension test: a new method for screening antidepressants in mice. Psychopharmacology, 85(3), 367-370.
  • Willner, P. (1997). Validity, reliability and utility of the chronic mild stress model of depression: a 10-year review and evaluation. Psychopharmacology, 134(4), 319-329.
  • Can, A., et al. (2011). The tail suspension test. Journal of visualized experiments, (58), e3769.
  • Melior Discovery. (n.d.). Tail Suspension Test In Mice. Melior Discovery. Retrieved from [Link]

Sources

A Comparative Analysis of β-Carboline Alkaloids as Monoamine Oxidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of β-carboline alkaloids as inhibitors of monoamine oxidase (MAO), intended for researchers, scientists, and professionals in drug development. It offers an in-depth examination of their inhibitory mechanisms, structure-activity relationships, and includes detailed experimental protocols for their evaluation.

Introduction: The Significance of β-Carbolines and Monoamine Oxidase

Monoamine oxidases (MAOs) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of various endogenous and exogenous amines, including crucial neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] These enzymes exist in two isoforms, MAO-A and MAO-B, which are distinguished by their substrate specificity, inhibitor selectivity, and tissue distribution.[4][5] Due to their central role in regulating neurotransmitter levels, MAOs are significant targets for therapeutic intervention in neurological and psychiatric disorders.[1][2][6] Selective inhibitors of MAO-A are effective in treating depression and anxiety, while MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[4][6]

β-carboline alkaloids, a class of tricyclic indole alkaloids, have emerged as a prominent group of naturally occurring and synthetic compounds with potent MAO inhibitory activity.[1][2][7] Found in various plants, foodstuffs, and even endogenously in humans, these compounds, including harmine, harmaline, and norharman, are recognized for their often selective and reversible inhibition of MAO-A.[7][8][9] This guide delves into a comparative analysis of these alkaloids, providing the necessary data and methodologies to facilitate further research and drug discovery.

Mechanism of MAO Inhibition by β-Carboline Alkaloids

β-carboline alkaloids predominantly act as reversible, competitive inhibitors of MAO-A.[7][8][10] Their mechanism of action involves binding to the active site of the MAO enzyme, thereby preventing the substrate from accessing it and undergoing oxidative deamination. This reversible nature is a key advantage, as it can lead to a lower risk of hypertensive crises associated with irreversible MAOIs when tyramine-rich foods are consumed.[9]

The interaction between the β-carboline and the enzyme is a dynamic equilibrium. The inhibitor binds to the enzyme's active site, which contains the FAD cofactor, and forms a temporary complex. This prevents the substrate, such as serotonin for MAO-A, from binding and being metabolized. The potency of inhibition is determined by the affinity of the β-carboline for the active site, which is influenced by its chemical structure.

MAO_Inhibition cluster_0 Normal MAO-A Activity cluster_1 Inhibition by β-Carboline MAO-A MAO-A Metabolite Metabolite MAO-A->Metabolite Oxidative Deamination Serotonin Serotonin Serotonin->MAO-A Binds to active site MAO-A_inhibited MAO-A No_Metabolism No Metabolism Beta-Carboline Beta-Carboline Beta-Carboline->MAO-A_inhibited Reversibly binds to active site Serotonin_blocked Serotonin Serotonin_blocked->MAO-A_inhibited Binding blocked SAR cluster_SAR Key Structural Features Influencing MAO Inhibition β-Carboline Core β-Carboline Tricyclic System Position7 Position 7: -OCH3 group increases MAO-A inhibition β-Carboline Core->Position7 Position1 Position 1: -CH3 group enhances MAO-A inhibition β-Carboline Core->Position1 PyridineRing Pyridine Ring: Saturation decreases MAO-A inhibition β-Carboline Core->PyridineRing

Caption: Key structure-activity relationships of β-carboline alkaloids as MAO inhibitors.

Experimental Protocol: In Vitro MAO Inhibition Assay

This section provides a detailed, step-by-step protocol for determining the MAO inhibitory activity of β-carboline alkaloids using a common fluorometric or spectrophotometric method.

Materials and Reagents
  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes. [4]* Substrate: Kynuramine for a continuous spectrophotometric assay for both MAO-A and MAO-B. [4][6][11]Alternatively, specific substrates like serotonin for MAO-A and benzylamine for MAO-B can be used. [6]* Test Compounds: β-carboline alkaloids dissolved in a suitable solvent (e.g., DMSO).

  • Positive Controls: Clorgyline for MAO-A and Selegiline for MAO-B. [4]* Buffer: Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Instrumentation: Spectrophotometer or fluorometer plate reader.

Experimental Workflow

MAO_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: Enzyme, Substrate, Buffers, Test Compounds, Controls Start->Prepare_Reagents Plate_Setup Plate Setup: Add buffer, enzyme, and test compound/control to wells Prepare_Reagents->Plate_Setup Pre-incubation Pre-incubation: Allow inhibitor to interact with the enzyme (e.g., 15-30 min) Plate_Setup->Pre-incubation Initiate_Reaction Initiate Reaction: Add substrate (Kynuramine) Pre-incubation->Initiate_Reaction Measure_Signal Measure Signal: Monitor product formation (e.g., 4-hydroxyquinoline) kinetically at 316 nm Initiate_Reaction->Measure_Signal Data_Analysis Data Analysis: Calculate % inhibition and determine IC50 values Measure_Signal->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro MAO inhibition assay.

Step-by-Step Procedure
  • Preparation of Reagents: Prepare all reagents to their final concentrations in the assay buffer. A serial dilution of the test compounds and positive controls should be prepared.

  • Assay Plate Preparation: To the wells of a 96-well plate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and the test compound or control at various concentrations. Include wells with enzyme and buffer only (negative control) and wells with buffer only (blank).

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15-30 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine) to all wells.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance or fluorescence over time using a plate reader. For the kynuramine assay, the formation of 4-hydroxyquinoline can be measured spectrophotometrically at approximately 316 nm. [6]6. Data Analysis:

    • Calculate the initial reaction rates (slopes) from the kinetic reads.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Discussion and Future Perspectives

The potent and often selective MAO-A inhibitory properties of β-carboline alkaloids make them a compelling class of compounds for the development of new therapeutics for depressive and anxiety disorders. [1][2]Their reversible mechanism of action is a particularly attractive feature. Future research should focus on synthesizing novel β-carboline derivatives with improved selectivity and pharmacokinetic profiles. Further in vivo studies are necessary to fully elucidate their therapeutic potential and safety. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to advance the exploration of these fascinating alkaloids.

References

  • Benny, F., Kumar, S., Jayan, J., Abdelgawad, M. A., Ghoneim, M. M., Kumar, A., Manoharan, A., Susan, R., Sudevan, S. T., & Mathew, B. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie, 356(7), e2300091. [Link]

  • Review of β-carboline and its derivatives as selective MAO-A inhibitors. (2023). Amrita Vishwa Vidyapeetham. [Link]

  • Herraiz, T., & Chaparro, C. (2005). Human monoamine oxidase is inhibited by tobacco smoke: beta-carboline alkaloids act as potent and reversible inhibitors. Biochemical and Biophysical Research Communications, 326(2), 378–386. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • (PDF) Review of β‐carboline and its derivatives as selective MAO‐A inhibitors. (2023). ResearchGate. [Link]

  • Tobacco smoke, beta-carboline alkaloids, and reversible MAO inhibition. (n.d.). The Good Drug Guide. [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (2024). PubMed. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). SpringerLink. [Link]

  • Herraiz, T., & Guillén, H. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 13, 862356. [Link]

  • Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. (2022). PubMed Central. [Link]

  • Inhibition of Human Monoamine Oxidase A and B by beta-Carboline Alkaloids: Structure Activity Relationship Analysis. (2025). ResearchGate. [Link]

  • Herraiz, T., González, D., Ancín-Azpilicueta, C., Arán, V. J., & Guillén, H. (2008). beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO). Food and Chemical Toxicology, 46(10), 3324–3330. [Link]

  • Pletscher, A., & Gey, K. F. (1966). Structure-action relationship of beta-carbolines as monoamine oxidase inhibitors. Biochemical Pharmacology, 15(10), 1625–1627. [Link]

  • Mechanism of action of monoamine oxidase (MAO)‐A inhibitors. (n.d.). ResearchGate. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Structure–activity relationship (SAR) for β‐carboline derivatives. (n.d.). ResearchGate. [Link]

  • Kim, H., Sablin, S. O., & Ramsay, R. R. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137–142. [Link]

  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). (n.d.). Cell Biolabs, Inc. [Link]

  • Harmaline. (n.d.). Wikipedia. [Link]

Sources

A Comparative Guide to the Receptor Cross-Reactivity of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Landscape of a Novel β-Carboline

6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, a member of the structurally diverse β-carboline family of indole alkaloids, has emerged as a compound of interest in neuropharmacology. Preliminary studies in animal models have suggested its potential as an antidepressant agent[1]. Further intrigue arises from its identification as a metabolite of diazepam in rats, hinting at a potential interplay with the GABAergic system[1]. While the primary therapeutic targets of this specific molecule are still under active investigation, a recent exploration of a library of 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines has pointed towards antagonism of the metabotropic glutamate receptor 1 (mGluR1) as a possible mechanism of action for this structural class[2].

Understanding the full pharmacological profile of any new chemical entity is paramount for both elucidating its therapeutic potential and predicting potential off-target effects. This guide provides a comprehensive, albeit predictive, comparison of the potential cross-reactivity of this compound with other receptors. Due to the limited availability of direct experimental data for this specific compound, this analysis is based on the known receptor binding affinities of structurally related β-carbolines. The subsequent sections will delve into detailed experimental protocols that are fundamental for empirically determining such a cross-reactivity profile.

Predicted Cross-Reactivity Profile: A Comparative Analysis

The β-carboline scaffold is known for its promiscuous binding to a variety of receptors within the central nervous system. Based on data from structurally analogous compounds, we can extrapolate a predicted cross-reactivity profile for this compound. It is crucial to underscore that the following table represents a predictive profile and requires experimental validation.

Receptor/TargetPredicted Affinity (based on related β-carbolines)Rationale and Supporting Evidence from Structurally Similar Compounds
Metabotropic Glutamate Receptor 1 (mGluR1) AntagonistA study on a series of 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines identified them as a new class of orally bioavailable mGluR1 antagonists[2].
Serotonin Receptors (5-HT) Moderate to low affinityVarious β-carbolines exhibit modest affinity for 5-HT2A and 5-HT2C receptors[3][4][5]. Methoxy-substituted derivatives generally show similar affinities to their parent compounds[4].
Dopamine Receptors (D) Low affinityMost β-carbolines display little to no affinity for D2 receptors[3]. However, some novel tetrahydro-carboline derivatives have shown D3 receptor antagonist activity[6].
Benzodiazepine (BZD) Site of GABAA Receptor Variable affinityThe β-carboline class is well-known to interact with the benzodiazepine binding site of the GABAA receptor, with some acting as agonists, antagonists, or inverse agonists[7][8]. The fact that the target compound is a diazepam metabolite suggests a potential interaction[1].
Monoamine Oxidase (MAO) Inhibitor (likely MAO-A selective)Many β-carbolines are known inhibitors of monoamine oxidase, with a preference for the MAO-A isoform[9][10][11]. 6-Methoxy-1,2,3,4-tetrahydro-β-carboline is a specific MAO-A inhibitor[12].

Visualizing Potential Interactions: A Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling network for a β-carboline, depicting its potential primary target and off-target interactions.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular mGluR1 mGluR1 Second_Messenger Second Messenger Systems mGluR1->Second_Messenger SHTR 5-HT Receptor SHTR->Second_Messenger DR Dopamine Receptor DR->Second_Messenger GABA_A GABA_A Receptor (BZD Site) Cellular_Response Cellular Response GABA_A->Cellular_Response MAO MAO-A Second_Messenger->Cellular_Response Compound 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one Compound->mGluR1 Primary Target (Antagonist) Compound->SHTR Off-Target Compound->DR Off-Target Compound->GABA_A Off-Target Compound->MAO Off-Target (Inhibitor)

Caption: Hypothetical signaling of this compound.

Experimental Protocols for Determining Receptor Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of in vitro assays are essential. The following are detailed, step-by-step methodologies for two fundamental experimental workflows.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand known to bind to that receptor[13][14].

Objective: To determine the inhibitory constant (Ki) of this compound for a panel of receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest.

  • Radioligand specific for the target receptor (e.g., [³H]-SCH-23390 for dopamine D1 receptors)[15].

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding determinator (a high concentration of a known unlabeled ligand).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the final assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay)[16].

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: Membranes + Radioligand + Assay Buffer.

      • Non-specific Binding: Membranes + Radioligand + Non-specific Binding Determinator.

      • Competition Binding: Membranes + Radioligand + varying concentrations of this compound.

  • Incubation:

    • Add the membrane preparation, radioligand, and test compound/buffer to the wells to a final volume (e.g., 250 µL)[16].

    • Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach binding equilibrium[16].

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the filter plate.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

Workflow Diagram for Radioligand Displacement Assay:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Receptor Membranes C Incubate Membranes, Radioligand, and Test Compound A->C B Prepare Radioligand and Test Compound Dilutions B->C D Separate Bound and Free Ligand via Filtration C->D E Quantify Radioactivity D->E F Calculate Specific Binding E->F G Determine IC50 and Ki Values F->G

Caption: Workflow of a competitive radioligand binding assay.

cAMP Functional Assay: Assessing G-Protein Coupled Receptor (GPCR) Activity

This assay measures the functional consequence of a compound binding to a G-protein coupled receptor (GPCR) by quantifying the change in the intracellular second messenger, cyclic AMP (cAMP)[17][18].

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled GPCRs.

Materials:

  • Host cells (e.g., CHO or HEK293) stably expressing the GPCR of interest.

  • Test compound: this compound.

  • Known agonist and antagonist for the target GPCR.

  • Forskolin (an adenylyl cyclase activator, for Gi-coupled receptors).

  • Cell culture medium and reagents.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)[19][20].

  • Microplate reader compatible with the chosen assay kit.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the cells expressing the target GPCR under standard conditions.

    • Seed the cells into a 96- or 384-well plate at an optimized density and allow them to adhere overnight.

  • Agonist Mode Testing:

    • Treat the cells with varying concentrations of this compound.

    • Include a known agonist as a positive control.

    • Incubate for a specified time to allow for cAMP production (for Gs-coupled receptors) or inhibition of forskolin-stimulated cAMP production (for Gi-coupled receptors).

  • Antagonist Mode Testing:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add a fixed concentration (e.g., EC₈₀) of a known agonist.

    • Incubate to measure the inhibition of agonist-induced cAMP response.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Perform the cAMP detection assay following the manufacturer's instructions. This typically involves a competitive immunoassay format[19][20].

  • Data Analysis:

    • Measure the signal (e.g., fluorescence, luminescence) using a microplate reader.

    • Generate a cAMP standard curve to convert the raw signal into cAMP concentrations.

    • For Agonist Mode: Plot cAMP concentration against the log concentration of the test compound to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • For Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of the test compound to determine the IC₅₀.

Conclusion: A Call for Empirical Validation

This guide provides a foundational framework for understanding and investigating the potential receptor cross-reactivity of this compound. The predictive profile, based on the pharmacology of related β-carbolines, suggests a polypharmacological nature, with potential interactions at mGluR1, serotonin, benzodiazepine receptors, and MAO. However, it is imperative to recognize the predictive nature of this assessment. The detailed experimental protocols provided herein offer a clear path forward for the empirical validation and comprehensive characterization of this promising compound. Such studies are essential for accurately defining its therapeutic window and advancing its potential development as a novel therapeutic agent.

References

  • Glennon, R. A., et al. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Drug and Alcohol Dependence, 60(2), 121-132. [Link]

  • Serrano, A., et al. (1979). Monoamine oxidase inhibition by beta-carbolines: a quantum chemical approach. Journal of Pharmaceutical Sciences, 68(6), 723-727. [Link]

  • Moro, S., et al. (1998). Structural features controlling the binding of beta-carbolines to the benzodiazepine receptor. Journal of Medicinal Chemistry, 41(21), 4044-4053. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Kim, H., et al. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. Archives of Biochemistry and Biophysics, 337(1), 137-142. [Link]

  • Müller, W. E., et al. (1982). beta-Carboline inhibition of benzodiazepine receptor binding in vivo. Brain Research, 238(1), 286-291. [Link]

  • Herraiz, T., & Cañuelo, O. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology, 13, 867239. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Herraiz, T., & Cañuelo, O. (2022). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. PubMed, 35573031. [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. [Link]

  • Allen, M. S., et al. (1988). Synthesis and benzodiazepine receptor affinity of beta-carboline-3-carboxylic acid amides. Journal of Medicinal Chemistry, 31(9), 1854-1856. [Link]

  • Di Fabio, R., et al. (2007). From pyrroles to 1-oxo-2,3,4,9-tetrahydro-1H-beta-carbolines: a new class of orally bioavailable mGluR1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(8), 2254-2259. [Link]

  • Grella, B., et al. (2003). Binding of beta-carbolines at 5-HT(2) serotonin receptors. Bioorganic & Medicinal Chemistry Letters, 13(24), 4421-4425. [Link]

  • Unzeta, M., et al. (1995). Inhibition of Monoamine Oxidase from Bovine Retina by β-Carbolines. Journal of Neurochemistry, 65(5), 2267-2273. [Link]

  • Skolnick, P., et al. (1987). Synthesis of beta-carboline-benzodiazepine hybrid molecules: use of the known structural requirements for benzodiazepine and beta-carboline binding in designing a novel, high-affinity ligand for the benzodiazepine receptor. Journal of Medicinal Chemistry, 30(7), 1248-1254. [Link]

  • Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]

  • Moro, S., et al. (2025). Structural features controlling the binding of β-carbolines to the benzodiazepine receptor. ResearchGate. [Link]

  • Glennon, R. A., et al. (2000). Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors. Semantic Scholar. [Link]

  • Smith, C. J., et al. (2019). Synthesis and Structure–Activity Relationships of 1-Aryl-β-carbolines as Affinity Probes for the 5-Hydroxytryptamine Receptor. ACS Omega, 4(6), 10843-10853. [Link]

  • Grella, B., et al. (2025). Binding of β-Carbolines at 5HT 2 serotonin receptors. ResearchGate. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Wang, L., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). PubMed, 28876717. [Link]

  • Li, M., et al. (2021). Carbazole and tetrahydro-carboline derivatives as dopamine D3 receptor antagonists with the multiple antipsychotic-like properties. Acta Pharmaceutica Sinica B, 11(11), 3569-3582. [Link]

  • Assay Guidance Manual. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Al-Shamma, A., et al. (1990). Dopamine uptake inhibitory capacities of beta-carboline and 3,4-dihydro-beta-carboline analogs of N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) oxidation products. Brain Research, 521(1-2), 143-148. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. Retrieved from [Link]

  • Buckholtz, N. S. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. Neuroscience Letters, 20(1), 73-78. [Link]

  • McIsaac, W. M., et al. (1972). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline--a serotonin elevator. Journal of Neurochemistry, 19(4), 1203-1206. [Link]

  • Ho, B. T., et al. (1973). The mode of action of 6-methoxy-1,2,3,4-tetrahydro-beta-carboline on brain serotonin. Canadian Journal of Biochemistry, 51(4), 482-485. [Link]

  • Singh, H., & Kumar, A. (2020). Depression: An Insight into Heterocyclic and Cyclic Hydrocarbon Compounds Inspired from Natural Sources. Current Neuropharmacology, 18(7), 624-644. [Link]

  • Manahan-Vaughan, D., & Reymann, K. G. (2005). Pharmacological antagonism of metabotropic glutamate receptor 1 regulates long-term potentiation and spatial reference memory in the dentate gyrus of freely moving rats via N-methyl-D-aspartate and metabotropic glutamate receptor-dependent mechanisms. The European Journal of Neuroscience, 21(2), 411-421. [Link]

  • McIsaac, W. M., et al. (1972). 6‐Methoxy‐1,2,3,4‐tetrahydro‐β‐carboline–α serotonin elevator 1. Scilit. [Link]

  • Turiel, E., et al. (2024). Selective Extraction of Diazepam and Its Metabolites from Urine Samples by a Molecularly Imprinted Solid-Phase Extraction (MISPE) Method. Molecules, 29(5), 1032. [Link]

  • Wang, X., et al. (2012). Metabotropic Glutamate Receptor I (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. Neuropsychopharmacology, 37(11), 2496-2507. [Link]

  • Achat-Mendes, C., et al. (2008). Antagonism of Metabotropic Glutamate 1 Receptors Attenuates Behavioral Effects of Cocaine and Methamphetamine in Squirrel Monkeys. The Journal of Pharmacology and Experimental Therapeutics, 325(2), 597-606. [Link]

  • Wrona, M. Z., et al. (1997). Putative oxidative metabolites of 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline of potential relevance to the addictive and neurodegenerative consequences of ethanol abuse. Alcohol, 14(3), 213-223. [Link]

  • Rocchi, R., et al. (1983). beta-Carboline and diazepam effect on the degradation of enkephalin by the human blood aminopeptidase. Life Sciences, 32(23), 2739-2745. [Link]

Sources

A Head-to-Head Comparison Framework for Evaluating 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one as a Novel Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of a Senior Application Scientist, this guide provides a comprehensive framework for the systematic evaluation of the novel β-carboline derivative, 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, against established fungicides.

Introduction: The Case for Novel Antifungal Agents

The β-carboline alkaloids are a large family of natural and synthetic indole compounds based on a tricyclic pyrido[3,4-b]indole structure.[1] Found in various plants, these compounds have garnered significant interest due to their diverse pharmacological activities. Recent studies have highlighted the potential of β-carboline derivatives as a promising source for new antifungal agents, with several exhibiting potent activity against a range of fungal pathogens, including those impacting agriculture and human health.[1][2][3][4] For instance, certain derivatives have shown significant efficacy against postharvest pathogens like Penicillium digitatum and Botrytis cinerea[2], while others displayed broad-spectrum fungicidal activity against plant pathogens such as Rhizoctonia solani and Peronophythora litchii.[1][3][5]

The specific compound, 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (designated here as 6-MTHBC ), is a known but underexplored derivative.[6][7][8] While its fungicidal properties are not yet documented, its structural relation to other bioactive β-carbolines makes it a compelling candidate for investigation. This guide outlines a rigorous, multi-phase experimental plan to characterize the antifungal potential of 6-MTHBC and compare its performance head-to-head with industry-standard fungicides.

Phase 1: Candidate Profiling and Comparator Selection

The foundational step is to understand the candidate molecule and select appropriate benchmarks for comparison. This ensures that the subsequent experimental data is contextualized and meaningful.

Candidate Under Investigation: 6-MTHBC
  • Structure: C₁₂H₁₂N₂O₂

  • Class: Tetrahydro-β-carboline alkaloid.[6]

  • Rationale for Investigation: The β-carboline scaffold is a validated pharmacophore for antifungal activity.[1][3] Modifications to the core structure are known to significantly influence potency and fungal species selectivity.[1] The methoxy group at the 6-position is a common feature in related psychoactive compounds like 6-MeO-THH, but its contribution to antifungal efficacy is unknown and warrants investigation.[9]

Selection of Comparator Fungicides

To provide a robust comparison, we will select three widely-used fungicides with distinct and well-characterized mechanisms of action (MoA). This allows for a comprehensive assessment of 6-MTHBC's relative potency and potential novelty in its mode of action.

Comparator FungicideClassPrimary Mechanism of Action (MoA)Target Fungal Component
Fluconazole Azole (Triazole)Inhibits the enzyme lanosterol 14-α-demethylase, which is critical for ergosterol biosynthesis.[10][11][12]Cell Membrane
Amphotericin B PolyeneBinds directly to ergosterol in the fungal cell membrane, forming pores that lead to ion leakage and cell death.[10][11][13]Cell Membrane
Azoxystrobin Strobilurin (QoI)A Quinone Outside Inhibitor (QoI) that blocks the electron transport chain in mitochondria, inhibiting cellular respiration and energy production.Mitochondria

Phase 2: Experimental Workflow for Comparative Efficacy Testing

This section details the proposed experimental pipeline. The causality for each step is explained to ensure a self-validating and scientifically rigorous approach. The entire workflow is designed to first establish baseline efficacy and then to probe the underlying mechanism.

G cluster_0 Phase 2.1: In Vitro Susceptibility Testing cluster_1 Phase 2.2: Mechanism of Action (MoA) Elucidation cluster_2 Phase 2.3: Data Synthesis start Prepare Fungal Inoculum (e.g., Candida albicans, Aspergillus fumigatus) mic Broth Microdilution Assay (CLSI M27/M38 Guidelines) start->mic Standardized cell suspension data1 Determine MIC Values (Lowest concentration inhibiting visible growth) mic->data1 Incubate & Read Plates mfc MFC Determination Assay data2 Determine MFC Values (Lowest concentration killing 99.9% of inoculum) mfc->data2 data1->mfc Subculture from clear wells sterol Sterol Quantification Assay (GC-MS Analysis) data2->sterol Proceed with MIC/sub-MIC concentrations membrane Membrane Integrity Assay (Propidium Iodide Staining) data2->membrane Proceed with MIC/sub-MIC concentrations respiration Mitochondrial Respiration Assay (e.g., Seahorse Analyzer) data2->respiration Proceed with MIC/sub-MIC concentrations data3 Compare ergosterol levels vs. Fluconazole sterol->data3 data4 Measure cell permeability vs. Amphotericin B membrane->data4 data5 Assess oxygen consumption vs. Azoxystrobin respiration->data5 analysis Comparative Analysis & Reporting data3->analysis data4->analysis data5->analysis

Figure 1: Experimental workflow for fungicide comparison.

Protocol 1: Antifungal Susceptibility Testing (MIC & MFC)

This protocol establishes the potency of 6-MTHBC. It follows the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and comparability.[14][15][16][17][18]

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 6-MTHBC against selected fungal strains and compare them to the comparator fungicides.

Materials:

  • Test compounds: 6-MTHBC, Fluconazole, Amphotericin B, Azoxystrobin.

  • Fungal strains (examples): Candida albicans, Aspergillus fumigatus, Botrytis cinerea.

  • RPMI-1640 medium with MOPS buffer.

  • 96-well microtiter plates.

  • Spectrophotometer or plate reader.

  • Sabouraud Dextrose Agar (SDA) plates.

Procedure:

  • Inoculum Preparation: Culture the fungal strain and prepare a standardized inoculum suspension as per CLSI documents (M27 for yeasts, M38 for filamentous fungi).[14][15]

  • Serial Dilution: Prepare serial two-fold dilutions of each test compound in RPMI-1640 medium directly in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well, including positive (no drug) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth as observed visually or with a spectrophotometer.

  • MFC Determination: Following MIC reading, take a 10 µL aliquot from each well showing no visible growth and plate it onto an SDA plate. Incubate the plates at 35°C for 24-48 hours.

  • MFC Reading: The MFC is the lowest concentration that results in no fungal growth on the subculture plates, corresponding to a ≥99.9% reduction in the original inoculum.

Phase 3: Mechanism of Action (MoA) Elucidation

Understanding how a compound works is critical for drug development. The following assays are designed to test hypotheses based on the known mechanisms of the comparator fungicides.

G cluster_membrane Cell Membrane Integrity cluster_energy Energy Production center Fungal Cell Viability ergosterol Ergosterol Biosynthesis center->ergosterol Inhibited by pores Direct Membrane Permeabilization center->pores Disrupted by respiration Mitochondrial Respiration center->respiration Inhibited by fluconazole Fluconazole (Azole) ergosterol->fluconazole amphob Amphotericin B (Polyene) pores->amphob azoxy Azoxystrobin (Strobilurin) respiration->azoxy

Figure 2: Mechanisms of action for comparator fungicides.

Protocol 2: Ergosterol Synthesis Inhibition Assay

This assay tests if 6-MTHBC acts like an azole by interfering with the ergosterol pathway.[19]

Objective: To quantify the total sterol content in fungal cells after treatment with 6-MTHBC and compare the effect to Fluconazole.

Procedure:

  • Culture fungal cells to mid-log phase in the presence of sub-inhibitory concentrations of 6-MTHBC and Fluconazole.

  • Harvest cells by centrifugation and wash the pellet.

  • Perform a lipid extraction using a chloroform/methanol solvent system.[20]

  • Saponify the lipid extract using methanolic KOH to release sterols.[20]

  • Extract the non-saponifiable lipids (containing ergosterol) with n-heptane.

  • Analyze the sterol fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify ergosterol. A significant reduction in ergosterol compared to untreated controls suggests an azole-like mechanism.[20][21]

Protocol 3: Cell Membrane Integrity Assay

This assay tests if 6-MTHBC acts like a polyene by directly damaging the cell membrane.

Objective: To assess plasma membrane permeabilization using the fluorescent dye Propidium Iodide (PI). PI can only enter cells with compromised membranes.

Procedure:

  • Treat fungal cells with MIC and supra-MIC concentrations of 6-MTHBC and Amphotericin B for a short duration (e.g., 1-4 hours).

  • Add Propidium Iodide to the cell suspension.

  • Incubate for 15-30 minutes in the dark.

  • Analyze the cell population using flow cytometry or fluorescence microscopy. A significant increase in PI-positive (fluorescent) cells indicates loss of membrane integrity.[22]

Phase 4: Data Synthesis and Comparative Analysis

The final phase involves consolidating all experimental data into a clear, comparative format. This allows for an objective assessment of 6-MTHBC's potential as a novel fungicide.

Comparative Performance Matrix

The results from the experimental phases should be summarized in a table for direct head-to-head comparison.

Parameter6-MTHBC (Test)FluconazoleAmphotericin BAzoxystrobin
MIC vs. C. albicans (µg/mL) Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
MFC vs. C. albicans (µg/mL) Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Fungicidal/Fungistatic Determined by MFC/MIC ratioFungistaticFungicidalFungistatic
Ergosterol Reduction (%) Experimental DataHighLow/NoneNone
Membrane Permeabilization (PI+ %) Experimental DataLow/NoneHighLow/None
Mitochondrial Respiration Inhibition (%) Experimental DataLow/NoneLow/NoneHigh
Probable Primary MoA Inferred from DataErgosterol Synthesis InhibitionDirect Membrane DisruptionRespiration Inhibition

Interpretation:

  • A low MIC/MFC value for 6-MTHBC, comparable or superior to the standards, would indicate high potency.

  • An MFC/MIC ratio ≤ 4 typically suggests fungicidal activity, whereas a ratio > 4 suggests fungistatic activity.

  • A unique pattern in the MoA assays (e.g., moderate activity across multiple assays or strong activity in an unpredicted assay) could indicate a novel mechanism of action, making 6-MTHBC a particularly valuable lead compound for further development.

This structured guide provides a robust pathway for the comprehensive evaluation of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, ensuring that its potential as a novel fungicide is assessed with scientific integrity and in the context of current industry standards.

References

  • Cao, X.-S., Song, B.-A., & Jin, L.-H. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 20(8), 13746–13761. Available at: [Link]

  • Ortega, A., et al. (2018). Antifungal activity of β-carbolines on Penicillium digitatum and Botrytis cinerea. PubMed. Available at: [Link]

  • Cao, X. S., et al. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. PubMed. Available at: [Link]

  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated. Available at: [Link]

  • Future Medicine. (n.d.). Trends in antifungal susceptibility testing using CLSI reference and commercial methods. Available at: [Link]

  • Hall, G. S. (Ed.). (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Interactions of Yeasts, Moulds, and Antifungal Agents. Available at: [Link]

  • Mouria, C., et al. (2015). Antibacterial and antifungal activities of (beta)-carboline alkaloids of Peganum harmala (L) seeds and their combination effects. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Available at: [Link]

  • Taylor & Francis Online. (2022). Antifungal Activity of β-Carboline Alkaloids Compound and Its Resistance Mechanism on Peronophythora Litchii. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. Available at: [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. Research Starters. Available at: [Link]

  • SlideShare. (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. Available at: [Link]

  • ResearchGate. (n.d.). Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines... Available at: [Link]

  • Vemu, B. R., et al. (2019). Recent developments in the Synthesis and Biological Activities of THβ-carboline and Its Analogs: Review. International Journal of Pharmaceutical Sciences and Research.
  • Journal of Natural Science, Biology and Medicine. (2013). Fungicidal Activity of Allyl Alcohol by Disrupting Ergosterol Biosynthesis and Membrane Integrity against Candida Albicans. Available at: [Link]

  • Wikipedia. (n.d.). 6-MeO-THH. Available at: [Link]

  • Wikipedia. (n.d.). Antifungal. Available at: [Link]

Sources

A Comparative Guide to the Selectivity Profiling of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one Against Monoamine Oxidase-B (MAO-B)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the inhibitory potency and selectivity of the β-carboline derivative, 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, against Monoamine Oxidase-B (MAO-B). We will delve into the scientific rationale behind the experimental design, compare its potential profile against established MAO-B inhibitors, and provide a detailed, field-proven protocol for its characterization.

Introduction: The Significance of MAO-B Selectivity

Monoamine oxidases (MAOs) are mitochondrial outer-membrane enzymes crucial for the metabolism of monoamine neurotransmitters.[1] The two primary isoforms, MAO-A and MAO-B, possess distinct substrate specificities and inhibitor sensitivities, making them discrete therapeutic targets.[2][3]

  • MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibition is a key strategy in treating depression and anxiety.[4]

  • MAO-B shows a higher affinity for dopamine and phenylethylamine.[5] Selective inhibition of MAO-B increases dopaminergic tone in the brain, a cornerstone of therapy for neurodegenerative conditions like Parkinson's disease.[6][7]

The β-carboline scaffold is a well-documented pharmacophore known for its interaction with MAOs.[8] However, extensive research has predominantly characterized β-carboline derivatives as potent and selective inhibitors of MAO-A.[4][9] The compound of interest, 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, is a less-explored member of this family. A rigorous selectivity profile is therefore essential to determine its potential therapeutic utility. The central objective of this guide is to outline the definitive experimental workflow for quantifying its inhibitory activity on MAO-B relative to MAO-A.

The Competitive Landscape: Reference Inhibitors for Context

To accurately benchmark the performance of our test compound, a panel of well-characterized inhibitors is essential. The selection of these comparators is critical for validating assay performance and providing a clear, interpretable context for the results.

CompoundTarget(s)Mechanism of ActionRationale for Inclusion
Test Compound: 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-oneUnknownPresumed Reversible, Competitive (based on β-carboline scaffold)[8]The subject of this investigation.
Selegiline MAO-BIrreversible ("suicide substrate")[10]A "gold standard" highly selective, irreversible MAO-B inhibitor used in Parkinson's disease treatment.[6] Provides a benchmark for high-potency MAO-B inhibition.
Safinamide MAO-BReversible[10]Represents a modern, reversible MAO-B inhibitor. Its reversibility offers a crucial mechanistic contrast to selegiline and is more analogous to the expected mechanism of β-carbolines.
Clorgyline MAO-AIrreversible[11]A highly selective MAO-A inhibitor. It is indispensable for the counter-screen to determine the selectivity index and confirm the assay can correctly identify MAO-A specific effects.

Experimental Design and Rationale

The cornerstone of this investigation is a robust in vitro enzymatic assay designed to provide direct, quantifiable data on enzyme inhibition.

Causality Behind Experimental Choices:

  • Enzyme Source: We utilize commercially available, high-purity human recombinant MAO-A and MAO-B enzymes. This is a critical choice to eliminate confounding variables from complex biological matrices (e.g., tissue homogenates) and ensure that the observed inhibition is a direct interaction with the target enzymes.

  • Assay Principle: The assay quantifies the activity of MAO by measuring hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the monoamine oxidation reaction.[1][11] This H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a highly stable, quantifiable luminescent or fluorescent signal. This method is chosen for its superior sensitivity, broad dynamic range, and amenability to high-throughput 96- or 384-well plate formats, which is the industry standard for inhibitor profiling.[12]

The overall workflow is a self-validating system. The inclusion of highly selective positive controls (Selegiline for MAO-B, Clorgyline for MAO-A) confirms that each enzyme assay is performing as expected. Any deviation in the IC₅₀ values of these controls would immediately flag a systemic issue with the assay run.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Acquisition & Analysis Compound_Prep Prepare Serial Dilutions (Test & Control Inhibitors) Plate_Setup Dispense Inhibitors & Enzymes into 96-well Plate Compound_Prep->Plate_Setup Enzyme_Prep Prepare Enzyme Working Solutions (hMAO-A & hMAO-B) Enzyme_Prep->Plate_Setup Pre_incubation Pre-incubate (15 min, 37°C) (Inhibitor-Enzyme Interaction) Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate/Detection Mix) Pre_incubation->Reaction_Start Kinetic_Read Kinetic Measurement (Luminescence/Fluorescence) Reaction_Start->Kinetic_Read Data_Processing Calculate Reaction Rates (% Inhibition) Kinetic_Read->Data_Processing IC50_Calc Plot Dose-Response Curve & Determine IC50 Data_Processing->IC50_Calc Selectivity_Index Calculate Selectivity Index (IC50 MAO-A / IC50 MAO-B) IC50_Calc->Selectivity_Index

Diagram: High-level experimental workflow for MAO inhibitor profiling.

Detailed Experimental Protocol: Luminescent MAO Inhibition Assay

This protocol is adapted from standard methodologies, such as those used in commercially available kits like the MAO-Glo™ Assay.[13]

4.1. Materials and Reagents

  • Human Recombinant MAO-A and MAO-B Enzymes

  • MAO Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Test Compound, Selegiline, and Clorgyline (dissolved in 100% DMSO)

  • MAO Substrate (e.g., p-tyramine or a proprietary luminogenic substrate)[12]

  • Horseradish Peroxidase (HRP)

  • Luminogenic Probe (e.g., luciferin derivative)

  • Solid white, opaque 96-well assay plates

4.2. Step-by-Step Methodology

  • Compound Preparation:

    • Prepare a 10 mM stock solution of all inhibitors in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. For a final assay concentration range of 100 µM to 5 nM, this would typically start from a 4 mM intermediate stock.

    • Prepare a "vehicle control" of 100% DMSO.

  • Reaction Mixture Preparation:

    • For each well, prepare the reaction mixture containing MAO Assay Buffer, HRP, and the luminescent probe.

    • Rationale: Preparing a master mix ensures uniformity across all wells and minimizes pipetting errors.

  • Assay Plate Setup (Executed in Duplicate for MAO-A and MAO-B):

    • Add 5 µL of the serially diluted compounds or vehicle control to the appropriate wells of a 96-well plate. The final DMSO concentration should be kept low (≤1%) to avoid enzyme inhibition.

    • Add 10 µL of the appropriate MAO enzyme (MAO-A or MAO-B) to the wells.

    • Add 10 µL of MAO Assay Buffer for a "no enzyme" blank control.

  • Pre-incubation:

    • Gently mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at 37°C for 15 minutes.

    • Rationale: This step allows the inhibitors to bind to their target enzymes and reach equilibrium before the enzymatic reaction is initiated.[5]

  • Reaction Initiation and Signal Detection:

    • Initiate the reaction by adding 25 µL of the MAO substrate to all wells.

    • Incubate at room temperature for 60 minutes.

    • Measure the luminescence using a plate reader.

4.3. Data Analysis

  • Subtract the "no enzyme" blank signal from all other readings.

  • Normalize the data by setting the vehicle control (100% DMSO) as 100% enzyme activity and a high concentration of a potent inhibitor as 0% activity.

  • Calculate the percent inhibition for each compound concentration.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a four-parameter logistic (sigmoidal dose-response) equation using software like GraphPad Prism or R.

  • Calculate the Selectivity Index (SI) as follows: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) [5]

Hypothetical Data & Interpretation

Based on the known structure-activity relationships of related β-carbolines, we can generate a hypothetical dataset to illustrate the expected outcome. Notably, studies on the closely related 6-Methoxy-1,2,3,4-tetrahydro-β-carboline showed it to be a selective MAO-A inhibitor (IC₅₀ = 1.6 µM) with minimal MAO-B inhibition.[14] Furthermore, a methoxy group at the C6 position has been reported to reduce inhibitory potency compared to substitution at C7.[15]

Table: Hypothetical Inhibitory Potency (IC₅₀) and Selectivity Index

CompoundIC₅₀ for MAO-A (µM)IC₅₀ for MAO-B (µM)Selectivity Index (MAO-A / MAO-B)Interpretation
6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one2.5> 100< 0.025MAO-A Selective
Selegiline (Control)15.00.011500Highly MAO-B Selective
Safinamide (Control)9.80.098100Highly MAO-B Selective
Clorgyline (Control)0.00812.00.00067Highly MAO-A Selective

Interpretation of Results:

  • A Selectivity Index > 100 indicates high selectivity for MAO-B (e.g., Selegiline, Safinamide).

  • A Selectivity Index < 0.1 indicates high selectivity for MAO-A (e.g., Clorgyline).

  • Our hypothetical data for the test compound (SI < 0.025) strongly suggests it is not a selective MAO-B inhibitor and, in fact, shows a preference for MAO-A, consistent with the broader β-carboline class.

Mechanistic Considerations

MAO_Cycle cluster_products E_FADox MAO (FADox) E_FADred MAO (FADred) E_FADox->E_FADred R-CH₂-NH₃⁺ (Substrate) H2O2 H₂O₂ E_FADox->H2O2 E_FADred->E_FADox O₂ + H₂O Aldehyde Aldehyde + NH4+ E_FADred->Aldehyde Inhibitor β-Carboline Inhibitor Inhibitor->E_FADox Competitive Binding

Diagram: The MAO catalytic cycle and point of competitive inhibition.

β-carbolines typically act as reversible, competitive inhibitors.[8] They compete with the natural substrate (like dopamine) for access to the active site of the MAO enzyme, specifically binding to the oxidized flavin adenine dinucleotide (FAD) cofactor. This contrasts with inhibitors like Selegiline, which form a covalent, irreversible bond with the enzyme.[10] The experimental protocol outlined would need to be followed by further kinetic studies (e.g., Lineweaver-Burk plots) and dialysis experiments to definitively confirm the mechanism and reversibility of inhibition.[16]

Conclusion

This guide presents a scientifically rigorous and validated framework for profiling the MAO-B selectivity of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one. While empirical testing is the ultimate arbiter, the existing body of evidence on the β-carboline scaffold strongly suggests that this compound is unlikely to be a potent or selective MAO-B inhibitor. The hypothetical data, grounded in published structure-activity relationships, predicts a clear preference for MAO-A. This structured approach, from comparator selection to detailed protocol and data interpretation, provides researchers with a comprehensive blueprint to definitively characterize novel compounds and make data-driven decisions in the drug development process.

References

  • Thulluri, S. et al. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. Archiv der Pharmazie. Available at: [Link]

  • Kim, H. et al. (1997). Inhibition of monoamine oxidase A by beta-carboline derivatives. PubMed. Available at: [Link]

  • Evotec (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Farzin, D. & Mansouri, N. (2021). Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca. Frontiers in Pharmacology. Available at: [Link]

  • Thulluri, S. et al. (2023). Review of β-carboline and its derivatives as selective MAO-A inhibitors. ResearchGate. Available at: [Link]

  • Carreiras, M.C. et al. (1991). Inhibition of monoamine oxidase from bovine retina by beta-carbolines. PubMed. Available at: [Link]

  • Marzo, A. et al. (2017). Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside. PMC. Available at: [Link]

  • Reichmann, H. et al. (2022). Monoamine oxidase B inhibitors compared with other treatments in early Parkinson's. Cochrane Library. Available at: [Link]

  • Khan, I. et al. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI. Available at: [Link]

  • Pletscher, A. & Gey, K.F. (1966). Structure-action relationship of beta-carbolines as monoamine oxidase inhibitors. PubMed. Available at: [Link]

  • ResearchGate (n.d.). Inhibition of Human Monoamine Oxidase A and B by beta-Carboline Alkaloids: Structure Activity Relationship Analysis. ResearchGate. Available at: [Link]

  • Evotec (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Evotec. Available at: [Link]

  • ResearchGate (n.d.). Structure–activity relationship (SAR) study of tetrahydro-β-carbolines. ResearchGate. Available at: [Link]

  • Finberg, J.P.M. & Rabey, J.M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology. Available at: [Link]

  • Parkinson's Foundation (n.d.). MAO-B Inhibitors. Parkinson's Foundation. Available at: [Link]

  • Ho, B.T. et al. (1977). Monoamine oxidase inhibition in brain and liver produced by beta-carbolines: structure-activity relationships and substrate specificity. PubMed. Available at: [Link]

  • Parkinson's UK (2025). MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. Available at: [Link]

  • BioAssay Systems (n.d.). EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

  • Mathew, B. et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Available at: [Link]

  • Assay Genie (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Assay Genie. Available at: [Link]

  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Cell Biolabs, Inc.. Available at: [Link]

  • Buckholtz, N.S. (1980). 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline: a specific monoamine oxidase-A inhibitor in CF-1 mouse brain. PubMed. Available at: [Link]

  • Zidar, N. et al. (2022). Computational Insights into β-Carboline Inhibition of Monoamine Oxidase A. PMC. Available at: [Link]

Sources

A Comparative Analysis of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one and Standard Antidepressants: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative overview of the putative antidepressant compound 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one against established classes of standard antidepressants, namely Selective Serotonin Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current preclinical knowledge to inform future research directions.

Introduction: The Quest for Novel Antidepressant Scaffolds

Major Depressive Disorder (MDD) remains a significant global health challenge, driving the continuous search for novel therapeutic agents with improved efficacy and tolerability. While SSRIs and TCAs have been the mainstay of treatment for decades, a substantial portion of patients exhibit inadequate response or experience dose-limiting side effects. This has spurred interest in exploring new chemical entities, such as beta-carboline alkaloids, as potential next-generation antidepressants. This compound, a member of this class, has emerged as a compound of interest, though preclinical data on its specific antidepressant-like effects remain limited. This guide aims to contextualize its potential by comparing its known and hypothesized mechanisms with those of well-established antidepressant drug classes.

Mechanistic Landscape: A Tale of Three Classes

The therapeutic effects of antidepressants are largely attributed to their modulation of monoaminergic neurotransmitter systems in the brain. However, the specific mechanisms of action for SSRIs, TCAs, and beta-carbolines reveal distinct pharmacological profiles.

Standard Antidepressants: Targeting Monoamine Reuptake

Selective Serotonin Reuptake Inhibitors (SSRIs) , such as fluoxetine and sertraline, exert their effects by selectively blocking the serotonin transporter (SERT), leading to an increase in the synaptic concentration of serotonin (5-HT).[1][2][3] This enhanced serotonergic neurotransmission is believed to underlie their therapeutic efficacy.[2][4]

Tricyclic Antidepressants (TCAs) , like imipramine and amitriptyline, have a broader mechanism of action, inhibiting the reuptake of both serotonin and norepinephrine by blocking their respective transporters, SERT and NET.[5][6][7][8] However, TCAs also interact with other receptors, including muscarinic, histaminergic, and alpha-adrenergic receptors, which contributes to their side effect profile.[5][7][8]

This compound: A Multi-Target Potential

Direct and specific mechanistic studies on this compound are not extensively available in the public domain. However, the broader class of beta-carbolines is known to possess a multi-target profile, which may offer a more holistic approach to treating depression.[9] Preclinical investigations of various beta-carboline alkaloids suggest they can modulate the 5-HT and GABA systems, promote neurogenesis, and restore astrocytic function.[9]

A structurally related compound, 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline), has been shown to be a specific inhibitor of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of monoamine neurotransmitters, including serotonin and norepinephrine.[10] This action would lead to increased synaptic availability of these neurotransmitters, a mechanism shared with MAOI antidepressants. It is plausible that this compound may share some of these properties, but direct experimental verification is necessary.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT 5-HT 5-HT SERT->5-HT reuptake NET NET NE NE NET->NE reuptake MAO-A MAO-A MAO-A->5-HT degradation MAO-A->NE degradation 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor binds NE_Receptor NE Receptor NE->NE_Receptor binds SSRIs SSRIs (e.g., Fluoxetine) SSRIs->SERT inhibit TCAs TCAs (e.g., Imipramine) TCAs->SERT inhibit TCAs->NET inhibit Beta-Carboline (putative) 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one (putative MAO-A inhibition) Beta-Carboline (putative)->MAO-A inhibit (hypothesized)

Figure 1: Simplified schematic of antidepressant mechanisms of action.

Preclinical Efficacy: Insights from Animal Models of Depression

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the two most widely used behavioral paradigms for screening potential antidepressant drugs in rodents.[11][12][13] A reduction in immobility time in these tests is indicative of an antidepressant-like effect.

Performance of Standard Antidepressants

The efficacy of SSRIs and TCAs in the FST and TST is well-documented, although the effective dose and magnitude of the effect can vary depending on the specific compound, animal strain, and experimental protocol.

Drug ClassCompoundAnimal ModelTestDose RangeOutcome
SSRI FluoxetineMiceFST10-20 mg/kgDecreased immobility time[14]
RatsFST1-10 mg/kgDecreased immobility time[15]
SertralineMiceTST10 mg/kgDecreased immobility time
TCA ImipramineRatsFST10-30 mg/kgDecreased immobility time[16][17][18]
MiceTST15-30 mg/kgDecreased immobility time

Note: The data presented are representative and may vary across different studies. The Tail Suspension Test is primarily used in mice.

Efficacy of this compound: A Data Gap

A comprehensive search of the scientific literature did not yield specific experimental data on the efficacy of this compound in the Forced Swim Test or Tail Suspension Test. While some studies have investigated the antidepressant-like effects of other beta-carbolines, such as harmane, in these models, direct comparative data for the compound of interest is currently unavailable.[19] This represents a critical knowledge gap that needs to be addressed through rigorous preclinical testing.

Experimental Protocols for Preclinical Evaluation

To facilitate future research, we provide standardized protocols for the Forced Swim Test and Tail Suspension Test.

Forced Swim Test (Porsolt's Test)

This test is based on the observation that animals placed in an inescapable cylinder of water will eventually cease escape-oriented behaviors and become immobile.[13][20]

Methodology:

  • Apparatus: A transparent glass cylinder (40 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Day 1 (Pre-test): Naive mice are individually placed in the cylinder for a 15-minute session. This serves to induce a state of helplessness.

    • Day 2 (Test): 24 hours after the pre-test, the animals are administered the test compound or vehicle. After a predetermined absorption period (e.g., 30-60 minutes for i.p. injection), they are placed back into the cylinder for a 6-minute test session.

  • Data Analysis: The duration of immobility (defined as the time the mouse spends floating motionless or making only small movements to keep its head above water) during the last 4 minutes of the test session is recorded and analyzed.

Day1 Day 1: Pre-Test Session (15 min swim) 24h 24-hour interval Day1->24h Day2_Dosing Day 2: Dosing (Test Compound or Vehicle) 24h->Day2_Dosing Absorption Absorption Period (30-60 min) Day2_Dosing->Absorption Day2_Test Day 2: Test Session (6 min swim) Absorption->Day2_Test Analysis Data Analysis (Immobility time in last 4 min) Day2_Test->Analysis

Figure 2: Experimental workflow for the Forced Swim Test.
Tail Suspension Test

The TST is another widely used model that induces a state of despair in mice by subjecting them to the inescapable stress of being suspended by their tails.[11][12][21][22]

Methodology:

  • Apparatus: A suspension bar placed approximately 50 cm above a surface. The mouse's tail is secured to the bar with adhesive tape, about 1-2 cm from the tip.

  • Procedure: Mice are individually suspended for a 6-minute session.

  • Data Analysis: The total duration of immobility during the 6-minute test is recorded. Immobility is defined as the absence of any limb or body movements, except for minor respiratory movements.[23]

Dosing Dosing (Test Compound or Vehicle) Absorption Absorption Period (30-60 min) Dosing->Absorption Suspension Tail Suspension (6 min) Absorption->Suspension Analysis Data Analysis (Total immobility time) Suspension->Analysis

Sources

A Comparative Guide to the Synthesis and Characterization of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive benchmark analysis of 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one, a significant heterocyclic compound within the β-carboline family. Intended for researchers, scientists, and professionals in drug development, this document delves into the comparative performance of its synthesis, analytical characterization, and places its biological relevance in the context of other key β-carboline alkaloids.

Introduction: The Significance of the β-Carboline Scaffold

The β-carboline skeleton, a tricyclic indole alkaloid structure, is a cornerstone in medicinal chemistry and neuropharmacology.[1][2] These compounds are not only found in nature but are also endogenously present in mammals, where they are implicated in a wide array of physiological and pathophysiological processes.[3][4][5] Their diverse biological activities range from anticonvulsant and anxiogenic effects to potential anticancer and antimicrobial properties.[2][6] The subject of this guide, 6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one (herein referred to as 6-MeO-THBC-1-one), is a structurally related analog to neurologically active compounds like harmaline and tetrahydroharmine, suggesting its potential for further investigation in drug discovery.[7]

This guide will provide a comparative analysis of the primary synthetic route to 6-MeO-THBC-1-one, benchmarked against the synthesis of other relevant β-carbolines. Furthermore, it will establish standardized protocols for its analytical characterization, ensuring reproducible and reliable experimental outcomes.

Comparative Synthesis: The Pictet-Spengler Reaction

The Pictet-Spengler reaction stands as the most effective and widely employed method for the synthesis of tetrahydro-β-carbolines.[8][9][10] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[9][11] The versatility of this reaction allows for the generation of a diverse library of β-carboline derivatives.[1]

Pictet_Spengler_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization Tryptamine β-arylethylamine (e.g., Tryptamine derivative) Aldehyde Aldehyde/Ketone Imine Imine Intermediate (Schiff Base) Tryptamine->Imine + Aldehyde, -H2O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H+ Spirocycle Spirocyclic Intermediate Iminium->Spirocycle Intramolecular Electrophilic Attack Iminium->Spirocycle THBC Tetrahydro-β-carboline Spirocycle->THBC Rearrangement & Deprotonation

Caption: Generalized Mechanism of the Pictet-Spengler Reaction.

Synthesis of 6-MeO-THBC-1-one vs. Other Tetrahydro-β-carbolines

The synthesis of 6-MeO-THBC-1-one typically proceeds via the Pictet-Spengler reaction of a suitable tryptamine precursor. While specific, detailed synthetic procedures for 6-MeO-THBC-1-one are not extensively published in comparative studies, we can extrapolate from general methodologies for similar β-carbolines. The key variables influencing the reaction's efficiency are the choice of acid catalyst, solvent, and reaction temperature.

Compound Starting Materials Catalyst/Solvent Typical Yield Reference
Tetrahydro-β-carboline Tryptamine, FormaldehydeHCl, MethanolGood[12]
1-Methyl-tetrahydro-β-carboline Tryptamine, AcetaldehydeTrifluoroacetic acid (TFA), Dichloroethane (DCE)High[12]
(S)-Eleagnine Modified Amino Acid Methyl Ester, Boc-protected o-toluidinet-BuMgCl, MorpholineGram-scale[1]
6-Methoxy-2-methyl-1,2,3,4-tetrahydro-β-carboline DL-5-Methoxytryptophan, FormaldehydeDichromate, Borohydride60% overall[13]

Table 1. Comparison of Synthetic Approaches for Various Tetrahydro-β-carbolines.

For the synthesis of 6-MeO-THBC-1-one, a plausible starting material would be 5-methoxytryptamine. The choice of the carbonyl component will be critical in forming the 1-one functionality.

Experimental Protocols: A Standardized Approach

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed methodologies for the synthesis and analytical characterization of 6-MeO-THBC-1-one.

Representative Synthesis of a Tetrahydro-β-carboline

This protocol is a generalized procedure based on the Pictet-Spengler reaction and can be adapted for the synthesis of 6-MeO-THBC-1-one with appropriate modifications to the starting materials.

Materials:

  • Tryptamine hydrochloride (or a suitable derivative)

  • Aldehyde (e.g., formaldehyde, acetaldehyde)

  • Methanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Dichloromethane

  • Methanol for chromatography

Procedure:

  • Dissolve the tryptamine derivative (1 mmol) and the aldehyde (1 mmol) in methanol (3 mL).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the reaction mixture at 50°C. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography using a suitable solvent system (e.g., Dichloromethane/Methanol gradient).[12]

Analytical Characterization Workflow

A multi-step analytical workflow is crucial for the unambiguous identification and purity assessment of the synthesized 6-MeO-THBC-1-one.

Analytical_Workflow Start Synthesized 6-MeO-THBC-1-one HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC MS Mass Spectrometry (MS) Start->MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Start->NMR Purity Purity Assessment HPLC->Purity Structure Structural Elucidation MS->Structure NMR->Structure Final Characterized Compound Purity->Final Structure->Final

Caption: Standardized Workflow for Analytical Characterization.

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound.

  • System: Agilent 1200 series or equivalent.[14][15]

  • Column: C18 reverse-phase column (e.g., Novapak C18, 150 mm x 3.9 mm, 5 µm).[14][15]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM ammonium phosphate, pH 3) and an organic solvent (e.g., acetonitrile).[14][15]

  • Detection: Diode Array Detector (DAD) and/or a fluorescence detector.[14][15][16]

  • Expected Outcome: A single, sharp peak corresponding to 6-MeO-THBC-1-one, with purity typically exceeding 95%.

3.2.2. Mass Spectrometry (MS)

MS provides crucial information about the molecular weight of the compound, confirming its identity.

  • Technique: Electrospray Ionization (ESI) or Quadrupole Time-of-Flight (Q-TOF).[15]

  • Expected m/z: For 6-MeO-THBC-1-one (C₁₂H₁₂N₂O₂), the expected [M+H]⁺ is approximately 217.0926.[7][17][18]

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Biological Context and Comparative Significance

The β-carboline family exhibits a wide spectrum of neurological effects, acting on various central nervous system targets, including serotonin and dopamine receptors.[19] Some β-carbolines are known to be neurotoxic, while others show neuroprotective properties.[20][21] The structural similarity of 6-MeO-THBC-1-one to known psychoactive β-carbolines suggests that it may also possess neurological activity.[7]

Biological_Relevance BC_Core β-Carboline Core Structure Harmane Harmane (Tremorigenic) BC_Core->Harmane Harmine Harmine (Hallucinogenic) BC_Core->Harmine MeO_THBC 6-MeO-THBC-1-one (Subject of Study) BC_Core->MeO_THBC Neuro_Effects Neurological Effects (Anxiogenic, Anticonvulsant, etc.) BC_Core->Neuro_Effects Anticancer Anticancer Activity BC_Core->Anticancer Antimicrobial Antimicrobial Activity BC_Core->Antimicrobial Melatonin Melatonin (Neurohormone) Melatonin->BC_Core Structural Analogy

Caption: Biological Landscape of the β-Carboline Family.

Furthermore, recent studies have highlighted the potential of β-carboline-1-one derivatives as potent anticancer agents.[6] This opens up an exciting avenue for the investigation of 6-MeO-THBC-1-one in oncology research. The fungicidal activity of some β-carboline derivatives also suggests a potential application in agriculture.[2]

Conclusion

6-Methoxy-2,3,4,9-tetrahydro-1H-β-carbolin-1-one is a compelling molecule for further scientific inquiry due to its structural relationship to biologically active β-carbolines. The Pictet-Spengler reaction provides a reliable and versatile route for its synthesis. Standardized analytical techniques, including HPLC, MS, and NMR, are essential for its unambiguous characterization and purity assessment. Future research should focus on a thorough evaluation of its pharmacological profile, particularly its potential neurological and anticancer activities, to fully elucidate its therapeutic potential.

References

  • The mechanism of the Pictet–Spengler reaction. - ResearchGate. [Link]

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC. [Link]

  • Simple and Efficient Synthesis of Tetrahydro-β-Carbolines via the Pictet–Spengler Reaction in 1,1,1,3,3. [Link]

  • β-Carboline Alkaloids and Essential Tremor: Exploring the Environmental Determinants of One of the Most Prevalent Neurological Diseases - PubMed Central. [Link]

  • Potential Effects of β-Carbolines on Human Health - Books - The Royal Society of Chemistry. [Link]

  • An overview of cognitive aspects of β-carbolines - SBMU journals. [Link]

  • (PDF) β-Carbolines: Neuropharmacology and Psychedelic Activity - ResearchGate. [Link]

  • Neurotoxic mechanisms of 2,9-dimethyl-beta-carbolinium ion in primary dopaminergic culture - PubMed. [Link]

  • Pictet–Spengler reaction - Wikipedia. [Link]

  • Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC - NIH. [Link]

  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Formation, Characterization, and Occurrence of β-Carboline Alkaloids Derived from α-Dicarbonyl Compounds and l-Tryptophan - PMC - PubMed Central. [Link]

  • Design, synthesis and anticancer evaluation of β-carboline-1-one hydantoins - PubMed. [Link]

  • Carbolines. Part I: Comparison of some methods for the synthesis of α-, γ-, and δ-carbolines (a review) - ResearchGate. [Link]

  • METHODOLOGIES FOR THE SYNTHESIS OF β-CARBOLINES - LJMU Research Online. [Link]

  • Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives - MDPI. [Link]

  • Identification of a β-Carboline Alkaloid from Chemoselectively Derived Vanilla Bean Extract and Its Prevention of Lipid Droplet Accumulation in Human Hepatocytes (HepG2) - PubMed Central. [Link]

  • A Synthesis of - 6-Methoxy-2-methyl-l,2,3,4-tetrahydro-~-carboline - SciSpace. [Link]

  • Optimized Sample Preparation and Quantification of β-Carboline Alkaloids in Mushroom Tissues Using HPLC-MS v1 - ResearchGate. [Link]

  • Determination of beta-carboline derivatives in biological samples by high-performance liquid chromatography with fluorescence detection. - National Genomics Data Center (CNCB-NGDC). [Link]

  • 6-Methoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydro-9H-β-carbolin-2-ium acetate - NIH. [Link]

  • 6-MeO-THH - Wikipedia. [Link]

  • Scheme 1. Synthesis of β-carboline and tetrahydroisoquinoline derivatives. - ResearchGate. [Link]

  • Characterization, Chemistry, Structural Activity Relationship and Antimicrobial Activities of Tetrahydro-β-carboline - International Journal of Research and Review. [Link]

  • 6-Methoxy-tetrahydro-beta-carboline and melatonin in the human retina - PubMed. [Link]

  • Effects of melatonin and 6-methoxy-tetrahydro-beta-carboline in light induced retinal damage: a computerized morphometric method - PubMed. [Link]

  • 6-Methoxy-tetrahydro-beta-carboline in the retinae of rabbits and pigs - PubMed. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper disposal of chemical reagents, such as 6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one, is a critical component of responsible laboratory practice. This guide provides a detailed, step-by-step framework for the safe handling and disposal of this β-carboline derivative, ensuring the protection of personnel and the environment.

The procedural integrity of this guide is grounded in established principles of chemical safety and hazardous waste management. While a substance-specific Safety Data Sheet (SDS) remains the primary source of information and should always be consulted, this document synthesizes best practices for handling heterocyclic compounds of this nature.

Pre-Disposal Characterization and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's properties is essential. This compound, with CAS Number 17952-87-3 and molecular formula C₁₂H₁₂N₂O₂, is a derivative of β-carboline.[1][2] While comprehensive toxicological data for this specific compound is not widely published, the β-carboline class of compounds can exhibit psychoactive and other biological activities.[3][4] Therefore, it is prudent to handle this compound and its waste with the assumption of unknown hazards.[5]

Key Hazard Considerations:

  • Toxicity: The toxicological properties have not been fully investigated.[6] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

  • Reactivity: While specific reactivity data is limited, related compounds are generally stable. However, they should be stored away from strong oxidizing agents.[6]

  • Environmental Fate: The environmental impact has not been fully determined. As a precaution, it should not be allowed to enter the environment or ground water systems.[6]

Property Identifier Source
CAS Number 17952-87-3[1]
Molecular Formula C₁₂H₁₂N₂O₂[1][2]
Molecular Weight 216.24 g/mol [1][2]
Known Hazards Assumed hazardous; handle with care.[5]

Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling the compound or its waste, ensure appropriate safety measures are in place.

  • Engineering Controls: All handling of this compound, including weighing, dissolution, and waste consolidation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[7]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile).

    • Body Protection: A standard laboratory coat.

    • Respiratory Protection: If handling outside a fume hood is unavoidable, a respirator may be necessary.[7]

Waste Segregation and Containerization Protocol

Proper segregation is the cornerstone of safe chemical waste disposal.[8] Never mix incompatible waste streams.

Step-by-Step Segregation and Storage:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of generation, for collecting hazardous waste.[9][10]

  • Select Appropriate Waste Containers:

    • Use containers made of compatible material (e.g., High-Density Polyethylene - HDPE) with tightly fitting screw caps.[8][9]

    • Ensure the container is clean and in good condition. Reusing empty reagent bottles for waste is acceptable if they are properly relabeled.[8]

  • Categorize the Waste:

    • Solid Waste: Unused or expired pure compound, contaminated consumables (e.g., weigh boats, filter paper, gloves).

    • Liquid Waste (Non-halogenated): Solutions of the compound in non-halogenated solvents (e.g., ethanol, DMSO).

    • Liquid Waste (Aqueous): Aqueous solutions containing the compound. Note: Sewer disposal is prohibited for this type of chemical waste.[11]

    • Sharps Waste: Contaminated needles or other sharps must be placed in a designated sharps container.

  • Labeling:

    • Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Keep the container closed at all times except when adding waste.[11][12]

The following diagram illustrates the decision-making process for waste segregation.

G start Generate Waste Containing 6-Methoxy-2,3,4,9-tetrahydro- 1H-beta-carbolin-1-one is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_container Liquid Hazardous Waste (Aqueous or Non-Halogenated Solvent) is_liquid->liquid_container Yes sharps_container Puncture-Proof Sharps Container is_sharp->sharps_container Yes label_and_store Label Container Correctly & Store in Satellite Accumulation Area is_sharp->label_and_store No solid_container->label_and_store liquid_container->label_and_store sharps_container->label_and_store request_pickup Request Pickup by EH&S or Licensed Contractor label_and_store->request_pickup

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Reactant of Route 2
6-Methoxy-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.